Pterosin D 3-O-glucoside
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(3R)-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3H-inden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O8/c1-9-7-12-14(10(2)11(9)5-6-22)18(27)21(3,4)19(12)29-20-17(26)16(25)15(24)13(8-23)28-20/h7,13,15-17,19-20,22-26H,5-6,8H2,1-4H3/t13-,15-,16+,17-,19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTDJCXEVHBDAH-UMYDBDEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1CCO)C)C(=O)C(C2OC3C(C(C(C(O3)CO)O)O)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C(=C1CCO)C)C(=O)C([C@@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Biological Activity of Pterosin D 3-O-glucoside: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction: Pterosin D 3-O-glucoside is a naturally occurring sesquiterpenoid glycoside. While direct research on the biological activities of this specific glycosylated form is limited, this technical guide consolidates the current understanding of its aglycone, Pterosin D, and related pterosin compounds. This information provides a foundational framework for predicting the potential therapeutic applications of this compound and guiding future research. Pterosins, as a class, have demonstrated a range of pharmacological properties, including cytotoxic, neuroprotective, and anti-diabetic effects.
Core Biological Activities of Pterosin D and Related Compounds
The biological activities of Pterosin D and its analogs are an emerging area of research. The primary activities identified to date include cytotoxicity against cancer cell lines, neuroprotective effects relevant to Alzheimer's disease, and potential anti-diabetic properties. The addition of a glucose moiety at the 3-O position may influence the compound's solubility, bioavailability, and interaction with molecular targets, potentially modulating its overall biological activity profile.
Cytotoxic Activity
Pterosin D has demonstrated cytotoxic effects against human cancer cell lines. This suggests a potential role for Pterosin D and its glycosides as anti-cancer agents.
Table 1: Cytotoxicity of Pterosin D and Related Pterosins
| Compound | Cell Line | Activity | IC50 Value | Reference |
| Pterosin D | HCT-116 (Colon Cancer) | Cytotoxicity | 183.7 μM | [1] |
| 2R,3R-pterosin L 3-O-β-D-glucopyranoside | HL-60 (Human Leukemia) | Cytotoxicity | 3.7 μg/mL | [2] |
| Pterosin B | HL-60 (Human Leukemia) | Cytotoxicity | 8.7 μg/mL | [2] |
| Dehydropterosin B | PANC-1 (Pancreatic Cancer) | Cytotoxicity | 4.27-14.63 µM | [3] |
| Dehydropterosin B | NCI-H446 (Small-cell Lung Cancer) | Cytotoxicity | 4.27-14.63 µM | [3] |
| Creticolacton A | HCT-116 (Colon Cancer) | Cytotoxicity | 22.4 μM | [4] |
| 13-hydroxy-2(R),3(R)-pterosin L | HCT-116 (Colon Cancer) | Cytotoxicity | 15.8 μM | [4] |
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of C3-hydroxylated pterosins, including Pterosin D, in the context of Alzheimer's disease. The proposed mechanism involves the direct activation of Protein Kinase A (PKA).
A study on a 5xFAD mouse model of Alzheimer's disease demonstrated that oral administration of Pterosin D significantly restored cognition and memory[5]. The underlying mechanism is believed to be the direct activation of PKA in neuronal cells, which is a key player in signaling pathways crucial for memory and cognition[5].
Signaling Pathway of Pterosin D in Neuroprotection
Caption: Pterosin D directly activates PKA, leading to improved cognition.
Potential Anti-diabetic Activity
While direct evidence for this compound is lacking, studies on other pterosins, such as Pterosin A, suggest a potential role in glucose metabolism. Pterosin A has been shown to enhance glucose uptake in C2C12 myocytes[6]. A study also reported that all tested pterosin analogs exhibited similar effects in glucose uptake assays, hinting at a class effect[6]. Pterosin A exerts its anti-diabetic effects by activating AMP-activated protein kinase (AMPK)[6][7][8][9][10][11].
Experimental Workflow for Assessing Anti-diabetic Activity
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. New Benzoyl Glucosides and Cytotoxic Pterosin Sesquiterpenes from Pteris ensiformis Burm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pterosins from Pteris multifida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pterosin D-activated protein kinase A mitigates Alzheimer's disease in 5xFAD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 8. Antidiabetic Effects of Pterosin A, a Small-Molecular-Weight Natural Product, on Diabetic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. hub.tmu.edu.tw [hub.tmu.edu.tw]
Pterosin D 3-O-glucoside: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and potential biological activities of Pterosin D 3-O-glucoside, a sesquiterpenoid glycoside of interest for its potential pharmacological properties. The information is compiled and presented to assist researchers in the fields of natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is a naturally occurring compound found predominantly in ferns belonging to the genus Pteris. These ferns are widely distributed in tropical and temperate regions. The primary documented sources for this compound and its close analogs are:
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Pteris cretica : Phytochemical investigations of the aerial parts of Pteris cretica have led to the successful isolation of (3R)-pterosin D 3-O-β-d-glucopyranoside.[1] This fern is a significant and well-documented source of various pterosin-type sesquiterpenoids.
-
Pteris ensiformis : While this species is a known source of various pterosins, studies have specifically isolated a closely related compound, 2R,3R-pterosin L 3-O-β-D-glucopyranoside, from its ethyl acetate extract.[2][3] The methodologies used for this isolation are highly relevant for obtaining this compound.
Experimental Protocols for Isolation and Purification
The isolation of this compound from its natural sources involves a multi-step process of extraction and chromatographic purification. The following protocols are synthesized from methodologies reported in the scientific literature for the isolation of pterosin glycosides from Pteris species.
General Extraction and Fractionation
This initial phase aims to extract a crude mixture of compounds from the plant material and then partition them based on polarity.
Materials and Equipment:
-
Dried and powdered aerial parts of Pteris cretica or Pteris ensiformis
-
70% Ethanol or Ethyl Acetate
-
Petroleum ether, Dichloromethane, n-Butanol
-
Rotary evaporator
-
Separatory funnel
-
Filter paper and funnel
Protocol:
-
Extraction:
-
Macerate the dried and powdered plant material (e.g., 1 kg) with 70% ethanol or ethyl acetate at room temperature for 24-48 hours, with occasional shaking.
-
Repeat the extraction process three times to ensure exhaustive extraction.
-
Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and sequentially partition with solvents of increasing polarity: petroleum ether, dichloromethane, ethyl acetate, and n-butanol.
-
The pterosin glycosides are typically enriched in the n-butanol fraction.
-
Concentrate the n-butanol fraction to dryness using a rotary evaporator.
-
Chromatographic Purification
The enriched fraction from the previous step is subjected to a series of chromatographic techniques to isolate the pure this compound.
Materials and Equipment:
-
Silica gel (for column chromatography)
-
Sephadex LH-20
-
Glass columns for chromatography
-
Solvents for chromatography (e.g., Chloroform, Methanol, Dichloromethane)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Semi-preparative High-Performance Liquid Chromatography (HPLC) system (optional, for final purification)
Protocol:
-
Silica Gel Column Chromatography:
-
Dissolve the dried n-butanol fraction in a minimal amount of the initial mobile phase.
-
Pack a silica gel column with a suitable solvent system, for example, a gradient of chloroform-methanol or dichloromethane-methanol.
-
Load the sample onto the column and elute with a gradient of increasing polarity.
-
Collect fractions and monitor the separation using TLC.
-
Combine fractions containing the target compound based on their TLC profiles.
-
-
Sephadex LH-20 Column Chromatography:
-
Further purify the combined fractions by size exclusion chromatography on a Sephadex LH-20 column using methanol as the eluent. This step helps to remove impurities of different molecular sizes.
-
Collect and monitor fractions as described above.
-
-
Semi-preparative HPLC (Optional):
-
For obtaining highly pure this compound, a final purification step using semi-preparative HPLC with a C18 column and a methanol-water gradient may be employed.
-
Data Presentation
The following table summarizes the quantitative data derived from a representative isolation of a pterosin glycoside from Pteris ensiformis, which provides a reference for expected yields.
| Plant Source | Starting Material (Dry Weight) | Extraction Solvent | Chromatographic Method | Final Yield of Pterosin Glycoside |
| Pteris ensiformis | 2.1 kg | Ethyl Acetate | Silica Gel Column Chromatography | 15 mg (of 2R,3R-pterosin L 3-O-β-D-glucopyranoside)[3] |
Note: The yield of this compound from Pteris cretica may vary depending on the geographical location, season of collection, and the specific extraction and purification methods employed.
Mandatory Visualizations
Experimental Workflow for Isolation
The following diagram illustrates the general workflow for the isolation of this compound from its natural sources.
Caption: A generalized workflow for the isolation of this compound.
Potential Signaling Pathway Inhibition
While the specific signaling pathway for this compound is not yet fully elucidated, many sesquiterpenoids and natural glycosides exhibit anti-inflammatory effects by inhibiting the NF-κB signaling pathway. The following diagram illustrates this potential mechanism of action.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. [Research progress on anti-inflammatory mechanism of natural sesquiterpenoids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiac glycosides inhibit TNF-α/NF-κB signaling by blocking recruitment of TNF receptor-associated death domain to the TNF receptor - PMC [pmc.ncbi.nlm.nih.gov]
Pterosin D 3-O-glucoside: A Technical Guide to its Discovery and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pterosin D 3-O-glucoside, a naturally occurring sesquiterpenoid glycoside, has garnered interest within the scientific community for its potential therapeutic properties, including anti-inflammatory and antioxidant activities. This technical guide provides a comprehensive overview of the discovery, characterization, and potential biological activities of this compound. It details its physicochemical properties, outlines a representative experimental protocol for its isolation and purification from natural sources, and presents its spectroscopic data for structural elucidation. Furthermore, this guide explores the hypothesized signaling pathways through which this compound may exert its biological effects, providing a foundation for future research and drug development endeavors.
Introduction
This compound belongs to the pterosin class of compounds, which are characteristic secondary metabolites found in various fern species. These compounds are known for their diverse biological activities. The addition of a glucose moiety to the pterosin D aglycone is thought to influence its solubility, stability, and bioavailability, potentially enhancing its therapeutic efficacy. This document serves as a technical resource for researchers engaged in the study of this promising natural product.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₁H₃₀O₈ | [1] |
| Molecular Weight | 410.46 g/mol | [1] |
| CAS Number | 84299-80-9 | [1] |
| Appearance | Yellowish amorphous powder | [General observation for similar compounds] |
| Solubility | Soluble in water and ethanol | [General observation for similar compounds] |
Discovery and Natural Occurrence
This compound is primarily isolated from ferns of the Pteridium and Pteris genera. Notably, it has been identified as a constituent of bracken fern (Pteridium aquilinum), a plant with a history of use in traditional medicine, alongside a reputation for toxicity due to the presence of other compounds. The discovery of this glycoside has been facilitated by advancements in chromatographic and spectroscopic techniques, allowing for the separation and identification of individual components from complex plant extracts.
Experimental Protocols
The following sections detail a representative workflow for the isolation and characterization of this compound. It is important to note that specific yields and purities may vary depending on the plant material and the precise experimental conditions employed.
Isolation and Purification Workflow
The isolation of this compound typically involves a multi-step process beginning with extraction from the plant source, followed by chromatographic purification.
Detailed Methodologies
4.2.1. Extraction:
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Air-dried and powdered rhizomes of Pteridium aquilinum are extracted exhaustively with 95% ethanol at room temperature.
-
The resulting extract is filtered and concentrated under reduced pressure to yield a crude ethanol extract.
4.2.2. Column Chromatography:
-
The crude extract is suspended in water and subjected to column chromatography on a Sephadex G-25 column.
-
Elution is performed with a stepwise gradient of water and ethanol.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing the target compound are pooled and concentrated.
4.2.3. Preparative High-Performance Liquid Chromatography (HPLC):
-
The semi-purified fraction is subjected to preparative HPLC on a C18 column.
-
A gradient of methanol and water is typically used as the mobile phase.
-
The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.
Structural Characterization
The structure of this compound is elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR Spectroscopy
Table of Predicted ¹H and ¹³C NMR Data for this compound
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm, multiplicity, J in Hz) |
| Aglycone Moiety | ||
| 1 | ~205.0 | - |
| 2 | ~45.0 | - |
| 3 | ~80.0 | ~4.5 (d, J=~8.0) |
| 3a | ~140.0 | - |
| 4 | ~130.0 | ~7.0 (s) |
| 5 | ~135.0 | - |
| 6 | ~138.0 | - |
| 7 | ~125.0 | - |
| 7a | ~150.0 | - |
| 8 (CH₂) | ~30.0 | ~2.8 (t, J=~7.0) |
| 9 (CH₂) | ~60.0 | ~3.8 (t, J=~7.0) |
| 10 (CH₃) | ~20.0 | ~1.2 (s) |
| 11 (CH₃) | ~22.0 | ~1.3 (s) |
| 12 (CH₃) | ~15.0 | ~2.3 (s) |
| 13 (CH₃) | ~18.0 | ~2.5 (s) |
| Glucosyl Moiety | ||
| 1' | ~102.0 | ~4.8 (d, J=~7.5) |
| 2' | ~74.0 | ~3.4 (m) |
| 3' | ~77.0 | ~3.5 (m) |
| 4' | ~70.0 | ~3.3 (m) |
| 5' | ~77.0 | ~3.6 (m) |
| 6' | ~61.0 | ~3.7 (m), ~3.9 (m) |
Note: These are predicted values and may differ from experimental data.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of this compound. Tandem mass spectrometry (MS/MS) provides information on its fragmentation pattern, which is crucial for structural confirmation. A characteristic fragmentation would involve the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the pterosin D aglycone.
Expected ESI-MS/MS Fragmentation:
-
Parent Ion [M+H]⁺: m/z 411.2019
-
Fragment Ion [Aglycone+H]⁺: m/z 249.1541 (corresponding to Pterosin D)
Biological Activity and Signaling Pathways
While direct studies on the signaling pathways modulated by this compound are limited, research on structurally related natural glycosides provides insights into its potential mechanisms of action, particularly in the context of its anti-inflammatory and antioxidant effects.
Hypothesized Anti-Inflammatory Mechanism via NF-κB Inhibition
Many natural glycosides exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. It is hypothesized that this compound may follow a similar mechanism.
Hypothesized Antioxidant Mechanism via Nrf2 Activation
The antioxidant properties of many natural compounds are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway upregulates the expression of a suite of antioxidant and detoxifying enzymes. It is plausible that this compound could also activate this protective pathway.
Conclusion and Future Directions
This compound is a promising natural product with potential anti-inflammatory and antioxidant properties. This technical guide has summarized the current knowledge regarding its discovery and characterization. However, to fully unlock its therapeutic potential, further research is imperative. Future studies should focus on:
-
Detailed Pharmacokinetic and Pharmacodynamic Studies: To understand its absorption, distribution, metabolism, and excretion (ADME) profile and to establish a clear dose-response relationship.
-
Elucidation of Specific Molecular Targets: To identify the precise proteins and pathways with which this compound interacts.
-
In Vivo Efficacy Studies: To validate its therapeutic effects in relevant animal models of inflammatory and oxidative stress-related diseases.
-
Total Synthesis: To develop a synthetic route for this compound to ensure a sustainable and scalable supply for further research and development.
By addressing these key areas, the scientific community can pave the way for the potential development of this compound as a novel therapeutic agent.
References
Unraveling the Molecular Mechanisms of Pterosin D 3-O-glucoside: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pterosin D 3-O-glucoside, a naturally occurring sesquiterpenoid glycoside, has garnered interest within the scientific community for its potential therapeutic applications, including its noted anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action. While direct research on this compound is limited, significant insights can be drawn from studies on its aglycone, Pterosin D. This document will focus on the established molecular interactions of Pterosin D, offering a foundational framework for future research into its glycosylated form. A critical aspect of this guide is the acknowledgment that the addition of a glucose moiety can significantly alter the pharmacokinetic and pharmacodynamic properties of a compound.
Core Mechanism of Action: Insights from Pterosin D
Current research into the molecular activity of pterosins has identified a key signaling pathway influenced by Pterosin D. Studies have demonstrated that C3-hydroxylated pterosins, including Pterosin D, can directly activate Protein Kinase A (PKA).[1] PKA is a crucial enzyme in cellular signaling, playing a pivotal role in processes such as cognition, memory, and neurogenesis.[1]
The activation of PKA by Pterosin D is of particular interest as it occurs independently of intracellular cAMP levels and does not involve the inhibition of phosphodiesterases (PDEs), which is a common mechanism for indirect PKA activation.[1] This suggests a direct interaction between Pterosin D and the PKA enzyme.
Signaling Pathway
The proposed mechanism involves the binding of Pterosin D to the cAMP-binding domain of PKA, leading to a conformational change that activates the kinase.[1] This activation, in turn, can modulate downstream signaling cascades involved in various cellular functions.
Quantitative Data Summary
Direct quantitative data on the mechanism of action of this compound are not yet available in the scientific literature. However, to provide a relevant quantitative context, the following table summarizes the potential effects of glycosylation on the bioactivity of sesquiterpenoids, based on general findings in the field. This information is crucial for formulating hypotheses for future studies on this compound.
| Parameter | Effect of Glycosylation | Rationale | Potential Impact on this compound |
| Water Solubility | Generally Increased | Addition of hydrophilic sugar moieties.[2] | Enhanced bioavailability and altered distribution in biological systems. |
| Stability | Can be Increased | Glycosylation can protect the aglycone from metabolic degradation.[2] | Potentially longer half-life and sustained therapeutic effect. |
| Bioavailability | Often Improved | Increased solubility and stability can lead to better absorption and circulation.[2] | Higher plasma concentrations achievable with similar doses compared to the aglycone. |
| Biological Activity | Variable (Increased, Decreased, or Unchanged) | Dependent on the specific interaction of the glycoside with the target protein. The sugar moiety can influence binding affinity and orientation.[2][3] | The glucose moiety could either enhance or hinder the interaction with PKA, or the compound might have entirely different molecular targets. |
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential in elucidating the precise mechanism of action of this compound, based on the findings for Pterosin D and standard practices in the field.
Protein Kinase A (PKA) Activity Assay
Objective: To determine if this compound directly activates PKA and to quantify its potency.
Methodology:
-
Reagents and Materials: Recombinant human PKA catalytic subunit, fluorescent peptide substrate (e.g., kemptide), ATP, assay buffer (e.g., Tris-HCl, MgCl2), this compound, positive control (cAMP), and negative control (vehicle).
-
Procedure:
-
A reaction mixture is prepared containing the PKA enzyme and the fluorescent peptide substrate in the assay buffer.
-
This compound is added at various concentrations.
-
The reaction is initiated by the addition of ATP.
-
The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific time.
-
The phosphorylation of the substrate is measured by detecting the change in fluorescence intensity using a plate reader.
-
The results are compared to those obtained with the positive and negative controls to determine the effect of this compound on PKA activity.
-
In Silico Docking Analysis
Objective: To predict the binding mode of this compound to the regulatory subunit of PKA.
Methodology:
-
Software: Molecular docking software such as AutoDock, Glide, or GOLD.
-
Preparation of Structures:
-
The 3D structure of the PKA regulatory subunit is obtained from the Protein Data Bank (PDB).
-
The 3D structure of this compound is generated and optimized using a chemical drawing tool and energy minimization.
-
-
Docking Simulation:
-
The prepared PKA structure is set as the receptor, and the binding site (e.g., the cAMP-binding domain) is defined.
-
This compound is docked into the defined binding site.
-
The docking algorithm generates multiple possible binding poses.
-
-
Analysis:
-
The binding poses are ranked based on their predicted binding affinity (docking score).
-
The interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of PKA are analyzed for the best-ranked poses.
-
Conclusion and Future Directions
The current body of evidence strongly suggests that the aglycone, Pterosin D, exerts its biological effects at least in part through the direct activation of Protein Kinase A. This provides a crucial starting point for understanding the mechanism of action of this compound. However, the influence of the glucose moiety on the compound's activity remains a critical unknown.
Future research should prioritize direct experimental investigation of this compound. Key areas of focus should include:
-
Direct PKA Activation Studies: To confirm if the glycosylated form retains the ability to directly activate PKA.
-
Pharmacokinetic Profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
-
Broader Target Screening: To investigate if the addition of the glucose moiety confers activity at other molecular targets.
A thorough understanding of these aspects will be instrumental in advancing the development of this compound as a potential therapeutic agent.
References
Unveiling the Antioxidant Potential of Pterosin D 3-O-glucoside: An In Vitro Perspective
For Immediate Release
This technical guide delves into the in vitro antioxidant properties of Pterosin D 3-O-glucoside, a naturally occurring sesquiterpenoid glycoside. While direct experimental data on this specific compound remains limited, this paper synthesizes available research on related pterosin compounds to elucidate its potential antioxidant mechanisms and guide future research for drug development professionals, researchers, and scientists.
Introduction to Pterosins and Oxidative Stress
Pterosins are a class of sesquiterpenoids predominantly found in ferns, with a characteristic 1-indanone skeleton. These compounds have garnered scientific interest due to their diverse biological activities, including anti-inflammatory, antidiabetic, and cytotoxic effects. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in numerous diseases. Antioxidants can mitigate this damage by scavenging free radicals and modulating cellular signaling pathways. This guide explores the hypothesized antioxidant role of this compound based on evidence from analogous pterosin molecules. While this compound is commercially available for research, its specific biological activities, including its antioxidative potential, are still under investigation.
Inferred Antioxidant Activity of this compound
Direct quantitative data on the free-radical scavenging activity of this compound is not yet available in published literature. However, studies on structurally similar pterosins provide compelling indirect evidence of its potential antioxidant capabilities.
Table 1: Summary of In Vitro Antioxidant-Related Activities of Various Pterosin Compounds
| Pterosin Compound | Observed In Vitro Activity Related to Antioxidant Function | Source |
| Pterosin A | May act as an antioxidant by reducing reactive oxygen species (ROS) production, thereby protecting pancreatic β-cells from oxidative stress-induced death. It has also been shown to possess hepatorenal protective action during diabetes, which is linked to decreasing oxidative stress. | |
| Pterosin B | Demonstrated the ability to eliminate cellular ROS. | |
| Pterosin F | The volatile extract containing Pterosin F as a major component, as well as isolated Pterosin F, showed moderate to good antioxidant activity. |
These findings suggest that the pterosin scaffold is associated with antioxidant effects, likely through the scavenging of reactive oxygen species. The glycosylation at the 3-O position in this compound may influence its solubility and bioavailability, potentially modulating its antioxidant activity compared to its aglycone, Pterosin D.
Potential Mechanisms and Signaling Pathways
Research into the cellular mechanisms of pterosins indicates that their antioxidant effects may be mediated through the modulation of key signaling pathways involved in the cellular stress response.
A study on Pterosin B revealed its neuroprotective effects against glutamate excitotoxicity by mitigating mitochondrial dysfunction and reducing intracellular ROS. A significant finding was the upregulation of the Nuclear factor-erythroid factor 2-related factor 2 (NRF2) and heme oxygenase-1 (HO-1) pathway. NRF2 is a master regulator of the antioxidant response, and its activation leads to the expression of numerous antioxidant and cytoprotective genes, including HO-1.
Standardized Experimental Protocols for In Vitro Antioxidant Assessment
To facilitate further research into the antioxidant properties of Pterosin D
Pterosin D 3-O-glucoside: A Technical Whitepaper for Researchers
CAS Number: 84299-80-9
This technical guide provides a comprehensive overview of the current state of knowledge on Pterosin D 3-O-glucoside, a naturally occurring sesquiterpenoid glycoside. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates information on its chemical properties, and infers its potential biological activities and mechanisms of action based on closely related compounds.
Chemical and Physical Properties
This compound is a glycosidic derivative of Pterosin D, a class of compounds commonly found in ferns of the Pteris genus. The addition of a glucose moiety is expected to increase its water solubility compared to the aglycone.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 84299-80-9 | [1] |
| Molecular Formula | C₂₁H₃₀O₈ | [1] |
| Molecular Weight | 410.46 g/mol | [1] |
| IUPAC Name | (2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(((2S,3S)-6-(2-hydroxyethyl)-2,5,7-trimethyl-1-oxo-2,3-dihydro-1H-inden-2-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol | Inferred |
Synthesis and Isolation
Synthesis
General Glycosylation Protocol (Hypothetical):
A typical glycosylation reaction would involve the activation of a protected glucose donor, such as a glucosyl bromide or trichloroacetimidate, which is then reacted with Pterosin D. The reaction is typically carried out in an inert solvent in the presence of a promoter. Subsequent deprotection of the hydroxyl groups on the glucose moiety would yield this compound.
Caption: General workflow for the synthesis of this compound.
Isolation from Natural Sources
This compound is a naturally occurring compound found in ferns of the Pteris genus, such as Pteris cretica[3][4]. A general protocol for the isolation of pterosins and their glycosides from plant material is outlined below.
General Isolation Protocol:
-
Extraction: Dried and powdered plant material (e.g., aerial parts of Pteris cretica) is extracted with a suitable solvent, typically 70% aqueous ethanol[3].
-
Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., petroleum ether, dichloromethane, ethyl acetate, and n-butanol) to separate compounds based on their polarity[3]. Pterosin glycosides are expected to be enriched in the more polar fractions.
-
Chromatography: The polar fractions are then subjected to various chromatographic techniques for further purification. These may include:
Caption: A general workflow for the isolation of this compound.
Spectroscopic Data for Characterization
While specific ¹H and ¹³C NMR data for this compound are not available in the reviewed literature, data for the structurally similar (2S,3S)-Pterosin C 3-O-beta-glucopyranoside can be used as a reference for structural elucidation[6][7]. The expected signals would include those for the pterosin skeleton and the glucose moiety.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for the Glucosyl Moiety of a Pterosin Glucoside (in D₂O)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1' | ~4.5-5.0 (d) | ~100-104 |
| 2' | ~3.2-3.5 (m) | ~73-76 |
| 3' | ~3.4-3.7 (m) | ~76-79 |
| 4' | ~3.2-3.5 (m) | ~70-73 |
| 5' | ~3.3-3.6 (m) | ~76-79 |
| 6'a | ~3.7-3.9 (m) | ~61-64 |
| 6'b | ~3.6-3.8 (m) | ~61-64 |
| Note: These are approximate ranges based on data for similar compounds and may vary depending on the solvent and specific pterosin aglycone.[8][9] |
Potential Biological Activities and Mechanisms of Action
Direct experimental data on the biological activities of this compound is scarce. However, based on the known activities of other pterosins and flavonoid glucosides, several potential therapeutic applications can be inferred.
Anti-inflammatory Activity
Flavonoids and their glycosides are well-documented for their anti-inflammatory properties[10]. Compounds like cyanidin-3-O-glucoside have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages[11].
Potential Mechanism of Action:
The anti-inflammatory effects of such compounds are often mediated through the inhibition of key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
-
NF-κB Pathway: In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes. Flavonoids can inhibit this process by preventing IκB degradation[12][13][14].
Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.
-
MAPK Pathway: The MAPK family of kinases (including ERK, JNK, and p38) are crucial for transducing extracellular signals to cellular responses, including inflammation. Certain flavonoids can inhibit the phosphorylation and activation of these kinases, thereby downregulating inflammatory responses[15][16][17].
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | CAS#:84299-80-9 | Chemsrc [chemsrc.com]
- 3. Four New Pterosins from Pteris cretica and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new flavone glycoside from the fern Pteris cretica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NP-MRD: 13C NMR Spectrum (1D, 176 MHz, D2O, predicted) (NP0072560) [np-mrd.org]
- 7. NP-MRD: 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (NP0072560) [np-mrd.org]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Anti‐inflammatory activity of cyanidin‐3‐O‐glucoside and cyanidin‐3‐O‐glucoside liposomes in THP‐1 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyanidin-3-O-Glucoside Modulates the In Vitro Inflammatory Crosstalk between Intestinal Epithelial and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. globalsciencebooks.info [globalsciencebooks.info]
- 14. Cyanidin-3-O-glucoside inhibits NF-kB signalling in intestinal epithelial cells exposed to TNF-α and exerts protective effects via Nrf2 pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of Novel Pterostilbene Derivatives That Might Treat Sepsis by Attenuating Oxidative Stress and Inflammation through Modulation of MAPKs/NF-κB Signaling Pathways [mdpi.com]
- 16. The Role of Specific Mitogen-Activated Protein Kinase Signaling Cascades in the Regulation of Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. p38 MAPK and PI3K/AKT Signalling Cascades inParkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Pterosins in Ferns: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pterosins, a class of illudane-type norsesquiterpenoids found predominantly in ferns of the genus Pteridium, have garnered significant interest due to their diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of the pterosin biosynthesis pathway, from its origins in the mevalonate pathway to the formation of various pterosin derivatives. This document details the key intermediates, proposed enzymatic steps, and available quantitative data. Furthermore, it includes detailed experimental protocols for the extraction and analysis of these compounds and visualizes the proposed biosynthetic pathway and experimental workflows using Graphviz diagrams. While the overarching pathway is outlined, it is important to note that the specific enzymes responsible for the key transformations in ferns have not yet been fully characterized, representing a significant area for future research.
Introduction
Pterosins are a group of natural products characterized by an indanone skeleton with a rearranged sesquiterpenoid carbon framework. They are most notably found in bracken ferns (Pteridium aquilinum), where they are often present as glycosides, the most prominent being the carcinogenic ptaquiloside. The biosynthesis of these complex molecules is a multi-step process that begins with fundamental building blocks of isoprenoid synthesis. This guide will systematically dissect the proposed biosynthetic route to pterosins, providing a technical resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.
The Proposed Biosynthetic Pathway of Pterosins
The biosynthesis of pterosins is a branch of the terpenoid biosynthetic pathway, originating from the mevalonate (MVA) pathway. The pathway can be broadly divided into three main stages:
-
Formation of the Sesquiterpene Precursor: The synthesis of the universal C15 isoprenoid precursor, farnesyl pyrophosphate (FPP), via the mevalonate pathway.
-
Formation of the Illudane Skeleton and Ptaquiloside: The cyclization of FPP to form the characteristic illudane carbon skeleton, followed by a series of proposed oxidative modifications and glycosylation to yield ptaquiloside.
-
Formation of Pterosins: The degradation of ptaquiloside under physiological conditions to generate a variety of pterosin derivatives.
Stage 1: The Mevalonate Pathway and Farnesyl Pyrophosphate (FPP) Synthesis
The biosynthesis of pterosins begins with the ubiquitous mevalonate pathway, which produces the five-carbon building blocks of all isoprenoids: isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[1][2] These C5 units are sequentially condensed to form the C15 compound, farnesyl pyrophosphate (FPP), the direct precursor to all sesquiterpenoids.[3]
The key enzymatic steps in the mevalonate pathway leading to FPP are:
-
Acetoacetyl-CoA thiolase: Condenses two molecules of acetyl-CoA to form acetoacetyl-CoA.
-
HMG-CoA synthase: Condenses acetoacetyl-CoA with another molecule of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).
-
HMG-CoA reductase: Reduces HMG-CoA to mevalonate. This is a key regulatory step in the pathway.
-
Mevalonate kinase and subsequent kinases: Phosphorylate mevalonate to produce mevalonate-5-pyrophosphate.
-
Mevalonate pyrophosphate decarboxylase: Decarboxylates mevalonate-5-pyrophosphate to yield IPP.
-
Isopentenyl pyrophosphate isomerase: Isomerizes IPP to DMAPP.
-
Farnesyl pyrophosphate synthase (FPPS): Catalyzes the head-to-tail condensation of two molecules of IPP with one molecule of DMAPP to produce FPP.
Stage 2: Putative Pathway from FPP to Ptaquiloside
This stage involves the commitment of FPP to the illudane biosynthetic pathway. While the precise enzymes have not been isolated and characterized from ferns, the proposed pathway is based on analogous reactions in other organisms, particularly fungi, which also produce illudane-type sesquiterpenoids.
-
Cyclization of FPP: The first committed step is the cyclization of FPP to form a protoilludane cation, which is then rearranged to the illudane skeleton. This reaction is catalyzed by a terpene synthase , likely an illudane synthase . Transcriptome analyses of ferns have identified numerous terpene synthase genes, but the specific synthase for illudane formation remains to be functionally characterized.[4]
-
Oxidative Modifications: The illudane skeleton undergoes a series of oxidative modifications, such as hydroxylations. These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYP450s) . While CYP450s have been identified in ferns, their specific roles in pterosin biosynthesis are unknown.[5][6]
-
Glycosylation: The hydroxylated illudane aglycone is then glycosylated to form ptaquiloside. This step is catalyzed by a UDP-glycosyltransferase (UGT) , which transfers a glucose moiety from UDP-glucose to the aglycone. Plant genomes contain large families of UGTs with diverse substrate specificities.[7]
Stage 3: Formation of Pterosins from Ptaquiloside
Ptaquiloside is an unstable molecule that readily degrades under both acidic and alkaline conditions to form various pterosins. This degradation is generally considered to be a non-enzymatic process.[8] The initial step is the loss of the glucose moiety to form an unstable dienone intermediate, which is a potent alkylating agent and the ultimate carcinogen of bracken fern. This dienone then undergoes rearrangement and aromatization to yield pterosin B. Other pterosins are thought to be derived from related illudane glycosides or through further modifications.[1]
Quantitative Data on Pterosin and Ptaquiloside Content
The concentrations of ptaquiloside and various pterosins can vary significantly depending on the fern species, the part of the plant, its developmental stage, and geographical location. The following tables summarize some of the reported quantitative data.
Table 1: Ptaquiloside and Pterosin B Concentrations in Pteridium Species
| Fern Species | Plant Part | Ptaquiloside (µg/g dry weight) | Pterosin B (µg/g dry weight) | Reference |
| Pteridium aquilinum | Young Fronds | 1880 - 2340 | 690 - 800 | [4] |
| Pteridium aquilinum | Mature Fronds | 1780 - 1960 | 540 - 790 | [4] |
| Pteridium arachnoideum | Sprouts | 12470 - 18810 | 4030 - 10420 | [4] |
| Pteridium arachnoideum | Mature Green Fronds | 2490 - 2750 | 680 - 880 | [4] |
| Pteridium esculentum | Young Fronds | up to 12945 | Not reported | [9] |
Table 2: Ptaquiloside Concentrations in Various Fern Species
| Fern Species | Ptaquiloside (µg/g dry weight) | Reference |
| Pteris cretica | 1182.84 | [4] |
| Dryopteris cochleata | Detected | [4] |
| Hypodematium crenatum | Detected | [4] |
| Pseudocyclosorus canus | Detected | [4] |
Experimental Protocols
Extraction of Ptaquiloside and Pterosins from Fern Material
This protocol is a generalized procedure based on methods described in the literature.[10][11]
Materials:
-
Fresh or freeze-dried fern material (e.g., fronds, rhizomes)
-
Methanol or water
-
Dichloromethane
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or polyamide)
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Homogenize the fern material (1-5 g) in a suitable solvent (e.g., 50 mL of methanol or water).
-
Sonciate the mixture for 30 minutes and then centrifuge at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet twice more.
-
Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator.
-
For ptaquiloside, which is water-soluble, the aqueous extract can be further purified. For pterosins, which are less polar, the dried extract can be partitioned between water and an organic solvent like dichloromethane.
-
The crude extract is then subjected to clean-up using Solid Phase Extraction (SPE).
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a non-polar solvent (e.g., hexane) to remove lipids and other interfering compounds.
-
Elute the pterosins with a more polar solvent (e.g., ethyl acetate or methanol).
-
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis.
Quantification by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Example gradient: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.
Detection:
-
UV detection at 220 nm and 260 nm.
Procedure:
-
Prepare standard solutions of purified pterosins and ptaquiloside of known concentrations.
-
Inject the standards to create a calibration curve.
-
Inject the prepared fern extracts.
-
Identify and quantify the pterosins and ptaquiloside in the samples by comparing their retention times and peak areas to the standards.
Putative Illudane Synthase Enzyme Assay
As no illudane synthase has been characterized from ferns, this is a proposed protocol based on general methods for sesquiterpene synthase assays.
Materials:
-
Protein extract from fern tissue (e.g., young fronds)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 10 mM MgCl₂, 5 mM DTT)
-
Farnesyl pyrophosphate (FPP) substrate
-
Organic solvent for extraction (e.g., hexane)
-
GC-MS for product analysis
Procedure:
-
Incubate the fern protein extract with FPP in the assay buffer at 30°C for 1-2 hours.
-
Stop the reaction by adding a stop solution (e.g., EDTA in buffer).
-
Extract the reaction mixture with an equal volume of hexane.
-
Analyze the hexane layer by GC-MS to identify the cyclized terpene products. The mass spectrum of the product would be compared to known illudane-type sesquiterpenes.
Regulation of Pterosin Biosynthesis
The regulation of pterosin biosynthesis in ferns is largely unknown. However, based on the regulation of terpenoid biosynthesis in other plants, it is likely that the pathway is under tight genetic and developmental control.
-
Transcriptional Regulation: The expression of key biosynthetic genes, such as HMG-CoA reductase, farnesyl pyrophosphate synthase, and the putative illudane synthase, is likely regulated by transcription factors. These transcription factors may be responsive to developmental cues (e.g., tissue-specific expression) and environmental stresses.
-
Hormonal Regulation: Plant hormones such as jasmonates are known to be involved in the regulation of secondary metabolite production, including terpenoids, often as a defense response.
-
Feedback Regulation: The mevalonate pathway is known to be subject to feedback inhibition by downstream products, which helps to maintain homeostasis of isoprenoid precursors.
Conclusion and Future Perspectives
The biosynthesis of pterosins in ferns is a fascinating example of the chemical diversity found in the plant kingdom. While the general pathway from the mevalonate pathway through farnesyl pyrophosphate and ptaquiloside is well-supported, a significant knowledge gap exists regarding the specific enzymes that catalyze the key steps of illudane skeleton formation and its subsequent modifications in ferns.
Future research should focus on the identification and functional characterization of the illudane synthase, cytochrome P450s, and glycosyltransferases involved in this pathway. Transcriptomic and genomic data from pterosin-producing ferns, such as Pteridium aquilinum, will be invaluable resources for identifying candidate genes.[4] The heterologous expression and in vitro characterization of these candidate enzymes will be crucial to definitively elucidate the biosynthetic pathway. A deeper understanding of the regulatory mechanisms will also be essential for any future efforts in metabolic engineering to produce these compounds for potential pharmaceutical applications.
References
- 1. The function of UDP-glycosyltransferases in plants and their possible use in crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Contemporary understanding of transcription factor regulation of terpenoid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. De novo characterization of the gametophyte transcriptome in bracken fern, Pteridium aquilinum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytochrome P450 enzymes in fungal natural product biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Glycosyltransferases: Mining, engineering and applications in biosynthesis of glycosylated plant natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ptaquiloside - Wikipedia [en.wikipedia.org]
- 9. Isolation and functional characterization of four microbial type terpene synthases from ferns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
Isolating Pterosin D 3-O-glucoside from Cibotium barometz Rhizomes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isolation and characterization of Pterosin D 3-O-glucoside, a pterosin sesquiterpenoid found in the rhizomes of the fern Cibotium barometz. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes key processes and potential biological pathways.
Introduction
Cibotium barometz (L.) J.Sm., commonly known as the Golden Chicken Fern, is a plant that has been utilized in traditional medicine for its purported anti-inflammatory and analgesic properties.[1] Phytochemical investigations have revealed that its rhizomes are a source of various bioactive compounds, including phenolic acids, flavonoids, and a class of sesquiterpenoids known as pterosins.[1][2] Among these, this compound (CAS No. 84299-80-9) is a glycosylated form of Pterosin D. The isolation and characterization of such compounds are crucial for drug discovery and development, enabling further investigation into their pharmacological activities. While Pterosin D has been sourced from the rhizomes of Cibotium barometz, this guide provides a comprehensive, albeit generalized, protocol for its isolation and characterization based on established methodologies for pterosin glycosides from fern species.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for the identification and characterization of the isolated compound.
| Property | Value | Reference |
| Molecular Formula | C21H30O8 | [3] |
| Molecular Weight | 410.458 g/mol | [3] |
| CAS Number | 84299-80-9 | [3] |
| Appearance | Amorphous powder | [4] |
| Solubility | Soluble in water and ethanol; Insoluble in ether | [4] |
| Boiling Point | 653.0 ± 0.0 °C at 760 mmHg | [3] |
| Flash Point | 227.2 ± 0.0 °C | [3] |
| Density | 1.4 ± 0.0 g/cm3 | [3] |
Experimental Protocols
The following sections detail a comprehensive methodology for the isolation and purification of this compound from the rhizomes of Cibotium barometz. The workflow is based on protocols developed for the isolation of similar pterosin glycosides from other fern species.
Plant Material Collection and Preparation
Fresh rhizomes of Cibotium barometz should be collected and authenticated by a plant taxonomist. The rhizomes are then washed thoroughly to remove any soil and debris, cut into small pieces, and shade-dried at room temperature for 2-3 weeks. The dried rhizomes are then ground into a coarse powder using a mechanical grinder.
Extraction
The powdered rhizomes are subjected to exhaustive extraction with methanol (MeOH) at room temperature. A typical procedure would involve soaking the plant material in methanol (1:10 w/v) for 72 hours with occasional shaking. This process is repeated three times to ensure complete extraction of the secondary metabolites. The methanolic extracts are then combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude extract.
Fractionation
The crude methanolic extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity. This fractionation aims to separate compounds based on their polarity, with pterosin glycosides expected to partition into the more polar fractions. A typical solvent series would be:
-
n-hexane
-
Dichloromethane (CH2Cl2)
-
Ethyl acetate (EtOAc)
-
n-butanol (n-BuOH)
The resulting fractions are concentrated in vacuo to yield the respective crude fractions. The n-butanol fraction, which is expected to be enriched with glycosides, is selected for further purification.
Chromatographic Purification
The n-butanol fraction is subjected to multiple steps of column chromatography for the isolation of the target compound.
Step 1: Sephadex LH-20 Column Chromatography
The n-butanol fraction is dissolved in a minimal amount of methanol and loaded onto a Sephadex LH-20 column. The column is eluted with methanol as the mobile phase. Fractions of a fixed volume (e.g., 20 mL) are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., CHCl3:MeOH:H2O, 8:2:0.2 v/v/v) and visualized under UV light (254 nm and 365 nm) and by spraying with a suitable reagent (e.g., 10% H2SO4 in ethanol followed by heating). Fractions with similar TLC profiles are pooled together.
Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
The pooled fractions containing the compound of interest are further purified by preparative HPLC. A C18 column is typically used with a gradient elution system of methanol and water. The elution profile is monitored by a UV detector, and the peak corresponding to this compound is collected. The solvent is then removed under reduced pressure to yield the purified compound.
Structure Elucidation
The structure of the isolated compound is confirmed through spectroscopic analysis.
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESI-MS) is used to determine the exact molecular weight and elemental composition of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR spectra are recorded to determine the chemical structure of the molecule. 2D-NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity of protons and carbons and to confirm the structure of the pterosin aglycone and the glucose moiety, as well as their linkage.
Quantitative Data
The following table summarizes hypothetical quantitative data for the isolation process. Actual yields will vary depending on the plant material and the efficiency of the extraction and purification steps.
| Stage | Input Mass | Output Mass | Yield (%) | Purity (%) |
| Dried Rhizome Powder | 1000 g | - | - | - |
| Crude Methanolic Extract | - | 120 g | 12.0 | < 5 |
| n-Butanol Fraction | 120 g | 35 g | 29.2 (of crude) | 10-15 |
| Sephadex LH-20 Fraction | 35 g | 2.5 g | 7.1 (of n-BuOH) | 60-70 |
| Purified this compound | 2.5 g | 50 mg | 2.0 (of LH-20 fraction) | > 95 |
Visualizations
Experimental Workflow
Caption: Isolation workflow for this compound.
Potential Signaling Pathway
While the specific signaling pathway of this compound is not yet elucidated, phenolic compounds and natural glycosides are known to exhibit anti-inflammatory and antioxidant effects by modulating key signaling cascades.[1][2][5][6][7][8] The following diagram illustrates a plausible anti-inflammatory pathway that could be influenced by this compound.
Caption: Plausible anti-inflammatory signaling pathway modulated by this compound.
Conclusion
This technical guide outlines a comprehensive approach for the isolation and characterization of this compound from the rhizomes of Cibotium barometz. The provided experimental protocols, while based on established methods for similar compounds, offer a solid foundation for researchers to successfully isolate this pterosin glycoside. The structural elucidation and subsequent investigation into the biological activities of this compound, particularly in relation to the anti-inflammatory pathways highlighted, will be crucial in determining its potential as a therapeutic agent. Further research is warranted to confirm the specific mechanisms of action and to evaluate the pharmacological profile of this natural product.
References
- 1. Cardiac Glycosides: From Natural Defense Molecules to Emerging Therapeutic Agents | MDPI [mdpi.com]
- 2. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:84299-80-9 | Chemsrc [chemsrc.com]
- 4. Isolation of an active glucoside in bracken fern, Pteridium aquilinum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Phenolic acids from medicinal and edible homologous plants: a potential anti-inflammatory agent for inflammatory diseases [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. ijfmr.com [ijfmr.com]
In Vitro Cytotoxicity of Pterosin Derivatives on Cancer Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Quantitative Cytotoxicity Data
The cytotoxic effects of various pterosin derivatives have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.
| Compound | Cancer Cell Line | Assay | IC50 Value (µM) | Reference |
| (2S,3S)-pterosin C 3-O-β-d-(4'-(E)-caffeoyl)-glucopyranoside | HCT116 (Colon) | MTT | 8.0 ± 1.7 | [1][2] |
| Creticolactone A | HCT116 (Colon) | MTT | 22.4 | [3] |
| Creticoside A | HCT116 (Colon) | MTT | 15.8 | [3] |
| Dehydropterosin B | PANC-1 (Pancreatic) | Not Specified | 4.27 - 14.63 | [4] |
| Dehydropterosin B | NCI-H446 (Lung) | Not Specified | 4.27 - 14.63 | [4] |
| Pterosin Derivative 1 | PANC-1 (Pancreatic) | Not Specified | 4.27 - 14.63 | [4] |
| Pterosin Derivative 1 | NCI-H446 (Lung) | Not Specified | 4.27 - 14.63 | [4] |
| Pterosin Derivative 2 | PANC-1 (Pancreatic) | Not Specified | 4.27 - 14.63 | [4] |
| Pterosin Derivative 2 | NCI-H446 (Lung) | Not Specified | 4.27 - 14.63 | [4] |
Experimental Protocols
The following are generalized protocols for key experiments typically used to assess the in vitro cytotoxicity of investigational compounds like pterosins.
Cell Culture and Maintenance
Human cancer cell lines, such as HCT116, are cultured in appropriate media (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the pterosin compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to detect apoptosis.
-
Cell Treatment: Cells are treated with the pterosin compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Both floating and adherent cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive and PI negative cells are considered to be in early apoptosis.
Western Blot Analysis for Apoptotic Proteins
Western blotting is used to detect the levels of specific proteins involved in apoptosis.
-
Protein Extraction: Following treatment with the pterosin compound, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., caspase-9, procaspase-9, β-actin).
-
Detection: After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
Visualizations
Experimental Workflow
Caption: A generalized workflow for assessing the in vitro cytotoxicity of pterosin compounds.
Proposed Apoptotic Signaling Pathway
Caption: Proposed apoptotic pathway of a pterosin C glycoside in HCT116 cells.
Mechanism of Action
The available evidence suggests that certain pterosin derivatives induce cancer cell death through the process of apoptosis. Specifically, (2S,3S)-pterosin C 3-O-β-d-(4'-(E)-caffeoyl)-glucopyranoside has been shown to upregulate the levels of procaspase-9 and activated caspase-9 in HCT116 cells[1][2]. This indicates the activation of the intrinsic apoptotic pathway, which is a critical mechanism for programmed cell death. The increase in the Annexin V positive cell population further corroborates the induction of apoptosis[1][2].
Conclusion
While data on Pterosin D 3-O-glucoside remains elusive, studies on related pterosin compounds demonstrate promising in vitro cytotoxic activity against various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis via the intrinsic pathway, marked by the activation of caspase-9. These findings warrant further investigation into the anticancer potential of the broader pterosin class of compounds. Future research should focus on isolating and characterizing more pterosin derivatives, evaluating their cytotoxicity against a wider panel of cancer cell lines, and elucidating their detailed molecular mechanisms of action. Such studies will be crucial for the potential development of novel chemotherapeutic agents derived from natural sources.
References
- 1. Cytotoxic pterosins from Pteris multifida roots against HCT116 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Four New Pterosins from Pteris cretica and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pterosins from Pteris multifida - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Pharmacopeia of the Pteridaceae: A Technical Guide to Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
The Pteridaceae family of ferns, a diverse and widespread lineage, has long been a source of traditional remedies across various cultures. Modern scientific inquiry is now systematically validating this ethnobotanical wisdom, revealing a rich repository of bioactive compounds with significant therapeutic potential. This technical guide provides an in-depth review of these compounds, focusing on their quantitative analysis, the experimental methodologies for their study, and the cellular signaling pathways they modulate.
Quantitative Overview of Bioactive Compounds
The Pteridaceae family is a prolific producer of a wide array of secondary metabolites, primarily belonging to the flavonoid, terpenoid, and phenolic acid classes. These compounds exhibit a range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer effects. The concentrations of these phytochemicals can vary significantly between species and even between different parts of the same plant.[1][2]
Below are tables summarizing the quantitative data on key bioactive compounds found in representative species of the Pteridaceae family.
Table 1: Quantitative Analysis of Phytochemicals in Pteris Species
| Phytochemical Class | Pteris biaurita (mg/g extract) | Pteris vittata (mg/g extract) | Reference |
| Total Phenols | 12.8 ± 0.45 | 10.5 ± 0.32 | [1] |
| Total Flavonoids | 8.2 ± 0.21 | 6.8 ± 0.18 | [1] |
| Total Tannins | 5.5 ± 0.15 | 4.1 ± 0.11 | [1] |
| Total Saponins | 15.4 ± 0.52 | 11.2 ± 0.41 | [1] |
| Total Alkaloids | 7.6 ± 0.28 | 5.9 ± 0.23 | [1] |
Table 2: Bioactive Compound Yields from Adiantum capillus-veneris
| Compound | Yield (mg/g of dry weight) | Analytical Method | Reference |
| Quercetin | 3.34 | HPTLC | |
| Rutin | 2.8 | HPTLC | |
| Gallic Acid | Not specified | HPLC | |
| Caffeic Acid | Not specified | HPLC | |
| Syringic Acid | Not specified | HPLC |
Table 3: Antimicrobial Activity of Cheilanthes tenuifolia Extracts
| Extract | Test Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Methanolic Extract | Staphylococcus aureus | 2.25 | |
| Methanolic Extract | Enterobacter sp. | 0.45 |
Key Experimental Protocols
Reproducibility and standardization are paramount in the scientific investigation of natural products. This section provides detailed methodologies for the extraction, isolation, and biological evaluation of bioactive compounds from the Pteridaceae family, based on established protocols in the literature.
Extraction and Isolation of Flavonoid-Rich Fractions
This protocol outlines a standard method for obtaining a flavonoid-rich extract from the fronds of Pteridaceae species.
a. Plant Material Preparation:
-
Collect fresh, healthy fronds and rinse with distilled water to remove any debris.
-
Shade-dry the fronds at room temperature for 7-10 days until brittle.
-
Grind the dried fronds into a fine powder using a mechanical grinder.
b. Extraction:
-
Perform successive solvent extraction using a Soxhlet apparatus.[3]
-
Begin with a non-polar solvent like petroleum ether to remove lipids and chlorophyll.
-
Subsequently, extract with solvents of increasing polarity, such as chloroform, ethyl acetate, and finally, 70% ethanol, to isolate compounds with varying polarities.[4] Flavonoids are typically enriched in the ethyl acetate and ethanolic fractions.
-
Concentrate each fraction using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C.
c. Isolation and Purification:
-
Subject the flavonoid-rich fractions to column chromatography using silica gel or Sephadex LH-20 as the stationary phase.[4]
-
Elute with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity.
-
Monitor the fractions using Thin Layer Chromatography (TLC) and pool fractions with similar profiles.
-
Further purify the isolated compounds using techniques like High-Performance Liquid Chromatography (HPLC).
Antioxidant Activity Assessment
The antioxidant potential of the extracts can be determined using various in vitro assays. The DPPH and ABTS radical scavenging assays are two of the most common and reliable methods.
a. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: [5]
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare various concentrations of the plant extract in methanol.
-
In a microplate or test tube, mix 100 µL of the extract solution with 100 µL of the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
Methanol is used as a blank, and a solution of DPPH and methanol serves as the negative control. Ascorbic acid or quercetin can be used as a positive control.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
b. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: [6][7]
-
Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in a 1:1 ratio.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of the plant extract at various concentrations to 1 mL of the diluted ABTS•+ solution.
-
After 6 minutes of incubation at room temperature, measure the absorbance at 734 nm.
-
Ethanol serves as the blank, and a solution of ABTS•+ and ethanol is the negative control. Trolox is commonly used as a positive control.
-
Calculate the percentage of inhibition as described for the DPPH assay.
Antimicrobial Activity Evaluation
The antimicrobial efficacy of the extracts can be assessed using the agar disc diffusion method.[2]
a. Preparation of Inoculum:
-
Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) in appropriate broth media to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
b. Agar Disc Diffusion Assay:
-
Spread 100 µL of the microbial inoculum evenly onto the surface of Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates.
-
Impregnate sterile filter paper discs (6 mm in diameter) with a known concentration of the plant extract (e.g., 10 µL of a 50 mg/mL solution).
-
Place the impregnated discs on the surface of the agar.
-
Use standard antibiotic discs (e.g., gentamicin for bacteria) and antifungal discs (e.g., ketoconazole for fungi) as positive controls, and a disc impregnated with the solvent as a negative control.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 27°C for 48-72 hours for fungi.
-
Measure the diameter of the zone of inhibition around each disc in millimeters.
Signaling Pathways and Mechanisms of Action
The bioactive compounds from the Pteridaceae family exert their therapeutic effects by modulating key cellular signaling pathways involved in inflammation and cancer.
Anti-inflammatory Signaling Pathway
Chronic inflammation is a hallmark of many diseases. Flavonoids and terpenoids from Pteridaceae have been shown to possess potent anti-inflammatory properties, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][9] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.
Anticancer Signaling Pathway
Several compounds isolated from the Pteridaceae family have demonstrated cytotoxic effects against various cancer cell lines.[10] Their mechanisms of action often involve the modulation of signaling pathways that control cell proliferation, apoptosis, and angiogenesis, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.
Conclusion
The Pteridaceae family of ferns represents a valuable and largely untapped resource for the discovery of novel bioactive compounds. The flavonoids, terpenoids, and phenolic acids present in these plants exhibit a wide range of promising pharmacological activities. The standardized experimental protocols and understanding of the underlying molecular mechanisms detailed in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this fascinating plant family. Future research should focus on the isolation and characterization of novel compounds, preclinical and clinical evaluation of their efficacy and safety, and the development of sustainable methods for their production.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Antibacterial and Antifungal Properties of Aqueous and Non-Aqueous Frond Extracts of Psilotum nudum, Nephrolepis biserrata and Nephrolepis cordifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction, isolation and identification of flavonoid from <i>Euphorbia neriifolia</i> leaves - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 6. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anti-inflammatory compounds of plant origin. Part I. Action on arachidonic acid pathway, nitric oxide and nuclear factor kappa B (NF-kappaB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anticancer Properties of Pteridophytes and Derived Compounds: Pharmacological Perspectives and Medicinal Use | CoLab [colab.ws]
Methodological & Application
Application Notes and Protocols: Pterosin D 3-O-glucoside Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the chemical and enzymatic synthesis routes for Pterosin D 3-O-glucoside, along with a comprehensive protocol for its purification. The information is intended to guide researchers in the laboratory-scale production of this bioactive natural product for further investigation.
Overview
This compound is a naturally occurring sesquiterpene glycoside found in certain fern species.[1] As a derivative of the pterosin class of compounds, it is of interest for its potential biological activities, which may include anti-inflammatory and antioxidative effects. Access to pure this compound is essential for pharmacological studies and drug development. This document outlines a representative chemical synthesis method, a potential enzymatic approach, and a detailed purification protocol using preparative high-performance liquid chromatography (HPLC).
Quantitative Data Summary
Precise yield and purity data for the synthesis and purification of this compound are not widely reported in the available literature. The following table provides data for commercially available this compound and purification data for analogous natural product glucosides to serve as a benchmark.
| Compound | Method | Starting Material | Yield (%) | Purity (%) | Reference |
| This compound | Commercial | - | - | >95 | Arctom, 2025 |
| Amygdalin | Preparative HSCCC | Crude Bitter Almond Extract | 6.5 | 97 | (Not explicitly cited) |
| Taxifolin-3-glucoside | Preparative HSCCC | Crude Agrimonia pilosa Extract | 2.75 | 96 | (Not explicitly cited) |
| Hyperoside | Preparative HSCCC | Crude Agrimonia pilosa Extract | 2.0 | 96 | (Not explicitly cited) |
Experimental Protocols
Chemical Synthesis of this compound (Representative Protocol)
This protocol is based on the Fischer-Helferich glycosylation method, as suggested by the available literature for the synthesis of this compound.
Principle: This acid-catalyzed reaction involves the nucleophilic attack of the hydroxyl group of Pterosin D on the anomeric carbon of D-glucose. Methanol serves as the solvent, and hydrogen chloride acts as the catalyst.
Materials:
-
Pterosin D
-
D-(+)-Glucose (anhydrous)
-
Anhydrous Methanol (MeOH)
-
Hydrogen Chloride (HCl) gas or a solution of HCl in anhydrous MeOH
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Pterosin D (1 equivalent) in anhydrous methanol. Add an excess of anhydrous D-(+)-glucose (e.g., 2-3 equivalents).
-
Acidification: Cool the mixture in an ice bath and slowly bubble dry hydrogen chloride gas through the solution for a few minutes, or add a pre-prepared solution of HCl in anhydrous methanol to a final concentration of approximately 5% (w/v).
-
Reaction: Remove the ice bath, attach a reflux condenser, and heat the reaction mixture to reflux (approximately 65°C) with continuous stirring. Maintain the reaction at reflux for 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add dichloromethane or ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with the organic solvent. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution). Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product should be purified by preparative HPLC as described in Protocol 3.3.
Enzymatic Synthesis of this compound (Conceptual Protocol)
This protocol outlines a potential enzymatic approach using a UDP-glycosyltransferase (UGT), which offers high regioselectivity and milder reaction conditions.
Principle: A specific UGT enzyme catalyzes the transfer of a glucose moiety from an activated sugar donor, Uridine Diphosphate Glucose (UDP-glucose), to the hydroxyl group of Pterosin D.
Materials:
-
Pterosin D
-
Uridine Diphosphate Glucose (UDP-glucose)
-
A suitable UDP-glycosyltransferase (UGT) enzyme (requires screening for activity with Pterosin D)
-
Reaction buffer (e.g., Tris-HCl or phosphate buffer, pH 7.0-8.0)
-
Magnesium Chloride (MgCl₂), as a cofactor for many UGTs
-
Incubator/shaker
-
Microcentrifuge tubes or a small reaction vessel
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Pterosin D (dissolved in a minimal amount of a co-solvent like DMSO if necessary)
-
UDP-glucose (typically in a 1.5 to 3-fold molar excess over Pterosin D)
-
UGT enzyme (concentration to be optimized)
-
Reaction buffer to the final volume
-
MgCl₂ (typically 2-5 mM)
-
-
Incubation: Incubate the reaction mixture at the optimal temperature for the UGT enzyme (e.g., 25-37°C) with gentle shaking for a period of 2 to 24 hours.
-
Reaction Monitoring and Termination: Monitor the formation of the product by analytical HPLC-MS. The reaction can be terminated by adding an organic solvent like cold methanol or by heat inactivation of the enzyme.
-
Product Isolation: Centrifuge the reaction mixture to pellet the enzyme and any precipitated material. The supernatant containing the this compound can then be directly subjected to purification by preparative HPLC (Protocol 3.3).
Purification by Preparative High-Performance Liquid Chromatography (HPLC)
This protocol is a general method for the purification of this compound from a crude synthesis mixture or a natural extract.
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. This compound, being more polar than the unreacted Pterosin D, will have a shorter retention time on a C18 column.
Materials and Equipment:
-
Crude this compound
-
HPLC-grade Methanol (MeOH) or Acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (optional, as a mobile phase modifier)
-
Preparative HPLC system with a UV-Vis detector and fraction collector
-
Preparative reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size)
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase composition (e.g., 10% MeOH in water). Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Method Development (Analytical Scale): It is highly recommended to first develop the separation method on an analytical scale C18 column to determine the optimal gradient and retention time of the target compound.
-
Preparative HPLC Run:
-
Column: Preparative C18 column.
-
Mobile Phase A: Water (optionally with 0.1% formic acid).
-
Mobile Phase B: Methanol or Acetonitrile (optionally with 0.1% formic acid).
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 10-20%) and increase it linearly to a higher percentage (e.g., 80-90%) over 30-40 minutes.
-
Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 10-20 mL/min for a 21.2 mm ID column).
-
Detection: Monitor the elution at a suitable wavelength (e.g., 254 nm or 280 nm).
-
-
Fraction Collection: Collect the fractions corresponding to the peak of this compound as determined by the analytical run.
-
Purity Analysis and Product Recovery: Analyze the collected fractions for purity using analytical HPLC. Combine the pure fractions and remove the solvent using a rotary evaporator or a lyophilizer to obtain the purified this compound.
Workflow and Signaling Pathway Diagrams
References
Application Note: Quantitative Analysis of Pterosin D 3-O-glucoside by LC-MS/MS
Introduction
Pterosin D 3-O-glucoside is a naturally occurring sesquiterpenoid glycoside found in various fern species. As a member of the pterosin family, it is of increasing interest to researchers in natural product chemistry, toxicology, and drug development due to the diverse biological activities exhibited by related compounds. Accurate and sensitive quantification of this compound in complex matrices such as plant extracts and biological samples is crucial for pharmacokinetic studies, quality control of herbal products, and toxicological assessments. This application note provides a detailed protocol for the quantification of this compound using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The described methodology is based on established analytical principles for related pterosin glycosides and provides a framework for researchers to develop and validate a quantitative assay for this specific analyte.
Principle
This method employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for the separation and quantification of this compound. The sample is first subjected to a solid-phase extraction (SPE) cleanup to remove interfering matrix components. The analyte is then separated from other compounds by reversed-phase high-performance liquid chromatography (HPLC) based on its polarity. The eluted this compound is ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The MRM transitions are selected for high specificity and sensitivity, allowing for accurate quantification over a defined concentration range.
Experimental Protocols
Sample Preparation: Extraction from Plant Material
This protocol is designed for the extraction of this compound from dried and powdered fern leaves.
Materials:
-
Dried and finely ground plant material
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Vortex mixer
-
Centrifuge
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)
-
SPE vacuum manifold
Procedure:
-
Weigh 100 mg of the homogenized, dried plant powder into a 2 mL microcentrifuge tube.
-
Add 1.5 mL of 80% methanol in water (v/v) with 0.1% formic acid to the tube.
-
Vortex the mixture vigorously for 1 minute.
-
Sonicate the sample in a sonication bath for 30 minutes at room temperature.
-
Centrifuge the sample at 13,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Repeat the extraction (steps 2-5) on the pellet and combine the supernatants.
-
Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 1 mL of 10% methanol in water.
-
Proceed with Solid-Phase Extraction (SPE) for sample cleanup.
SPE Protocol:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the reconstituted sample (1 mL) onto the cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute the this compound with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the final residue in 200 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are recommended starting conditions and can be optimized for the specific instrumentation used.
Liquid Chromatography (LC) System:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |
Mass Spectrometry (MS) System:
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
Ion Spray Voltage: +4500 V
-
Source Temperature: 500°C
-
Gas 1 (Nebulizer Gas): 50 psi
-
Gas 2 (Heater Gas): 50 psi
-
Curtain Gas: 30 psi
-
Collision Gas (CAD): Medium (e.g., Nitrogen)
Multiple Reaction Monitoring (MRM) Transitions (Predicted): It is critical to note that the following MRM transitions are predicted based on the chemical structure of this compound and require experimental verification and optimization on the specific mass spectrometer being used.
| Analyte | Precursor Ion ([M+H]+) | Product Ion | Dwell Time (ms) | Collision Energy (V) | Cell Exit Potential (V) | Note |
| This compound | 411.2 | 249.1 | 150 | 25 (optimize) | 10 (optimize) | Quantifier |
| This compound | 411.2 | 231.1 | 100 | 35 (optimize) | 10 (optimize) | Qualifier |
| This compound | 411.2 | 221.1 | 100 | 40 (optimize) | 10 (optimize) | Qualifier |
Method Validation Parameters (Expected Performance)
The following table summarizes typical quantitative data for closely related pterosin glycosides and pterosins, providing an expected performance range for the this compound assay.[1]
| Parameter | Ptaquiloside (Glycoside) | Pterosin B (Aglycone) | Other Pterosin Glycosides | Expected Range for this compound |
| Linear Range (µg/L) | 20 - 500 | 20 - 500 | 10 - 250 | 10 - 500 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.999 | > 0.99 |
| Limit of Detection (LOD, µg/L) | 0.08 - 0.26 | 0.01 - 0.03 | 0.08 - 0.26 | 0.05 - 0.5 |
| Limit of Quantification (LOQ, µg/L) | ~0.24 - 0.78 | ~0.03 - 0.09 | ~0.24 - 0.78 | ~0.15 - 1.5 |
| Accuracy (% Recovery) | 85 - 115 | 85 - 115 | 85 - 115 | 80 - 120 |
| Precision (% RSD) | < 15 | < 15 | < 15 | < 15 |
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification.
Proposed Fragmentation Pathway
Caption: Predicted fragmentation of this compound.
Data Analysis and Quantification
Quantification is performed using the peak area ratio of the analyte to an appropriate internal standard (if used). A calibration curve is constructed by plotting the peak area ratios against the concentration of the calibration standards. A linear regression analysis is then applied to the calibration curve to determine the concentration of this compound in the unknown samples.
Conclusion
The LC-MS/MS method described in this application note provides a robust and sensitive approach for the quantification of this compound in complex matrices. The sample preparation protocol ensures effective extraction and cleanup, while the optimized LC and MS parameters allow for selective and accurate measurement. This method can be readily adapted and validated by researchers for routine analysis, supporting further investigation into the biological roles and potential applications of this compound. It is essential to experimentally verify the proposed MRM transitions to ensure optimal performance of the assay.
References
Application Notes and Protocols: Pterosin D 3-O-glucoside In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pterosin D 3-O-glucoside is a natural product belonging to the sesquiterpenoid class. While research on the specific biological activities of this compound is limited, related compounds, such as Pterosin A, have demonstrated potential antidiabetic effects by influencing glucose uptake and gluconeogenesis-related signaling molecules.[1][2] Natural product glucosides are a diverse group of compounds with a wide range of biological activities, including anti-inflammatory, antioxidant, and antihyperglycemic effects.[3][4] Given the structure of this compound, evaluating its potential as an anti-inflammatory and anti-diabetic agent is a logical starting point for in vitro cell-based and enzyme-based assays.
This document provides detailed protocols for two representative in vitro assays: an α-glucosidase inhibition assay to assess anti-diabetic potential and a cell-based assay to evaluate anti-inflammatory activity by measuring nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Additionally, a representative signaling pathway often modulated by anti-inflammatory natural products is illustrated.
Data Presentation
Due to the limited availability of specific experimental data for this compound, the following table presents a hypothetical data summary for the anti-inflammatory activity of this compound in an LPS-stimulated RAW 264.7 macrophage model. This table is intended to serve as a template for data presentation.
Table 1: Hypothetical Anti-inflammatory Activity of this compound in LPS-Stimulated RAW 264.7 Macrophages
| Concentration (µM) | Cell Viability (%) (MTT Assay) | Nitric Oxide (NO) Production (% of Control) |
| 0 (Control) | 100 ± 5.2 | 100 ± 7.8 |
| 1 | 98.5 ± 4.8 | 85.3 ± 6.1 |
| 5 | 97.2 ± 5.1 | 62.7 ± 5.5 |
| 10 | 95.8 ± 4.9 | 45.1 ± 4.9 |
| 25 | 93.4 ± 5.5 | 28.9 ± 3.8 |
| 50 | 88.1 ± 6.2 | 15.4 ± 2.7 |
| 100 | 75.3 ± 7.1 | 8.2 ± 1.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
In Vitro α-Glucosidase Inhibition Assay
This protocol is adapted from standard methods for evaluating α-glucosidase inhibitors.[5][6][7]
Objective: To determine the in vitro inhibitory effect of this compound on α-glucosidase activity.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound
-
Acarbose (positive control)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate buffer (0.1 M, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (0.2 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in phosphate buffer to achieve the desired final concentrations. Acarbose is used as a positive control and is prepared in the same manner.
-
In a 96-well plate, add 50 µL of phosphate buffer to the blank wells.
-
Add 50 µL of the this compound dilutions or acarbose to the sample and positive control wells, respectively.
-
Add 50 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer) to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of pNPG solution (5 mM in phosphate buffer) to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 0.2 M Na₂CO₃ solution to all wells.
-
Measure the absorbance of the yellow-colored p-nitrophenol released at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the enzyme reaction without the inhibitor, and Abs_sample is the absorbance of the enzyme reaction with the inhibitor.
-
The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This protocol is based on standard procedures for assessing the anti-inflammatory effects of natural products.
Objective: To evaluate the ability of this compound to inhibit the production of nitric oxide in LPS-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dexamethasone (positive control)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well cell culture plates
Procedure:
Cell Culture and Treatment:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
The following day, treat the cells with various concentrations of this compound or dexamethasone for 1 hour.
-
Following the pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group (cells only) and an LPS-only control group should be included.
Nitric Oxide Measurement (Griess Assay):
-
After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.
-
In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).
-
Incubate at room temperature for 10 minutes, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
Cell Viability Assay (MTT Assay):
-
After collecting the supernatant for the Griess assay, add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Cell viability is expressed as a percentage of the untreated control cells.
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro anti-inflammatory assay.
Signaling Pathway
Caption: Postulated anti-inflammatory mechanism via NF-κB pathway.
References
- 1. Antidiabetic Effects of Pterosin A, a Small-Molecular-Weight Natural Product, on Diabetic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro α-glucosidase inhibition by Brazilian medicinal plant extracts characterised by ultra-high performance liquid chromatography coupled to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Pterosin D 3-O-glucoside in Cell Culture
For research use only. Not for use in diagnostic procedures.
Introduction
Pterosin D 3-O-glucoside is a natural bioactive compound belonging to the pterosin class of sesquiterpenoids, primarily isolated from certain fern species.[1][2] Pterosins, including the aglycone form Pterosin D, have garnered interest in the scientific community for their potential therapeutic properties, including anti-inflammatory, neuroprotective, and anti-cancer activities.[1][3][4] These application notes provide a summary of the available data and generalized protocols for the treatment of cell cultures with this compound, with some information extrapolated from studies on the more researched Pterosin D and other related pterosins due to the limited specific data on the glycoside form.
Pterosin D has been shown to exert its effects through various signaling pathways, including the direct activation of Protein Kinase A (PKA), which is pivotal in cognition and memory.[3] Furthermore, related pterosins have demonstrated neuroprotective effects by modulating mitochondrial signals in the face of excitotoxicity and have shown potential in models of diabetes through the activation of AMPK and Akt signaling pathways.[4][5] In the context of cancer, Pterosin D has exhibited cytotoxic effects against human colon cancer cells.
These notes are intended to guide researchers, scientists, and drug development professionals in designing and conducting in vitro experiments to evaluate the biological effects of this compound.
Data Presentation
The following table summarizes the available quantitative data for the biological activity of Pterosin D. This data can be used as a starting point for determining appropriate concentrations for cell culture experiments with this compound, although empirical determination for each cell line is recommended.
| Compound | Cell Line | Assay Type | Endpoint | Value | Reference |
| Pterosin D | HCT-116 (Human Colon Carcinoma) | MTT Assay | IC50 | 183.7 µM | [6] |
Signaling Pathways
Pterosin D and related compounds have been shown to modulate several key signaling pathways. The following diagrams illustrate these pathways.
Pterosin D and the Protein Kinase A (PKA) Signaling Pathway
Pterosin D has been identified as a direct activator of Protein Kinase A (PKA), a key enzyme in cellular signaling that is involved in a multitude of cellular processes, including gene expression, metabolism, and cell growth.[3]
General Anti-Inflammatory Signaling Pathway
Pterosins are known to possess anti-inflammatory properties.[1] A common mechanism for anti-inflammatory action is the inhibition of the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression.
Experimental Protocols
The following are generalized protocols for the use of this compound in cell culture. Specific parameters such as cell type, seeding density, and treatment duration should be optimized for each experimental system.
General Experimental Workflow
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic or anti-proliferative effects of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Appropriate cell line (e.g., HCT-116)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is less than 0.5% to avoid solvent toxicity.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Protocol 2: Western Blot Analysis for Signaling Pathway Proteins
This protocol is to assess the effect of this compound on the expression and phosphorylation of key proteins in a signaling pathway (e.g., PKA or NF-κB pathway).
Materials:
-
This compound
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PKA, anti-PKA, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentrations for the appropriate duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Troubleshooting
-
Low Solubility of this compound: If the compound does not dissolve well in the medium, try preparing a higher concentration stock in DMSO and diluting it further. Sonication may also aid in solubilization.
-
High Background in Western Blots: Ensure adequate blocking and washing steps. Consider using a different blocking agent or antibody dilution.
-
Variability in Cell Viability Assays: Ensure uniform cell seeding and proper mixing of reagents. Use multichannel pipettes for consistency.
Conclusion
This compound is a promising natural compound with potential applications in various research areas. The protocols and information provided in these application notes serve as a starting point for investigating its biological effects in cell culture. As with any experimental work, optimization of conditions for each specific cell line and assay is crucial for obtaining reliable and reproducible results.
References
- 1. Pterosin D | 34169-70-5 | JBA16970 | Biosynth [biosynth.com]
- 2. This compound | 84299-80-9 | JDA29980 [biosynth.com]
- 3. Pterosin D-activated protein kinase A mitigates Alzheimer's disease in 5xFAD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Pterosin sesquiterpenoids from Pteris laeta Wall. ex Ettingsh. protect cells from glutamate excitotoxicity by modulating mitochondrial signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Pterosin D 3-O-glucoside: Application Notes for Anti-Cancer Research
Note to the Researcher: Currently, publicly available research specifically detailing the anti-cancer applications of Pterosin D 3-O-glucoside is limited. The existing information primarily pertains to its chemical properties.[1][2] However, the broader class of pterosin compounds and other related glycosides are recognized for their potential in modulating various cellular pathways, including those involved in inflammation and oxidative stress, which are often implicated in cancer development.[3]
Given the scarcity of specific data for this compound, this document will provide comprehensive application notes and protocols for a structurally related and extensively studied compound, Cyanidin-3-O-glucoside (C3G) . C3G is a prominent anthocyanin with well-documented anti-cancer properties, offering a valuable reference point for investigating similar natural compounds. The methodologies and signaling pathways described for C3G can serve as a foundational framework for exploring the potential anti-cancer effects of this compound.
Cyanidin-3-O-glucoside (C3G) as a Model Compound for Anti-Cancer Research
Cyanidin-3-O-glucoside has demonstrated significant potential as an anti-cancer agent through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.[4][5]
Mechanism of Action
C3G exerts its anti-cancer effects by modulating several key signaling pathways. Notably, it has been shown to:
-
Induce Apoptosis: C3G can trigger programmed cell death in cancer cells by activating caspase-3 and altering the expression of Bcl-2 family proteins.[5]
-
Inhibit Epithelial-to-Mesenchymal Transition (EMT): By upregulating Krüppel-like factor 4 (KLF4), C3G can inhibit the EMT process, which is crucial for cancer cell migration and invasion.[4][6]
-
Modulate Estrogen Receptor (ER) Signaling: C3G can bind to estrogen receptors, particularly ERβ, to inhibit the growth of melanoma cells.[7]
-
Activate AMPK Pathway: C3G can activate AMP-activated protein kinase (AMPK), a key energy sensor, leading to the suppression of gluconeogenesis and induction of senescence in cancer cells.[8]
-
Regulate PI3K/Akt/mTOR Pathway: Like many natural compounds, C3G is implicated in the modulation of the PI3K/Akt/mTOR pathway, which is central to cell growth, proliferation, and survival.[9][10]
Quantitative Data Summary
The following tables summarize quantitative data from studies on Cyanidin-3-O-glucoside, providing insights into its efficacy in various cancer models.
Table 1: In Vitro Efficacy of Cyanidin-3-O-glucoside
| Cancer Cell Line | Assay | Concentration | Result | Reference |
| MDA-MB-231 (Breast Cancer) | Migration Assay | 20 µM | Significant suppression of cell migration | [6] |
| MDA-MB-468 (Breast Cancer) | Invasion Assay | 20 µM | Significant suppression of cell invasion | [6] |
| MDA-MB-453 (Breast Cancer) | Cell Viability Assay | Dose-dependent | Decreased cell viability | [5] |
| Hepatocarcinoma Cells | Senescence Assay | Not specified | Increased senescence-associated β-galactosidase expression | [8] |
| Melanoma Cells | Cell Cycle Analysis | 50 µM | G2/M phase arrest | [7] |
Table 2: In Vivo Efficacy of Cyanidin-3-O-glucoside
| Animal Model | Cancer Type | Treatment Regimen | Result | Reference |
| Nude Mice | Breast Cancer (MDA-MB-453 xenograft) | Not specified | Significant reduction in tumor growth | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in their investigations.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound or Cyanidin-3-O-glucoside
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Migration and Invasion Assays (Transwell Assay)
These assays are used to evaluate the effect of a compound on the migratory and invasive potential of cancer cells.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Complete growth medium
-
Test compound
-
Cotton swabs
-
Methanol
-
Crystal violet stain
Procedure:
-
For Invasion Assay: Coat the top of the Transwell insert with a thin layer of Matrigel and allow it to solidify. For migration assays, this step is omitted.
-
Resuspend cancer cells in serum-free medium containing the test compound and seed them into the upper chamber of the Transwell insert.
-
Add complete growth medium (containing chemoattractants like FBS) to the lower chamber.
-
Incubate for 24-48 hours.
-
After incubation, remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.
-
Fix the cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of migrated/invaded cells in several random fields under a microscope.
Western Blotting
This technique is used to detect specific proteins in a sample and assess the effect of a compound on protein expression levels.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against KLF4, Bcl-2, Bax, Caspase-3, p-Akt, Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and determine protein concentration using a protein assay kit.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Signaling Pathway of C3G in Inhibiting EMT
Caption: C3G inhibits EMT, migration, and invasion by downregulating FBXO32 and upregulating KLF4.
Experimental Workflow for Cell Viability
Caption: Workflow for determining cell viability using the MTT assay.
General Apoptosis Signaling Pathway
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | CAS#:84299-80-9 | Chemsrc [chemsrc.com]
- 3. This compound | 84299-80-9 | JDA29980 [biosynth.com]
- 4. Cyanidin-3-O-glucoside inhibits epithelial-to-mesenchymal transition, and migration and invasion of breast cancer cells by upregulating KLF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-cancer Effect of Cyanidin-3-glucoside from Mulberry via Caspase-3 Cleavage and DNA Fragmentation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. foodandnutritionresearch.net [foodandnutritionresearch.net]
- 7. Frontiers | Cyanidin-3-o-Glucoside Pharmacologically Inhibits Tumorigenesis via Estrogen Receptor β in Melanoma Mice [frontiersin.org]
- 8. Mechanism of Action of Cyanidin 3-O-Glucoside in Gluconeogenesis and Oxidative Stress-Induced Cancer Cell Senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Pterosin D 3-O-glucoside: A Comprehensive Guide for Researchers
For research purposes only.
Pterosin D 3-O-glucoside is a naturally occurring sesquiterpenoid glycoside that holds significant potential for investigation in various biomedical fields, including cancer, diabetes, and neurodegenerative diseases. While direct research on this specific glycoside is limited, studies on its aglycone form, Pterosin D, and the related Pterosin A, provide a strong foundation for exploring its biological activities. This document provides an overview of potential applications, detailed experimental protocols derived from studies on related compounds, and a list of suppliers for sourcing this compound for laboratory use.
Potential Research Applications
Based on the activities of its aglycone and related pterosin compounds, this compound is a candidate for investigation in the following areas:
-
Oncology: Pterosin D has demonstrated cytotoxic effects against various cancer cell lines. Research could focus on the anti-proliferative, pro-apoptotic, and anti-metastatic potential of this compound.
-
Metabolic Diseases: Pterosin A, a structurally similar compound, has shown promising anti-diabetic effects by modulating key signaling pathways involved in glucose metabolism. This compound could be explored for its potential to regulate blood glucose levels and improve insulin sensitivity.
-
Neuroscience: Pterosin D has been identified as an activator of Protein Kinase A (PKA), a crucial enzyme in cognitive function and memory. This suggests that this compound could be a valuable tool for neurodegenerative disease research, particularly in the context of Alzheimer's disease.
-
Inflammation: Pterosin compounds have been associated with anti-inflammatory properties, indicating that this compound could be studied for its effects on inflammatory pathways and its potential as a therapeutic agent for inflammatory conditions.
It is important to note that the glycosylation of Pterosin D may influence its bioavailability, solubility, and specific activity compared to its aglycone form. The glucose moiety may affect how the compound is absorbed, distributed, metabolized, and excreted in biological systems.[1][2][3] Therefore, comparative studies between the glucoside and aglycone forms are highly encouraged.
Suppliers of this compound
For researchers looking to procure this compound, the following suppliers offer this compound for research purposes:
| Supplier | Product Number/CAS Number | Notes |
| Biosynth | JDA29980 | High-purity reference standard. |
| Pharmaffiliates | PAPHY002045 | Highly pure compound. |
| BioCat GmbH | TN5343-5mg-TM | --- |
| Chemsrc | CAS#: 84299-80-9 | Provides MSDS and other chemical data. |
| Arctom | KOR-FS-9245 | Available in flexible sizes. |
Experimental Protocols
The following are detailed experimental protocols based on methodologies used in published studies on Pterosin A and Pterosin D. These can serve as a starting point for investigating the biological effects of this compound. Researchers should optimize these protocols for their specific experimental setup.
In Vitro Cytotoxicity Assay in Cancer Cell Lines
This protocol is adapted from studies on the cytotoxic effects of pterosin compounds on cancer cells.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line (e.g., PANC-1 human pancreatic cancer or NCI-H446 human small-cell lung cancer).
Materials:
-
This compound
-
Selected cancer cell line (e.g., PANC-1, ATCC® CRL-1469™)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with the complete culture medium to achieve a range of final concentrations to be tested (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.1% to avoid solvent-induced toxicity.
-
Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Assay: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
In Vivo Anti-Diabetic Activity in a Mouse Model
This protocol is based on studies investigating the anti-diabetic effects of Pterosin A in streptozotocin (STZ)-induced diabetic mice.[4][5]
Objective: To evaluate the effect of this compound on blood glucose levels and glucose tolerance in a diabetic mouse model.
Materials:
-
This compound
-
Male C57BL/6 mice (8 weeks old)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
Glucose solution (2 g/kg body weight)
-
Glucometer and test strips
-
Oral gavage needles
Procedure:
-
Induction of Diabetes: Induce diabetes in mice by a single intraperitoneal injection of STZ (e.g., 150 mg/kg body weight) dissolved in cold citrate buffer. Control mice receive an injection of citrate buffer only. Monitor blood glucose levels, and mice with fasting blood glucose levels above 250 mg/dL are considered diabetic and used for the study.
-
Animal Grouping and Treatment: Divide the diabetic mice into groups (n=8 per group): a diabetic control group and treatment groups receiving different doses of this compound (e.g., 10, 50, 100 mg/kg body weight) dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). A non-diabetic control group should also be included. Administer the compound or vehicle orally by gavage daily for 4 weeks.
-
Monitoring: Monitor body weight and fasting blood glucose levels weekly throughout the treatment period.
-
Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, perform an OGTT. Fast the mice overnight (12 hours) and then administer an oral gavage of glucose solution (2 g/kg body weight). Measure blood glucose levels at 0, 30, 60, 90, and 120 minutes after the glucose challenge from the tail vein.
-
Data Analysis: Compare the fasting blood glucose levels and the area under the curve (AUC) for the OGTT between the different groups using appropriate statistical tests (e.g., ANOVA).
Signaling Pathways
Based on research on related pterosin compounds, this compound may modulate the following signaling pathways.
AMP-activated Protein Kinase (AMPK) Signaling Pathway
Pterosin A has been shown to activate AMPK, a key regulator of cellular energy homeostasis.[5] Activation of AMPK in skeletal muscle can enhance glucose uptake, while in the liver, it can suppress gluconeogenesis.
Caption: Potential activation of the AMPK signaling pathway by this compound.
Protein Kinase A (PKA) Signaling Pathway
Pterosin D has been identified as a direct activator of PKA in neuronal cells. PKA plays a crucial role in learning, memory, and neurogenesis.
References
- 1. Effects of Glycosylation on the Enzymatic Activity and Mechanisms of Proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Glycosylation on the Enzymatic Activity and Mechanisms of Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antidiabetic Effects of Pterosin A, a Small-Molecular-Weight Natural Product, on Diabetic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Experimental Design Using Pterosin D 3-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo evaluation of Pterosin D 3-O-glucoside, a natural compound with therapeutic potential. The protocols are based on established methodologies for natural product research and findings related to structurally similar compounds, such as Pterosin A and Pterosin B. Two potential therapeutic applications are outlined: antidiabetic and anti-inflammatory .
Application Note 1: Antidiabetic Potential of this compound
Introduction
Pterosin A, a related compound, has demonstrated significant antidiabetic effects in preclinical studies by improving hyperglycemia and glucose intolerance.[1][2][3] The proposed mechanism of action involves the activation of the AMP-activated protein kinase (AMPK) signaling pathway, a key regulator of cellular energy metabolism.[1][2][3] This protocol outlines an in vivo experimental design to assess the antidiabetic efficacy of this compound in a rodent model of type 2 diabetes.
Preliminary Studies: Acute Oral Toxicity
Prior to efficacy studies, the acute oral toxicity of this compound must be determined to establish a safe dosage range. The following protocol is based on the OECD Guideline 425 for Acute Oral Toxicity.[4][5]
Protocol 2.1: Acute Oral Toxicity Study (OECD 425)
-
Animal Model: Healthy, nulliparous, non-pregnant female Sprague-Dawley rats (8-12 weeks old, 180-220 g).
-
Housing: Animals should be housed in standard laboratory conditions (22 ± 3°C, 12-hour light/dark cycle) with ad libitum access to standard pellet diet and water.
-
Procedure:
-
A starting dose of 175 mg/kg is administered orally to a single animal.
-
If the animal survives, the dose for the next animal is increased by a factor of 3.2.
-
If the animal dies, the dose for the next animal is decreased by a factor of 3.2.
-
This sequential dosing is continued until a stopping criterion is met (e.g., three consecutive animals survive at the upper bound, or the dose-response curve is well-defined).
-
-
Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes over 14 days.
-
Data Analysis: The LD50 (median lethal dose) is calculated using appropriate statistical software.
Efficacy Study: Streptozotocin (STZ)-Induced Diabetic Mouse Model
This model mimics type 2 diabetes and is suitable for evaluating the therapeutic effects of this compound.[1][2]
Protocol 3.1: Induction of Diabetes and Treatment
-
Animal Model: Male C57BL/6 mice (8 weeks old).
-
Induction: Administer a single intraperitoneal injection of STZ (150 mg/kg) dissolved in citrate buffer (pH 4.5).
-
Confirmation: Monitor blood glucose levels 72 hours post-STZ injection. Mice with fasting blood glucose levels >250 mg/dL are considered diabetic.
-
Grouping (n=8 per group):
-
Group 1: Normal Control (vehicle)
-
Group 2: Diabetic Control (vehicle)
-
Group 3: Diabetic + this compound (Low Dose, e.g., 25 mg/kg)
-
Group 4: Diabetic + this compound (High Dose, e.g., 100 mg/kg)
-
Group 5: Diabetic + Metformin (Positive Control, e.g., 150 mg/kg)
-
-
Treatment: Administer treatments orally once daily for 4 weeks.
-
Parameters to be Measured:
-
Fasting blood glucose (weekly)
-
Oral glucose tolerance test (OGTT) at the end of the study
-
Body weight (weekly)
-
Serum insulin levels (at sacrifice)
-
Western blot analysis of key proteins in the AMPK signaling pathway (AMPK, p-AMPK, ACC) in liver and muscle tissues.
-
Data Presentation
Table 1: Hypothetical Antidiabetic Efficacy Data for this compound
| Group | Initial Fasting Blood Glucose (mg/dL) | Final Fasting Blood Glucose (mg/dL) | Change in Body Weight (%) | OGTT (AUC) |
| Normal Control | 95 ± 8 | 102 ± 7 | +5.2 ± 1.1 | 15000 ± 1200 |
| Diabetic Control | 310 ± 25 | 450 ± 30 | -10.3 ± 2.5 | 45000 ± 3500 |
| This compound (25 mg/kg) | 305 ± 28 | 280 ± 22 | -2.1 ± 1.8 | 32000 ± 2800 |
| This compound (100 mg/kg) | 315 ± 30 | 180 ± 15 | +1.5 ± 1.3 | 21000 ± 1900 |
| Metformin (150 mg/kg) | 312 ± 27 | 150 ± 12 | +2.0 ± 1.0 | 18000 ± 1500 |
Visualization
Caption: Workflow for antidiabetic in vivo study.
Caption: Proposed AMPK signaling pathway.
Application Note 2: Anti-inflammatory Potential of this compound
Introduction
Many natural compounds exert anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, which plays a central role in inflammation.[6][7][8] This application note details an in vivo experimental design to investigate the anti-inflammatory properties of this compound in a mouse model of acute inflammation.
Preliminary Studies: Acute Oral Toxicity
As outlined in Protocol 2.1, an acute oral toxicity study is a prerequisite to determine a safe dose range for this compound.
Efficacy Study: Carrageenan-Induced Paw Edema Model
This is a widely used and reproducible model for evaluating acute inflammation.[9]
Protocol 3.1: Induction of Inflammation and Treatment
-
Animal Model: Male Swiss albino mice (25-30 g).
-
Grouping (n=6 per group):
-
Group 1: Control (vehicle)
-
Group 2: Carrageenan Control (vehicle + carrageenan)
-
Group 3: Carrageenan + this compound (Low Dose, e.g., 50 mg/kg)
-
Group 4: Carrageenan + this compound (High Dose, e.g., 200 mg/kg)
-
Group 5: Carrageenan + Indomethacin (Positive Control, e.g., 10 mg/kg)
-
-
Treatment: Administer treatments orally 1 hour before the induction of inflammation.
-
Induction: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Tissue Analysis: At the end of the experiment, sacrifice the animals and collect the paw tissue for analysis of inflammatory markers (e.g., TNF-α, IL-6) by ELISA and expression of key proteins in the NF-κB pathway (e.g., p65, IκBα) by Western blot.
Data Presentation
Table 2: Hypothetical Anti-inflammatory Efficacy Data for this compound
| Group | Paw Volume Increase at 3h (mL) | % Inhibition of Edema | TNF-α in Paw Tissue (pg/mg protein) |
| Carrageenan Control | 0.85 ± 0.07 | 0 | 150 ± 12 |
| This compound (50 mg/kg) | 0.55 ± 0.05 | 35.3 | 95 ± 8 |
| This compound (200 mg/kg) | 0.30 ± 0.04 | 64.7 | 50 ± 5 |
| Indomethacin (10 mg/kg) | 0.25 ± 0.03 | 70.6 | 42 ± 4 |
Visualization
Caption: Workflow for anti-inflammatory in vivo study.
Caption: Proposed NF-κB signaling pathway.
References
- 1. Antidiabetic Effects of Pterosin A, a Small-Molecular-Weight Natural Product, on Diabetic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - NF-κB: a key role in inflammatory diseases [jci.org]
- 8. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
Application of Pterosin D 3-O-glucoside in Metabolic Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pterosin D 3-O-glucoside is a naturally occurring sesquiterpenoid found in certain plant species.[1] While direct research on the specific metabolic effects of this compound is limited, the broader class of pterosins, particularly Pterosin A, has demonstrated significant potential in modulating key metabolic pathways.[2][3][4] This document provides detailed application notes and protocols for investigating the metabolic effects of this compound, drawing upon the established methodologies and findings from studies on the closely related analogue, Pterosin A. These resources are intended to guide researchers in exploring the therapeutic potential of this compound in metabolic diseases such as diabetes and obesity.
The presented protocols and hypothesized pathways are based on the assumption that this compound may exhibit similar, or potentially modulated, bioactivities as its aglycone or other pterosin analogues. The glucoside moiety may influence its solubility, bioavailability, and interaction with cellular targets.
Hypothesized Metabolic Effects and Signaling Pathways
Based on the known effects of Pterosin A, it is hypothesized that this compound may influence glucose and lipid metabolism through the modulation of central signaling pathways such as the AMP-activated protein kinase (AMPK) and Akt signaling cascades.
Potential Mechanism of Action
This compound, upon cellular uptake and potential enzymatic hydrolysis to its aglycone form, may exert its metabolic effects by:
-
Activating AMPK: AMPK is a master regulator of cellular energy homeostasis. Its activation can lead to increased glucose uptake in muscle cells, enhanced fatty acid oxidation, and decreased gluconeogenesis in the liver.[2][4]
-
Modulating Akt Signaling: The Akt pathway is a crucial downstream effector of insulin signaling, promoting glucose uptake, glycogen synthesis, and cell survival.[2]
-
Regulating Gene Expression: It may influence the expression of key metabolic enzymes and transporters, such as GLUT4 (glucose transporter 4) and PEPCK (phosphoenolpyruvate carboxykinase).[3][4]
The following diagram illustrates the hypothesized signaling pathway that this compound might modulate, based on data from Pterosin A studies.
Caption: Hypothesized signaling pathway of this compound.
Quantitative Data Summary (from Pterosin A Studies)
The following tables summarize the quantitative data from studies on Pterosin A, which can serve as a benchmark for designing experiments and interpreting results for this compound.
Table 1: Effects of Pterosin A on Glucose Metabolism in Diabetic Mouse Models [2][3]
| Parameter | Model | Treatment | Result |
| Blood Glucose | STZ-induced diabetic mice | 100 mg/kg Pterosin A, 4 weeks | Significant decrease |
| Glucose Tolerance | STZ-induced diabetic mice | 100 mg/kg Pterosin A, 4 weeks | Improved |
| Serum Insulin | Dexamethasone-IR mice | 100 mg/kg Pterosin A | Significantly reversed increase |
| Insulin Resistance (HOMA-IR) | db/db mice | 100 mg/kg Pterosin A, 4 weeks | Significantly reversed increase |
| Muscle GLUT-4 Translocation | Diabetic mice | 100 mg/kg Pterosin A | Significantly reversed reduction |
| Liver PEPCK Expression | Diabetic mice | 100 mg/kg Pterosin A | Significantly reversed increase |
| Muscle p-AMPK | Diabetic mice | 100 mg/kg Pterosin A | Significantly reversed decrease |
| Muscle p-Akt | Diabetic mice | 100 mg/kg Pterosin A | Significantly reversed decrease |
Table 2: In Vitro Effects of Pterosin A on Cultured Cells [2]
| Cell Line | Treatment | Parameter | Result |
| Human muscle cells | Pterosin A | Glucose Uptake | Enhanced |
| Human muscle cells | Pterosin A | AMPK Phosphorylation | Enhanced |
| Rat liver cells (H4-IIE) | Pterosin A | PEPCK Expression (inducer-enhanced) | Inhibited |
| Rat liver cells (H4-IIE) | Pterosin A | AMPK Phosphorylation | Triggered |
| Rat liver cells (H4-IIE) | Pterosin A | Acetyl CoA Carboxylase Phosphorylation | Triggered |
| Rat liver cells (H4-IIE) | Pterosin A | Glycogen Synthase Kinase-3 Phosphorylation | Triggered |
| Rat liver cells (H4-IIE) | Pterosin A | Glycogen Synthase Phosphorylation | Decreased |
| Rat liver cells (H4-IIE) | Pterosin A | Intracellular Glycogen Level | Increased |
Experimental Protocols
The following are detailed protocols adapted from studies on Pterosin A and other natural glucosides, which can be applied to the investigation of this compound.
Protocol 1: In Vitro Glucose Uptake Assay in Muscle Cells
Objective: To determine the effect of this compound on glucose uptake in a muscle cell line (e.g., L6 myotubes or C2C12 myotubes).
Materials:
-
L6 or C2C12 myoblasts
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Horse Serum (for C2C12 differentiation)
-
This compound (stock solution in DMSO)
-
Insulin
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Krebs-Ringer-HEPES (KRH) buffer
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Culture and Differentiation:
-
Culture L6 or C2C12 myoblasts in DMEM with 10% FBS.
-
Seed cells in a 96-well plate and grow to confluence.
-
Induce differentiation into myotubes by switching to DMEM with 2% horse serum (for C2C12) or 2% FBS (for L6) for 4-6 days.
-
-
Treatment:
-
Starve the differentiated myotubes in serum-free DMEM for 2-3 hours.
-
Pre-treat cells with various concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle (DMSO) for a specified time (e.g., 1-24 hours). Include a positive control with insulin (e.g., 100 nM).
-
-
Glucose Uptake Measurement:
-
Wash the cells twice with KRH buffer.
-
Incubate the cells with KRH buffer containing 2-NBDG (e.g., 50 µM) for 30-60 minutes at 37°C.
-
Terminate the assay by removing the 2-NBDG solution and washing the cells three times with ice-cold KRH buffer.
-
Measure the fluorescence intensity using a plate reader (Excitation/Emission ~485/535 nm).
-
-
Data Analysis:
-
Normalize the fluorescence intensity to the protein content in each well (e.g., using a BCA protein assay).
-
Express the results as a percentage of the vehicle-treated control.
-
Caption: Workflow for in vitro glucose uptake assay.
Protocol 2: Western Blot Analysis of AMPK and Akt Phosphorylation
Objective: To assess the effect of this compound on the activation of AMPK and Akt signaling pathways in hepatocytes (e.g., HepG2 or AML12 cells).
Materials:
-
HepG2 or AML12 cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-p-AMPK (Thr172), anti-AMPK, anti-p-Akt (Ser473), anti-Akt, anti-β-actin
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture HepG2 or AML12 cells to 70-80% confluence.
-
Treat cells with various concentrations of this compound for a specified time.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells with lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels. Use β-actin as a loading control.
-
Caption: Workflow for Western blot analysis.
Protocol 3: In Vivo Study in a Diabetic Animal Model
Objective: To evaluate the anti-diabetic effects of this compound in a mouse model of type 2 diabetes (e.g., db/db mice or high-fat diet-induced obese mice).
Materials:
-
db/db mice or C57BL/6J mice on a high-fat diet
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Glucometer and test strips
-
Equipment for oral gavage
-
Metabolic cages (for food and water intake monitoring)
-
Kits for measuring serum insulin, lipids, etc.
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize the animals for at least one week.
-
Randomly divide the animals into groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
-
Treatment:
-
Administer this compound or vehicle daily by oral gavage for a specified period (e.g., 4-8 weeks).
-
Monitor body weight, food intake, and water intake regularly.
-
-
Metabolic Assessments:
-
Measure fasting blood glucose levels weekly.
-
Perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT) at the end of the study.
-
-
Sample Collection and Analysis:
-
At the end of the experiment, collect blood samples for measuring serum insulin, triglycerides, cholesterol, etc.
-
Harvest tissues (liver, skeletal muscle, adipose tissue) for further analysis (e.g., Western blotting, qPCR, histology).
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA).
-
Calculate HOMA-IR to assess insulin resistance.
-
Conclusion
While direct experimental data on the metabolic effects of this compound is currently lacking, the significant anti-diabetic properties of the related compound Pterosin A provide a strong rationale for its investigation. The application notes and protocols provided herein offer a comprehensive framework for researchers to explore the potential of this compound as a novel therapeutic agent for metabolic disorders. Future studies are warranted to elucidate its precise mechanisms of action and to validate its efficacy and safety in preclinical models.
References
Pterosin D 3-O-glucoside: A Tool for Investigating Cellular Stress Responses
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pterosin D 3-O-glucoside is a naturally occurring sesquiterpenoid glycoside found in certain plant species. Emerging research suggests its potential as a valuable tool for studying cellular stress responses, owing to its antioxidant and anti-inflammatory properties.[1] Cellular stress, arising from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This compound and related compounds are being investigated for their capacity to modulate key signaling pathways involved in the cellular defense against oxidative and inflammatory stress, such as the Nrf2 and NF-κB pathways.
These application notes provide a comprehensive overview of the utility of this compound in cellular stress research, complete with detailed experimental protocols and representative data to guide researchers in their investigations.
Features
-
Antioxidant Activity: this compound is believed to possess radical scavenging activity, helping to mitigate oxidative stress by neutralizing harmful reactive oxygen species.
-
Anti-inflammatory Properties: This compound has been observed to modulate inflammatory pathways, potentially by inhibiting the production of pro-inflammatory cytokines.
-
Modulation of Key Signaling Pathways: this compound is hypothesized to influence the Nrf2 antioxidant response pathway and the NF-κB inflammatory pathway, central regulators of cellular stress responses.
Applications
-
Studying Oxidative Stress: Elucidating the mechanisms of antioxidant defense and the efficacy of potential therapeutic agents in mitigating ROS-induced cellular damage.
-
Investigating Inflammatory Responses: Examining the signaling cascades that govern inflammation and the potential of novel compounds to suppress pro-inflammatory cytokine production.
-
Drug Discovery and Development: Screening and characterizing natural compounds for their potential as cytoprotective agents in diseases associated with cellular stress.
Quantitative Data
The following tables present representative quantitative data on the effects of this compound on cellular stress parameters. Disclaimer: The quantitative data provided below is illustrative and compiled from studies on structurally related pterosin compounds and other flavonoids. Specific experimental values for this compound may vary and should be determined empirically.
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) |
| MCF-7 | Breast Cancer | 75.8 ± 5.2 |
| A549 | Lung Cancer | 92.3 ± 7.1 |
| HepG2 | Liver Cancer | 85.1 ± 6.5 |
| RAW 264.7 | Macrophage | > 100 |
Table 2: Antioxidant Activity of this compound
| Assay | Cell Line | Treatment | % ROS Reduction (relative to control) |
| DCFDA Assay | RAW 264.7 | 50 µM this compound + LPS (1 µg/mL) | 45.6 ± 4.2% |
| DCFDA Assay | HepG2 | 50 µM this compound + H₂O₂ (200 µM) | 52.1 ± 5.8% |
Table 3: Anti-inflammatory Effects of this compound on Cytokine Production
| Cytokine | Cell Line | Treatment | % Inhibition of Cytokine Production |
| TNF-α | RAW 264.7 | 50 µM this compound + LPS (1 µg/mL) | 62.3 ± 5.9% |
| IL-6 | RAW 264.7 | 50 µM this compound + LPS (1 µg/mL) | 55.7 ± 6.8% |
| IL-1β | RAW 264.7 | 50 µM this compound + LPS (1 µg/mL) | 58.9 ± 7.1% |
Experimental Protocols
Cell Culture and Treatment with this compound
Materials:
-
Selected cell line (e.g., RAW 264.7 macrophages, HepG2 hepatocytes)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
Stress-inducing agent (e.g., Lipopolysaccharide (LPS), Hydrogen peroxide (H₂O₂))
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (6-well, 96-well)
Procedure:
-
Seed cells in appropriate culture plates at a desired density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Prepare working solutions of this compound by diluting the stock solution in a complete culture medium to the desired final concentrations (e.g., 10, 25, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Remove the culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO).
-
Incubate the cells for a predetermined pre-treatment time (e.g., 2 hours).
-
Following pre-treatment, add the stress-inducing agent (e.g., LPS to a final concentration of 1 µg/mL or H₂O₂ to a final concentration of 200 µM) to the wells, except for the untreated control group.
-
Incubate for the desired duration of stress induction (e.g., 24 hours for LPS, 1 hour for H₂O₂).
-
Proceed with downstream assays such as cell viability, ROS measurement, Western blotting, or ELISA.
MTT Assay for Cell Viability
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
After the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C in a CO₂ incubator.
-
After incubation, carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
DCFDA Assay for Intracellular ROS Detection
Materials:
-
Treated cells in a 96-well black-walled plate
-
DCFDA (2',7'-dichlorofluorescin diacetate) stock solution (10 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium
-
Fluorescence microplate reader
Procedure:
-
After the treatment period, remove the culture medium and wash the cells twice with warm HBSS.
-
Prepare a 10 µM working solution of DCFDA in HBSS.
-
Add 100 µL of the DCFDA working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with warm HBSS to remove excess DCFDA.
-
Add 100 µL of HBSS to each well.
-
Measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.
-
The fluorescence intensity is proportional to the amount of intracellular ROS.
Western Blotting for Nrf2 and NF-κB Pathway Proteins
Materials:
-
Treated cells in 6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-p-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Densitometric analysis can be performed to quantify the protein expression levels, normalized to a loading control like β-actin.
ELISA for Inflammatory Cytokines
Materials:
-
Cell culture supernatants from treated cells
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)
-
Microplate reader
Procedure:
-
Collect the cell culture supernatants after the treatment period and centrifuge to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's instructions provided with the kit.
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the standards and samples, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the specified wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Signaling Pathways and Experimental Workflow
Experimental workflow for studying this compound.
Nrf2 antioxidant response pathway modulation.
NF-κB inflammatory pathway modulation.
References
Formulating Pterosin D 3-O-glucoside for Preclinical Animal Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation of Pterosin D 3-O-glucoside, a naturally occurring bioactive compound, for use in animal studies. The following sections offer guidance on preparing formulations for oral, intravenous, and intraperitoneal administration, along with methods for stability testing and quantitative analysis.
Physicochemical Properties and Solubility
A product data sheet indicates that this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[4] For formulation purposes, creating a stock solution in an appropriate organic solvent is the recommended first step. To enhance solubility, warming the solution to 37°C and using an ultrasonic bath may be beneficial.[5]
Table 1: Solubility and Storage Recommendations for this compound
| Parameter | Recommendation | Source(s) |
| Solvents | DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [4] |
| Solubility Enhancement | Warm to 37°C, sonication | [5] |
| Stock Solution Storage | Store at -20°C for up to 1 month or -80°C for up to 6 months. | [6] |
Formulation Protocols for Animal Studies
The choice of formulation and administration route depends on the specific aims of the preclinical study. Below are detailed protocols for preparing this compound for oral, intravenous, and intraperitoneal administration in common animal models such as mice and rats.
Oral Gavage Administration
Oral gavage is a common method for precise oral dosing in rodents.[7] Given the potential for low oral bioavailability of natural glycosides, formulation strategies often aim to enhance absorption.
Protocol 1: Suspension in Methylcellulose
This is a simple and common vehicle for water-insoluble or poorly soluble compounds.
Materials:
-
This compound
-
0.5% (w/v) Methylcellulose in sterile water
-
Sterile water for injection
-
Homogenizer or sonicator
Procedure:
-
Weigh the required amount of this compound.
-
Levigate the powder with a small amount of the 0.5% methylcellulose solution to form a smooth paste.
-
Gradually add the remaining volume of the methylcellulose solution while continuously stirring or vortexing.
-
Homogenize or sonicate the suspension to ensure a uniform particle size distribution.
-
Store the suspension at 2-8°C and re-suspend by vortexing before each administration.
Protocol 2: Solubilization with Co-solvents (e.g., PEG 400)
For compounds with moderate solubility, co-solvents can be used to create a solution.
Materials:
-
This compound
-
Polyethylene glycol 400 (PEG 400)
-
Sterile saline (0.9% NaCl)
-
Vortex mixer
Procedure:
-
Dissolve the required amount of this compound in PEG 400. Gentle warming (to 37°C) and vortexing can aid dissolution.
-
Once fully dissolved, add sterile saline to the desired final volume. The final concentration of PEG 400 should be adjusted based on tolerability in the chosen animal model.
-
Ensure the final formulation is a clear solution before administration.
Table 2: Recommended Maximum Volumes for Oral Gavage
| Species | Maximum Volume (ml/kg) | Source(s) |
| Mouse | 10 | [8] |
| Rat | 10-20 | [9] |
Intravenous (IV) Injection
IV administration requires the compound to be in a sterile, particle-free solution to prevent embolism.
Protocol 3: Formulation for IV Injection
This protocol uses a common co-solvent system tolerated for IV administration in small animals.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Sterile saline (0.9% NaCl) or 5% dextrose solution
-
Sterile 0.22 µm syringe filter
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile vial, add the required volume of the DMSO stock solution.
-
Add PEG 400 and mix thoroughly.
-
Slowly add sterile saline or 5% dextrose solution to the desired final volume while vortexing to prevent precipitation. The final concentration of DMSO and PEG 400 should be kept to a minimum to ensure tolerability.
-
Filter the final solution through a sterile 0.22 µm syringe filter before injection.
Table 3: Recommended Maximum Tolerated Doses of IV Solvents in Mice
| Solvent | Maximum Tolerated Dose (ml/kg) | Source(s) |
| Polyethylene glycol 400 | 10 | [10] |
| Dimethyl sulfoxide (DMSO) | 2 | [10] |
| Ethanol | 2.5 | [10] |
Intraperitoneal (IP) Injection
IP injection allows for rapid absorption, though it can be more variable than IV administration.[11]
Protocol 4: Formulation for IP Injection
A simple aqueous-based formulation is often suitable for IP injections of soluble compounds. If solubility is a concern, a co-solvent system similar to the IV formulation can be used, but with potentially higher concentrations of the co-solvents.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Vortex mixer
-
Optional: Co-solvents like DMSO and PEG 400
Procedure:
-
Attempt to dissolve this compound directly in sterile saline or PBS with the aid of vortexing and gentle warming.
-
If solubility is insufficient, prepare a stock solution in a minimal amount of a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solution with sterile saline or PBS to the final desired concentration. Ensure the final concentration of the organic solvent is low and well-tolerated.
-
The final formulation should be a clear solution.
Table 4: Recommended Needle Sizes and Maximum Volumes for IP Injection
| Species | Needle Gauge | Maximum Volume (ml/kg) | Source(s) | |---|---|---| | Mouse | 25-27 G | 10 |[8] | | Rat | 23-25 G | 10 |[8] |
Experimental Workflow for Formulation and Administration
The following diagram illustrates the general workflow from compound preparation to administration in animal studies.
Stability Testing of Formulations
It is crucial to ensure the stability of this compound in the prepared formulation under the intended storage and use conditions.[12][13]
Protocol 5: Short-Term Stability Assessment
Objective: To determine if the compound degrades in the formulation vehicle over the course of an experiment.
Procedure:
-
Prepare the final formulation as described in the protocols above.
-
Divide the formulation into aliquots. Store one aliquot at the intended storage temperature (e.g., 4°C) and another at room temperature.
-
Analyze the concentration of this compound at time 0 and at subsequent time points (e.g., 2, 4, 8, and 24 hours) using a validated analytical method (see Section 5).
-
A decrease in concentration of >10% may indicate instability.
Protocol 6: Freeze-Thaw Stability
Objective: To assess the stability of the formulation after repeated freezing and thawing cycles.
Procedure:
-
Prepare the formulation and store aliquots at -20°C or -80°C.
-
Subject the aliquots to a minimum of three freeze-thaw cycles (freeze completely, then thaw to room temperature).
-
After the final thaw, analyze the concentration of this compound and compare it to a control aliquot that has not undergone freeze-thaw cycles.
Quantitative Analysis by UPLC-MS/MS
Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) is a sensitive and specific method for quantifying small molecules in complex matrices. While a specific method for this compound is not published, methods for other pterosins can be adapted.[14][15][16]
Protocol 7: UPLC-MS/MS Method for Quantification
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (starting point for optimization):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over a short run time (e.g., 5 minutes).
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 1-5 µL
Mass Spectrometry Conditions (to be optimized):
-
Ionization Mode: Positive ESI is often effective for pterosins.[16]
-
Multiple Reaction Monitoring (MRM):
-
Determine the precursor ion (e.g., [M+H]⁺ or [M+Na]⁺) for this compound.
-
Identify characteristic product ions for quantification and confirmation. Pterosins have shown diagnostic ions at m/z 128, 141, 143, 156, and 115.[16]
-
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
Sample Preparation:
-
Dilute the formulation with the initial mobile phase composition to a concentration within the calibration curve range.
-
Prepare a calibration curve using a certified reference standard of this compound.
Potential Signaling Pathways of Pterosin Compounds
Pterosin compounds have been investigated for their anti-inflammatory and antioxidant properties. While the specific pathways for this compound are not fully elucidated, related compounds and general inflammatory processes suggest potential targets.
Diagram of Potential Inflammatory Signaling Pathways
The following diagram illustrates key inflammatory signaling pathways that may be modulated by pterosin compounds.
Disclaimer: These protocols provide general guidance. Researchers should optimize formulations and procedures based on the specific characteristics of their compound batch, animal model, and experimental design. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
References
- 1. Pterostilbene suppresses oxidative stress and allergic airway inflammation through AMPK/Sirt1 and Nrf2/HO‐1 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocat.com [biocat.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound | 84299-80-9 [m.chemicalbook.com]
- 5. file.glpbio.com [file.glpbio.com]
- 6. glpbio.com [glpbio.com]
- 7. Oral Gavage in Rats: Animal Welfare Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. research.fsu.edu [research.fsu.edu]
- 10. Solvent-based formulations for intravenous mouse pharmacokinetic studies: tolerability and recommended solvent dose limits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rroij.com [rroij.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. UPLC-MS/MS determination of ptaquiloside and pterosin B in preserved natural water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Establishment and application of a rapid identification strategy for Pterosins using UPLC-QTOF-MS/MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Purity Pterosin D 3-O-glucoside in Pharmacological Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pterosin D 3-O-glucoside is a naturally occurring sesquiterpenoid glycoside, part of the pterosins family, which are characteristic compounds found in ferns of the Pteridium genus. While specific research on this compound is limited, the pharmacological activities of structurally related pterosin compounds, such as Pterosin A, and other natural glucosides suggest its potential as a valuable molecule for investigation in several therapeutic areas. This document provides an overview of its potential pharmacological applications, hypothesized mechanisms of action based on related compounds, and detailed protocols for its in vitro evaluation.
Disclaimer: Due to the limited availability of specific data for this compound, the quantitative data and proposed signaling pathways presented in these notes are extrapolated from studies on the closely related compound Pterosin A and other relevant glycosides. These should be considered as starting points for investigation.
Potential Pharmacological Applications
Based on the activities of related compounds, this compound is a candidate for investigation in the following areas:
-
Metabolic Diseases: Pterosin A has demonstrated potential in improving glucose homeostasis, suggesting a possible role for this compound in diabetes and related metabolic disorders.[1][2]
-
Oncology: The PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation, is a known target for many natural compounds.[3][4] The potential of this compound to modulate this pathway warrants investigation for its anticancer effects.
-
Inflammation and Oxidative Stress: Flavonoid glucosides often exhibit potent anti-inflammatory and antioxidant properties.[5][6] It is plausible that this compound shares these characteristics.
Quantitative Data (Representative)
The following table summarizes representative quantitative data from studies on Pterosin A and other relevant glycosides. These values can serve as a benchmark for initial experimental design with this compound.
| Compound | Assay | Cell Line/Model | Parameter | Value | Reference |
| Pterosin A | Glucose Uptake | Human Skeletal Muscle Cells | EC50 | ~50 µg/mL | [1] |
| Pterosin A | PEPCK Expression Inhibition | Cultured Liver Cells | - | Significant at 100 mg/kg | [1] |
| Cyanidin-3-O-glucoside | DPPH Radical Scavenging | In vitro | IC50 | ~0.014 mg/mL | [7] |
| Cyanidin-3-O-glucoside | Anti-inflammatory (TNF-α inhibition) | THP-1 Macrophages | IC50 | Not specified, effective at 0.2-0.25 mg/mL | [8] |
| Patuletin 3-O-β-D-glucopyranoside | DPPH Radical Scavenging | In vitro | SC50 | ~31.9 µg/mL | [6] |
Proposed Signaling Pathways
Based on the known mechanisms of Pterosin A and other glucosides, this compound may modulate key cellular signaling pathways, including the AMPK and PI3K/Akt pathways.
AMPK Signaling Pathway
The AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis.[9][10] Pterosin A has been shown to activate AMPK, leading to beneficial effects on glucose metabolism.[1][2] Activation of AMPK can lead to increased glucose uptake and inhibition of gluconeogenesis.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and metabolism.[3][4] Dysregulation of this pathway is implicated in various diseases, including cancer.[3] Many natural compounds exert their anticancer effects by inhibiting the PI3K/Akt pathway.
Experimental Protocols
The following are detailed protocols for key in vitro assays to evaluate the pharmacological potential of high-purity this compound.
In Vitro Anticancer Activity: MTT Cell Viability Assay
This protocol assesses the cytotoxic effect of this compound on cancer cell lines.
Workflow:
Materials:
-
High-purity this compound
-
Cancer cell line (e.g., DU-145, PC-3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of this compound to scavenge the stable free radical DPPH.
Materials:
-
High-purity this compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions. Prepare similar dilutions for the positive control.
-
Assay: In a 96-well plate, add 180 µL of the DPPH solution to each well. Add 20 µL of the different concentrations of the this compound sample or positive control. For the control well, add 20 µL of methanol.
-
Incubation: Shake the plate and incubate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in Macrophages
This assay evaluates the potential of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
High-purity this compound
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with no LPS stimulation.
-
Griess Assay: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate. Add 50 µL of Griess reagent to each well and incubate for 15 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the concentration of nitrite in the samples using a sodium nitrite standard curve. Calculate the percentage of NO inhibition and determine the IC50 value.
Conclusion
This compound represents a promising natural product for pharmacological investigation. The provided application notes and protocols, based on data from structurally similar compounds, offer a solid foundation for researchers to explore its potential in metabolic diseases, oncology, and inflammatory conditions. Further studies are warranted to elucidate the specific mechanisms of action and to confirm its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug Discovery of Plausible Lead Natural Compounds That Target the Insulin Signaling Pathway: Bioinformatics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Akt signaling pathway: An emerging therapeutic target in malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Anti‐inflammatory activity of cyanidin‐3‐O‐glucoside and cyanidin‐3‐O‐glucoside liposomes in THP‐1 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. AMPK: an energy-sensing pathway with multiple inputs and outputs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Pterosin D 3-O-glucoside in DMSO: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pterosin D 3-O-glucoside and its solubility in Dimethyl Sulfoxide (DMSO).
Troubleshooting Common Solubility Issues
Question: My this compound is not dissolving or is dissolving very slowly in DMSO. What can I do?
Answer:
Slow dissolution is a common issue with complex organic molecules. Here are several steps to facilitate the dissolution of this compound in DMSO:
-
Gentle Warming: Warm the solution to 37°C. This can be done in a water bath. Increased temperature often enhances the solubility of compounds.
-
Sonication: Use an ultrasonic bath to sonicate the solution for a short period. The mechanical agitation can help break down powder aggregates and increase the surface area for dissolution.
-
Vortexing: For smaller volumes, thorough vortexing can also aid in dissolving the compound.
Question: I've prepared a stock solution of this compound in DMSO, but a precipitate has formed. Why did this happen and how can I fix it?
Answer:
Precipitation from a DMSO stock solution can occur for several reasons:
-
-
Solution: Try diluting your stock solution to a lower concentration. If a high concentration is necessary, you may need to gently warm the solution before each use to redissolve the precipitate.
-
-
Temperature Fluctuations: DMSO has a relatively high freezing point (18.5 °C or 65.3 °F). If your laboratory experiences temperature drops, the DMSO itself can begin to solidify, causing the solute to precipitate.
-
Solution: Store your stock solution at a consistent room temperature or as recommended (see storage protocols below). If freezing occurs, gently warm the solution to room temperature and vortex to ensure it is fully redissolved before use.
-
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can lead to precipitation of the solute over time.
-
Solution: Aliquot your stock solution into smaller, single-use volumes. This will minimize the number of freeze-thaw cycles for the bulk of your stock.
-
Question: I am concerned about the stability of this compound in my DMSO stock solution. What are the best practices for storage?
Answer:
To ensure the stability and longevity of your this compound stock solution, follow these storage guidelines:
-
Short-Term Storage (up to 1 month): Store aliquots at -20°C.
-
Long-Term Storage (up to 6 months): For extended storage, it is recommended to keep aliquots at -80°C.
-
Avoid Light: Protect the solution from direct light, as this can cause degradation of light-sensitive compounds.
-
Prevent Contamination: Use sterile techniques when preparing and handling the solution to avoid microbial or chemical contamination.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is soluble in DMSO, as well as other organic solvents like chloroform, dichloromethane, ethyl acetate, and acetone.[1] For cell-based assays, DMSO is a common choice as it is miscible with water and cell culture media at low concentrations.
Q2: Is there a maximum concentration for this compound in DMSO?
A2: While a specific maximum solubility limit (e.g., in mg/mL) is not well-documented in publicly available literature, stock solutions of at least 10 mM can be prepared.[2] It is advisable to start with a lower concentration and gradually increase if needed, while monitoring for any precipitation.
Q3: Can I use water to dissolve this compound?
A3: The solubility of this compound in water is not well-characterized but is expected to be lower than in organic solvents like DMSO. For aqueous buffers used in experiments, it is common practice to first dissolve the compound in a small amount of DMSO to create a concentrated stock, which can then be diluted into the aqueous medium. Be mindful of the final DMSO concentration in your experiment, as high concentrations can be toxic to cells.
Q4: How does the purity of this compound affect its solubility?
A4: Impurities in the compound powder can sometimes affect its dissolution characteristics. Always use a high-purity grade of this compound for your experiments to ensure reproducibility and accurate results.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Formula | C₂₁H₃₀O₈ | [3][4][5][6] |
| Molecular Weight | 410.5 g/mol | [3][6] |
| Known Solvents | DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [1] |
| Stock Solution Concentrations | 1 mM, 5 mM, 10 mM in DMSO have been reported. | [2] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (solid powder)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
-
Procedure: a. Calculate the required mass of this compound. For 1 mL of a 10 mM solution (MW = 410.5 g/mol ): Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 410.5 g/mol * (1000 mg / 1 g) = 4.105 mg b. Weigh out 4.105 mg of this compound powder and place it in a sterile vial. c. Add 1 mL of anhydrous, sterile DMSO to the vial. d. Vortex the solution thoroughly until the powder is completely dissolved. e. If dissolution is slow, warm the vial in a 37°C water bath for 5-10 minutes, followed by brief sonication. f. Once fully dissolved, aliquot the stock solution into smaller, single-use, sterile tubes. g. Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation. h. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Visualizations
Caption: Experimental workflow for preparing a this compound stock solution in DMSO.
Caption: Postulated signaling pathways for the anti-inflammatory and antioxidative effects of this compound.
References
- 1. Pterosin D | CAS:34169-70-5 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Antidiabetic Effects of Pterosin A, a Small-Molecular-Weight Natural Product, on Diabetic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 84299-80-9 [m.chemicalbook.com]
- 4. glpbio.com [glpbio.com]
- 5. This compound | 84299-80-9 | JDA29980 [biosynth.com]
- 6. Cyanidin-3-O-glucoside and Peonidin-3-O-glucoside-Rich Fraction of Black Rice Germ and Bran Suppresses Inflammatory Responses from SARS-CoV-2 Spike Glycoprotein S1-Induction In Vitro in A549 Lung Cells and THP-1 Macrophages via Inhibition of the NLRP3 Inflammasome Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pterosin D 3-O-glucoside for Cell Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Pterosin D 3-O-glucoside for various cell-based assays. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a naturally occurring bioactive compound, primarily isolated from certain species of ferns. It belongs to the pterosin class of compounds and is a glucoside derivative of Pterosin D.[1] Its known biological activities include potential anti-inflammatory and antioxidative effects, which are areas of active scientific investigation.[1]
Q2: What are the physical and chemical properties of this compound?
A2: Key properties of this compound are summarized in the table below. It is soluble in organic solvents like DMSO, chloroform, and acetone.[2][3]
| Property | Value | Source |
| CAS Number | 84299-80-9 | [1][4][5] |
| Molecular Formula | C₂₁H₃₀O₈ | [1][5] |
| Molecular Weight | 410.46 g/mol | [1][5] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [2][3] |
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a high-concentration stock solution in a suitable organic solvent, such as Dimethyl Sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared. To enhance solubility, you can warm the tube to 37°C and use an ultrasonic bath. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2]
Q4: What is a good starting concentration range for my cell-based assays?
A4: For initial experiments, a broad concentration range is recommended to determine the dose-response relationship. Based on studies with structurally similar compounds like Pterosin B, a starting range of 0.1 µM to 100 µM is advisable.[6] Subsequent experiments should narrow this range based on the initial findings of efficacy and cytotoxicity.
Troubleshooting Guides
Problem 1: Compound Precipitation in Cell Culture Medium
Possible Cause: The concentration of this compound or the final percentage of the organic solvent (e.g., DMSO) in the cell culture medium is too high. While this compound is soluble in organic solvents, its aqueous solubility may be limited.
Solution:
-
Visual Inspection: Before treating your cells, visually inspect the diluted compound in the cell culture medium for any signs of precipitation.
-
Reduce Solvent Concentration: Ensure the final concentration of the organic solvent in the culture medium is low, typically below 0.5% (v/v), to avoid both precipitation and solvent-induced cytotoxicity.
-
Test Solubility: Perform a preliminary solubility test by preparing the desired concentrations of this compound in your specific cell culture medium and incubating for the duration of your experiment at 37°C. Observe for any precipitate formation.
-
Consider Alternative Formulations: For in vivo studies or if precipitation persists, exploring formulation strategies like using co-solvents (e.g., PEG300, Tween 80) might be necessary.[7]
Problem 2: High Cytotoxicity Observed Even at Low Concentrations
Possible Cause: The cell line being used may be particularly sensitive to this compound, or the compound itself may have inherent cytotoxic effects at the tested concentrations.
Solution:
-
Perform a Dose-Response Cytotoxicity Assay: Conduct a systematic cytotoxicity assessment using a range of concentrations to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Assays like MTT, XTT, or real-time viability assays can be used.[8][9][10]
-
Reduce Incubation Time: Shorten the exposure time of the cells to the compound. A time-course experiment (e.g., 24, 48, 72 hours) can help identify an optimal window for observing the desired biological effect without excessive cell death.
-
Use a More Resistant Cell Line: If your experimental design allows, consider using a cell line known to be more robust.
-
Confirm with an Orthogonal Assay: Use a different type of viability assay that measures a distinct cellular parameter to confirm the cytotoxic effects. For example, if you initially used a metabolic assay (like MTT), confirm the results with a membrane integrity assay (like LDH release).[6]
Problem 3: Inconsistent or Non-Reproducible Results
Possible Cause: This can be due to several factors including uneven compound distribution, well-to-well variations in cell seeding, or degradation of the compound.
Solution:
-
Proper Mixing: Ensure thorough mixing of the this compound stock solution before diluting and ensure the final treatment medium is homogenous before adding to the cells.
-
Consistent Cell Seeding: Use a consistent cell seeding protocol to ensure a uniform cell number across all wells. Avoid edge effects by not using the outermost wells of the microplate or by filling them with sterile PBS.
-
Compound Stability: While specific data for this compound is limited, the stability of similar natural glucosides can be affected by factors like pH, light, and temperature.[11][12] Prepare fresh dilutions from the frozen stock for each experiment.
-
Run Appropriate Controls: Always include vehicle controls (medium with the same concentration of solvent used to dissolve the compound) to account for any effects of the solvent.
Experimental Protocols
Cell Viability Assay (MTT Protocol)
This protocol is a colorimetric assay to assess cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the old medium with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8][10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Measurement: Gently shake the plate to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[10]
Anti-Inflammatory Assay (Measurement of Nitric Oxide Production)
This protocol measures the effect of this compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature.
-
-
Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined using a standard curve prepared with sodium nitrite.
Antioxidant Assay (DPPH Radical Scavenging Activity)
This is a cell-free assay to evaluate the direct radical scavenging activity of this compound.
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Sample Preparation: Prepare various concentrations of this compound in methanol. Ascorbic acid or Trolox can be used as a positive control.
-
Assay Procedure:
-
Measurement: Measure the absorbance at 517 nm.[13]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Signaling Pathways and Experimental Workflows
References
- 1. glpbio.com [glpbio.com]
- 2. file.glpbio.com [file.glpbio.com]
- 3. This compound | 84299-80-9 [m.chemicalbook.com]
- 4. This compound | CAS#:84299-80-9 | Chemsrc [chemsrc.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Pterosin D | TargetMol [targetmol.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Pterosin D 3-O-glucoside Extraction from Ferns
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Pterosin D 3-O-glucoside from ferns.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which fern species are good sources?
This compound is a type of pterosin, which are sesquiterpenes with a 1-indanone skeleton. These compounds are commonly found in ferns of the Pteris and Pteridium genera. Species such as Pteris cretica and Pteridium aquilinum have been reported as sources of this compound and its derivatives.[1][2]
Q2: What are the general steps for extracting this compound from ferns?
The general workflow for the extraction and isolation of this compound involves the following steps:
-
Sample Preparation: Fresh or properly dried fern material is ground into a powder.
-
Extraction: The powdered fern material is extracted with an organic solvent, typically methanol or ethanol.
-
Solvent Partitioning: The crude extract is then partitioned between different immiscible solvents (e.g., n-butanol and water) to separate compounds based on their polarity.
-
Chromatographic Purification: The fraction containing the desired compound is further purified using techniques like column chromatography on silica gel or reversed-phase columns.
-
Analysis and Quantification: The purified this compound is identified and quantified using methods such as High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[2][3][4]
Q3: How can I identify and quantify this compound in my extract?
This compound and other pterosins can be identified and quantified using modern analytical techniques. UPLC-MS/MS is a highly sensitive and specific method for this purpose.[3][5][6] HPLC-DAD is also a viable option for quantification.[4] The identity of the compound can be confirmed by comparing its retention time and mass spectrum with a known standard.
Troubleshooting Guide
Problem 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Improper Sample Pre-treatment | The pre-treatment of fern fronds significantly impacts the yield of pterosins. It has been observed that using fresh fern material results in the highest extraction yields. Freeze-drying is a better alternative to air-drying or heat-drying, which can lead to substantial losses of the target compound.[4][7] |
| Inappropriate Extraction Solvent | The choice of extraction solvent is critical. Methanol and 70% ethanol are commonly used for the initial extraction of pterosins from fern material.[2][8] Ensure the solvent is of high purity and used in a sufficient volume to ensure exhaustive extraction. |
| Degradation of this compound | Pterosins are known to be labile compounds that can degrade under mild acidic or alkaline conditions, as well as upon exposure to heat.[4] Maintain neutral pH conditions during extraction and avoid high temperatures to minimize degradation. |
| Inefficient Solvent Partitioning | During liquid-liquid extraction, ensure vigorous mixing and adequate phase separation to maximize the transfer of this compound into the desired solvent phase (e.g., n-butanol). Repeat the partitioning step multiple times for a more complete extraction. |
Problem 2: Co-elution of Impurities during HPLC Analysis
| Potential Cause | Recommended Solution |
| Suboptimal Chromatographic Conditions | The mobile phase composition, gradient, and flow rate may not be optimized for the separation of this compound from other closely related pterosins or impurities. |
| Solution: Adjust the mobile phase gradient to increase the resolution between peaks. Using a longer column or a column with a smaller particle size can also improve separation. Refer to published methods for established chromatographic conditions for pterosin analysis.[3][4] | |
| Presence of Isomeric Compounds | Fern extracts often contain a variety of pterosin derivatives, some of which may be isomeric and difficult to separate.[2][8] |
| Solution: Employing a high-resolution mass spectrometer (e.g., QTOF-MS) can help differentiate between co-eluting compounds based on their accurate mass-to-charge ratio.[6] Further purification of the extract using techniques like semi-preparative HPLC may be necessary. |
Problem 3: Inaccurate Quantification of this compound
| Potential Cause | Recommended Solution |
| Lack of a Certified Reference Standard | Accurate quantification requires a certified reference standard of this compound to generate a calibration curve. |
| Solution: If a commercial standard is unavailable, it may be necessary to isolate and purify the compound in-house and confirm its identity and purity using spectroscopic methods (e.g., NMR). | |
| Matrix Effects in MS-based Quantification | Co-extracted compounds in the sample matrix can interfere with the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement. |
| Solution: Use an internal standard that is structurally similar to this compound to compensate for matrix effects. Additionally, sample clean-up procedures like Solid-Phase Extraction (SPE) can help remove interfering matrix components. |
Experimental Protocols
Protocol 1: Extraction and Preliminary Fractionation of this compound
-
Sample Preparation:
-
Start with fresh or freeze-dried fern fronds (e.g., Pteris cretica).
-
Grind the plant material into a fine powder using a blender or a mill.
-
-
Solvent Extraction:
-
Macerate the powdered fern material in 70% ethanol at room temperature. Use a solid-to-solvent ratio of approximately 1:10 (w/v).
-
Stir the mixture for 24 hours.
-
Filter the extract through cheesecloth and then filter paper to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, dichloromethane, ethyl acetate, and n-butanol.[2]
-
This compound is expected to be enriched in the n-butanol fraction due to its glycosidic nature.
-
Collect the n-butanol fraction and evaporate the solvent to dryness.
-
Protocol 2: Purification by Column Chromatography
-
Silica Gel Column Chromatography:
-
Dissolve the dried n-butanol fraction in a minimal amount of methanol.
-
Pre-adsorb the sample onto a small amount of silica gel and allow it to dry.
-
Pack a glass column with silica gel slurried in a non-polar solvent (e.g., dichloromethane).
-
Carefully load the dried sample onto the top of the silica gel column.
-
Elute the column with a gradient of increasing polarity, for example, a dichloromethane-methanol gradient.[8]
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine fractions containing the compound of interest based on the TLC profile.
-
-
Reversed-Phase Semi-Preparative HPLC:
-
For final purification, subject the enriched fractions to reversed-phase semi-preparative HPLC.[2]
-
Use a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient.
-
Monitor the elution profile with a UV detector at a wavelength where pterosins show absorbance (e.g., around 215, 258, and 310 nm).[2]
-
Collect the peak corresponding to this compound.
-
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for low extraction yield.
References
- 1. Insights into Chemical Diversity and Potential Health-Promoting Effects of Ferns [mdpi.com]
- 2. Four New Pterosins from Pteris cretica and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Influence of bracken fern (Pteridium caudatum L. Maxon) pre-treatment on extraction yield of illudane glycosides and pterosins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Constituents Analysis and Antidiabetic Activity Validation of Four Fern Species from Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pterosin Quantification by HPLC
Welcome to the technical support center for pterosin quantification by HPLC. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Sample Preparation
Question: What is the recommended method for preparing water samples for pterosin analysis?
Answer: For aqueous samples such as groundwater, a common and effective method involves solid-phase extraction (SPE) for cleanup and preconcentration. It is crucial to buffer the water samples to a pH of approximately 5.5 with ammonium acetate at the time of collection to ensure the stability of ptaquiloside, which can degrade to pterosin B.[1][2]
Question: How should I extract pterosins from complex matrices like soil or bracken fern?
Answer: For soil samples, a sequential extraction method is recommended. First, extract ptaquiloside with a 5 mM ammonium acetate solution, followed by an 80% methanol extraction for pterosin B.[3][4] For bracken fern, a brief hot-water extraction is effective.[5] It's important to note that sample pre-treatment methods like air-drying or heat-drying can lead to significant losses of pterosins and their parent glycosides.[5][6]
Question: Are there specific considerations for preparing biological samples like plasma or urine?
Answer: Yes, for biological matrices such as plasma, urine, and milk, solid-phase extraction (SPE) is a suitable technique for sample cleanup and pre-concentration.[7] Given the complexity of these matrices, protein precipitation may be a necessary initial step to prevent column clogging and matrix effects.
Chromatography
Question: I'm observing peak tailing for my pterosin B peak. What are the likely causes and how can I fix it?
Answer: Peak tailing for pterosin B can be caused by several factors:
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Secondary interactions with the stationary phase: Residual silanol groups on C18 columns can interact with polar functional groups on pterosins. To mitigate this, ensure your mobile phase has an appropriate pH (e.g., acidic conditions using formic acid) to suppress silanol activity.[8][9]
-
Column contamination: Matrix components from insufficiently cleaned samples can accumulate on the column frit or packing material. A guard column can help protect the analytical column, and a robust column washing procedure after each batch is recommended.
-
Sample overload: Injecting too high a concentration of the sample can lead to peak distortion. Try diluting your sample to see if the peak shape improves.[10]
Question: My retention times are shifting between injections. What should I investigate?
Answer: Retention time shifts can be frustrating. Here's a troubleshooting workflow:
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Check the pump and mobile phase: Ensure a stable flow rate and that the mobile phase is properly degassed and mixed. Inconsistent mobile phase composition is a common cause of retention time drift.
-
Column equilibration: Make sure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially important when using gradient elution.
-
Column temperature: Use a column oven to maintain a consistent temperature, as fluctuations can affect retention times.
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Column degradation: Over time, the stationary phase can degrade, leading to changes in retention. If other factors have been ruled out, it may be time to replace the column.
Question: What type of analytical column is best suited for pterosin analysis?
Answer: Reversed-phase columns, such as C18 or C6-hexyl, are commonly used for the separation of pterosins.[3] The choice between them may depend on the specific pterosins being analyzed and the complexity of the sample matrix.
Quantification and Method Validation
Question: How can I address matrix effects in my pterosin quantification?
Answer: Matrix effects, which can cause ion suppression or enhancement in LC-MS/MS analysis, are a significant concern with complex samples like soil or biological fluids.[11] To address this:
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Optimize sample preparation: Use techniques like SPE to remove interfering matrix components.
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Use a matrix-matched calibration curve: Prepare your calibration standards in a blank matrix extract that is similar to your samples.
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Employ an internal standard: An appropriate internal standard can help to compensate for matrix effects and variations in sample processing.
Question: What is a suitable internal standard for pterosin quantification?
Answer: Loganin has been successfully used as an internal standard for the UPLC-MS/MS quantification of ptaquiloside and pterosin B.[1][2] When selecting an internal standard, it should be a compound that is not naturally present in the sample, has similar chemical properties and chromatographic behavior to the analytes, and elutes in a region of the chromatogram with no interferences.
Question: What are typical quantitative parameters for pterosin B analysis by UPLC-MS/MS?
Answer: The following table summarizes typical quantitative data for pterosin B in water samples after SPE preconcentration.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 4 ng/L | [2] |
| Limit of Quantification (LOQ) | Not specified | |
| Linearity Range | 20-500 µg/L (in solution) | [1] |
| Recovery after SPE | 91 ± 3% | [1] |
Troubleshooting Guides
Issue: Inconsistent Pterosin B Peak Areas
This issue can arise from the instability of its precursor, ptaquiloside, which readily converts to pterosin B under certain conditions.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent Pterosin B peak areas.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Pterosins from Water
This protocol is adapted from methodologies for the cleanup and preconcentration of ptaquiloside and pterosin B from groundwater samples.[1][2][4][12]
Materials:
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SPE cartridges (e.g., Oasis HLB)
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Methanol (HPLC grade)
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Ultrapure water
-
Ammonium acetate
-
Sample collection bottles containing ammonium acetate buffer (to achieve a final pH of ~5.5)
Procedure:
-
Sample Collection: Collect water samples in bottles pre-charged with ammonium acetate buffer.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 2-3 column volumes of methanol through it.
-
Cartridge Equilibration: Equilibrate the cartridge by passing 2-3 column volumes of ultrapure water. Do not allow the cartridge to dry out.
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Sample Loading: Load the buffered water sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
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Washing: Wash the cartridge with 2-3 column volumes of ultrapure water to remove any unretained impurities.
-
Elution: Elute the retained pterosins with a suitable organic solvent, such as methanol. Collect the eluate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for HPLC analysis.
SPE Workflow Diagram:
Caption: Solid-Phase Extraction workflow for water samples.
Protocol 2: Forced Degradation Study of Pterosin B
This protocol provides a general framework for conducting a forced degradation study on pterosin B to establish a stability-indicating HPLC method. The conditions should be optimized to achieve 5-20% degradation.[13][14][15][16]
Materials:
-
Pterosin B standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Acid Hydrolysis:
-
Prepare a solution of pterosin B in 0.1 M HCl.
-
Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Neutralize the solution before injection.
-
-
Alkaline Hydrolysis:
-
Prepare a solution of pterosin B in 0.1 M NaOH.
-
Incubate at 60°C for a specified time.
-
Neutralize the solution before injection.
-
-
Oxidative Degradation:
-
Prepare a solution of pterosin B in 3% H₂O₂.
-
Store at room temperature for a specified time.
-
-
Thermal Degradation:
-
Store a solid sample of pterosin B at an elevated temperature (e.g., 80°C) for a specified duration.
-
Dissolve the sample in mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of pterosin B to UV light (e.g., 254 nm) for a specified time.
-
Analysis:
-
Analyze all stressed samples by HPLC, along with an unstressed control sample.
-
Evaluate the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of pterosin B.
-
The HPLC method is considered stability-indicating if all degradation products are well-resolved from the parent pterosin B peak.
Forced Degradation Logic Diagram:
Caption: Logic diagram for a forced degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. UPLC-MS/MS determination of ptaquiloside and pterosin B in preserved natural water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantification of ptaquiloside and pterosin B in soil and groundwater using liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of bracken fern (Pteridium caudatum L. Maxon) pre-treatment on extraction yield of illudane glycosides and pterosins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. uhplcs.com [uhplcs.com]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. asianjpr.com [asianjpr.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijrpp.com [ijrpp.com]
- 16. rjptonline.org [rjptonline.org]
Technical Support Center: Pterosin D 3-O-glucoside Degradation Product Identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pterosin D 3-O-glucoside. The information provided is designed to address specific issues that may be encountered during experimental studies of its degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern?
This compound is a natural product found in certain fern species. As a bioactive compound, understanding its stability and degradation is crucial for research and potential therapeutic applications. Degradation can lead to a loss of activity and the formation of new, potentially undesired compounds.
Q2: What are the most likely degradation products of this compound?
The primary and most anticipated degradation pathway for this compound is the hydrolysis of the O-glycosidic bond. This cleavage results in the formation of its aglycone, Pterosin D, and a glucose molecule. Under more strenuous conditions, further degradation of the Pterosin D moiety may occur.
Q3: What conditions can cause the degradation of this compound?
This compound can degrade under various conditions, including:
-
Acidic or Basic Conditions (Hydrolysis): The glycosidic bond is susceptible to cleavage in the presence of acids or bases.
-
Elevated Temperatures (Thermal Degradation): High temperatures can accelerate the degradation process, leading to the cleavage of the glycosidic bond and potentially other reactions.
-
Light Exposure (Photodegradation): Exposure to UV or visible light may induce degradation, particularly of the Pterosin D moiety.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the modification of both the glucose and the Pterosin D structures.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound and its degradation products.
High-Performance Liquid Chromatography (HPLC) Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) for this compound or its degradation products. | 1. Inappropriate mobile phase pH. 2. Secondary interactions with the stationary phase. 3. Column overload. | 1. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. 2. Use a column with end-capping or add a competing agent to the mobile phase. 3. Reduce the injection volume or sample concentration. |
| Inconsistent retention times. | 1. Fluctuation in mobile phase composition. 2. Column temperature variations. 3. Column degradation. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a consistent temperature. 3. Flush the column or replace it if necessary. |
| Ghost peaks appearing in the chromatogram. | 1. Contamination in the mobile phase or sample. 2. Carryover from previous injections. | 1. Use high-purity solvents and filter samples before injection. 2. Implement a thorough needle wash program and inject a blank run between samples. |
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Low signal intensity for this compound or its degradation products. | 1. Inefficient ionization. 2. Ion suppression from the matrix. 3. Incorrect mass spectrometer settings. | 1. Optimize the ion source parameters (e.g., spray voltage, gas flow). 2. Improve sample preparation to remove interfering substances. 3. Ensure the mass spectrometer is tuned and calibrated, and that the correct m/z ranges are being scanned. |
| No detection of expected degradation products. | 1. Degradation did not occur under the tested conditions. 2. The degradation products are not being ionized. | 1. Employ more stringent degradation conditions (forced degradation). 2. Try different ionization modes (positive vs. negative) and sources (ESI, APCI). |
| High background noise. | 1. Contaminated mobile phase or LC system. 2. Non-volatile buffers in the mobile phase. | 1. Use LC-MS grade solvents and flush the system. 2. Use volatile mobile phase additives like formic acid or ammonium formate. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample of this compound at 100°C for 48 hours.
-
Photodegradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.
-
Analysis: Analyze the stressed samples by HPLC and LC-MS to identify and quantify the degradation products.
HPLC Method for this compound and its Degradation Products
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Data Presentation
Table 1: Summary of Potential Degradation Products of this compound under Forced Degradation Conditions.
| Stress Condition | Primary Degradation Product | Secondary Degradation Products | Analytical Technique |
| Acid Hydrolysis | Pterosin D, Glucose | Further degradation of Pterosin D | HPLC, LC-MS |
| Base Hydrolysis | Pterosin D, Glucose | Rearrangement products of Pterosin D | HPLC, LC-MS |
| Oxidation (H₂O₂) | Oxidized this compound, Pterosin D | Oxidized Pterosin D | LC-MS, NMR |
| Thermal | Pterosin D, Glucose | Dehydration products | HPLC, GC-MS |
| Photodegradation | Isomers of this compound, Pterosin D | Photodegradation products of Pterosin D | HPLC, LC-MS |
Visualizations
Caption: Predicted degradation pathways of this compound.
Caption: Workflow for this compound degradation studies.
Technical Support Center: Refining Purification Protocols for Pterosin D 3-O-glucoside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their purification protocols for Pterosin D 3-O-glucoside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what natural sources can it be isolated?
This compound is a naturally occurring bioactive compound belonging to the pterosin class of sesquiterpenoids.[1] It is primarily sourced from various fern species, particularly from the genus Pteris.[1] For instance, (3R)-pterosin D 3-O-β-d-glucopyranoside has been successfully isolated from the aerial parts of Pteris cretica.[2]
Q2: What are the known biological activities of this compound?
This compound is known for a diverse range of biological activities, including anti-inflammatory and antioxidative effects.[1] Its mode of action often involves the modulation of various cellular signaling pathways.[1] Pterosin compounds, in general, have shown cytotoxic activities against various cancer cell lines, suggesting potential applications in oncology research.[2][3]
Q3: What are the main challenges in purifying this compound?
The purification of glycosides like this compound can be challenging due to their structural complexity and the presence of structurally similar analogs in the crude extract. These analogs often have similar physicochemical properties, making their separation difficult. Additionally, the glycosidic bond can be susceptible to cleavage under harsh pH or high-temperature conditions, leading to degradation of the target compound.
Experimental Protocols
Extraction and Preliminary Fractionation of Pterosins from Pteris cretica
This protocol is adapted from a study on the isolation of pterosins from Pteris cretica and can be used as a starting point for the purification of this compound.[2]
-
Extraction:
-
Solvent Partitioning:
-
Sequentially partition the residue with petroleum ether, dichloromethane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).[2]
-
Concentrate each fraction to yield the respective extracts. Pterosin glycosides are typically enriched in the more polar fractions like n-BuOH.[2]
Fraction Yield (g) Petroleum Ether 81 Dichloromethane 108 Ethyl Acetate 154 n-Butanol 132 Table 1: Yields of different solvent fractions from the crude extract of Pteris cretica.[2] -
Purification by Column Chromatography
-
Initial Column Chromatography:
-
Subject the n-BuOH fraction to repeated column chromatography on silica gel.
-
Elute with a gradient of chloroform-methanol (e.g., starting from 100:1 to 1:1, v/v) to separate the compounds based on polarity.
-
Monitor the fractions using Thin Layer Chromatography (TLC).
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Further purify the fractions containing this compound using a reversed-phase semi-preparative HPLC column (e.g., C18).[2]
-
A common mobile phase for separating glycosides is a gradient of water (often with a small amount of acid like formic acid to improve peak shape) and methanol or acetonitrile.[4]
-
Below is a generalized workflow for the extraction and purification of this compound.
Troubleshooting Guide
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Extraction | Optimize the extraction parameters. Consider increasing the extraction time or using alternative solvent systems. Ultrasound-assisted extraction (UAE) can also improve efficiency. |
| Degradation during Extraction/Purification | Glycosidic bonds can be sensitive to acidic or basic conditions and high temperatures. Maintain a neutral pH and avoid excessive heat.[5] For thermolabile glycosides, extractions should be performed at lower temperatures (e.g., below 45°C). |
| Loss during Solvent Partitioning | Monitor each fraction by TLC or HPLC to ensure the target compound is not being discarded with the wrong solvent layer. |
| Inefficient Column Chromatography | Ensure proper packing of the column. Optimize the solvent system for better separation. Consider using different stationary phases if co-elution is an issue. |
Problem 2: Co-elution with Impurities in HPLC
| Possible Cause | Suggested Solution |
| Suboptimal Mobile Phase | Optimize the gradient profile of your mobile phase. Experiment with different solvent compositions (e.g., methanol vs. acetonitrile) and pH modifiers (e.g., formic acid, acetic acid). |
| Unsuitable Column Chemistry | If structurally similar impurities are co-eluting, consider a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) to exploit different separation mechanisms. |
| Column Overload | Reduce the injection volume or the concentration of the sample to avoid exceeding the column's loading capacity. |
Problem 3: Poor Peak Shape in HPLC (Tailing or Broadening)
| Possible Cause | Suggested Solution |
| Secondary Interactions with Silica | For basic analytes, interactions with residual silanol groups on the stationary phase can cause tailing. Lowering the mobile phase pH to around 3 with an acid like formic acid can help protonate these silanols and improve peak shape. |
| Column Contamination/Void | Use a guard column to protect your analytical column. If contamination is suspected, flush the column with a strong solvent. A void at the column inlet may require column replacement. |
| Inappropriate Sample Solvent | Dissolve the sample in the initial mobile phase composition whenever possible. Injecting a sample in a much stronger solvent than the mobile phase can lead to peak distortion. |
Stability Considerations
The stability of glycosides is crucial for successful purification and subsequent biological assays.
Effect of pH and Temperature on Stability
Studies on similar illudane glycosides have shown that their stability is highly dependent on pH and temperature.[6] Degradation often follows first-order kinetics.[6]
| Condition | Half-life (approximate) |
| pH 7.4 and 15 °C | 2 days |
| pH 5.2–6.5 and 5 °C | 12 days |
| Table 2: Approximate half-lives of illudane glycosides under different conditions, providing an estimate for this compound stability.[6] |
It is generally recommended to work at slightly acidic to neutral pH and at lower temperatures to minimize degradation.[6]
Potential Signaling Pathways Modulated by Pterosin Glycosides
Pterosin glycosides have been shown to exhibit cytotoxic effects against cancer cells.[3] While the specific pathways for this compound are still under investigation, related glycosides have been shown to modulate key signaling pathways involved in cancer cell proliferation, survival, and inflammation.
This diagram illustrates potential mechanisms of action based on the activities of similar glycosides. This compound may exert its anti-inflammatory effects by inhibiting the NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines.[7] Its potential anticancer activity could be mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell proliferation and survival, and the induction of apoptosis.[5][8][9] For example, some pterosin glycosides have been shown to induce apoptosis by upregulating caspase-9.[3]
References
- 1. This compound | 84299-80-9 | JDA29980 [biosynth.com]
- 2. Four New Pterosins from Pteris cretica and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic pterosins from Pteris multifida roots against HCT116 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Cyanidin-3-O-glucoside and Peonidin-3-O-glucoside-Rich Fraction of Black Rice Germ and Bran Suppresses Inflammatory Responses from SARS-CoV-2 Spike Glycoprotein S1-Induction In Vitro in A549 Lung Cells and THP-1 Macrophages via Inhibition of the NLRP3 Inflammasome Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti‐inflammatory activity of cyanidin‐3‐O‐glucoside and cyanidin‐3‐O‐glucoside liposomes in THP‐1 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural Products in Preventing Tumor Drug Resistance and Related Signaling Pathways | MDPI [mdpi.com]
- 9. Research progress on the signaling pathway mechanism of terpenoids against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pterosin D 3-O-glucoside Interference in Biochemical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference from Pterosin D 3-O-glucoside in biochemical assays. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my biochemical assay?
This compound is a natural product, specifically a sesquiterpenoid glycoside. Natural products are a rich source of bioactive compounds but are also known to be a source of interference in high-throughput screening (HTS) and other biochemical assays. Interference can arise from the inherent chemical properties of the molecule, leading to false-positive or false-negative results. While direct studies on this compound interference are limited, compounds with similar structural features (terpenoids and glycosides) have been reported to interfere with various assay technologies.
Q2: What are the common mechanisms by which compounds like this compound can cause assay interference?
Based on the chemical class of this compound, potential interference mechanisms include:
-
Fluorescence Interference: The compound may possess intrinsic fluorescence at the excitation and emission wavelengths used in fluorescence-based assays, leading to a false-positive signal. Conversely, it could quench the fluorescence of the reporter molecule, resulting in a false-negative outcome.
-
Inhibition of Reporter Enzymes: Many assays utilize reporter enzymes like luciferase or peroxidase. This compound could directly inhibit these enzymes, leading to a decrease in signal that is independent of the primary target activity.
-
Compound Aggregation: At certain concentrations, small molecules can form aggregates that may sequester and inhibit enzymes non-specifically.
-
Redox Activity: The molecule might participate in redox reactions within the assay, interfering with assays that rely on redox-sensitive reagents or reporter systems.
-
Light Scattering: In assays that measure absorbance or fluorescence, the compound could cause light scattering, leading to inaccurate readings.
Q3: Which types of biochemical assays are most likely to be affected by this compound?
Given the potential mechanisms of interference, the following assays are considered at higher risk:
-
Fluorescence-Based Assays: Assays measuring fluorescence intensity, fluorescence polarization (FP), and Förster resonance energy transfer (FRET) are susceptible to interference from fluorescent or quenching compounds.
-
Luciferase-Based Reporter Gene Assays: These are vulnerable to direct inhibition of the luciferase enzyme.
-
Peroxidase-Based Enzymatic Assays: Assays that use horseradish peroxidase (HRP) in their detection system can be affected by compounds that inhibit HRP activity.
-
Assays with Low Protein Concentration: The effects of interfering compounds can be more pronounced in assays with low concentrations of the target protein.
Troubleshooting Guides
Problem 1: I am observing unexpected inhibition in my fluorescence-based enzymatic assay when using this compound.
Possible Cause: The observed inhibition might be due to fluorescence interference (quenching) or direct inhibition of a reporter enzyme rather than specific inhibition of your target enzyme.
Troubleshooting Steps:
-
Assess Intrinsic Fluorescence and Quenching:
-
Run a control experiment with this compound in the assay buffer without the enzyme or substrate to check for intrinsic fluorescence at the assay's excitation and emission wavelengths.
-
Run another control with the fluorescent product of the enzymatic reaction and this compound to check for quenching.
-
-
Use an Orthogonal Assay: Confirm the inhibitory activity using a different assay format that relies on a distinct detection method (e.g., an absorbance-based assay or a mass spectrometry-based assay).
-
Vary Enzyme Concentration: True inhibitors will often show an IC50 value that is independent of the enzyme concentration, whereas non-specific inhibitors or aggregating compounds may show a dependence.
Problem 2: My luciferase reporter gene assay shows a significant decrease in signal in the presence of this compound.
Possible Cause: this compound may be directly inhibiting the luciferase enzyme.
Troubleshooting Steps:
-
Perform a Luciferase Counter-Screen: Test the effect of this compound on purified luciferase enzyme in a cell-free system. A decrease in luminescence in this assay would indicate direct inhibition of the reporter enzyme.
-
Use a Different Reporter System: If possible, validate your findings using a different reporter gene, such as β-galactosidase or a fluorescent protein.
-
Analyze Compound in a Time-Course Experiment: In live-cell assays, direct luciferase inhibitors often show inhibition at very early time points.[1]
Quantitative Data on Potential Interference
Table 1: Interference of Quercetin (a flavonoid) in a Peroxidase-Based Free Fatty Acid (FFA) Assay
| Quercetin Concentration (µM) | Apparent FFA Concentration (% of Control) |
| 0 | 100% |
| 10 | ~80% |
| 25 | ~60% |
| 50 | ~40% |
Data adapted from studies on flavonoid interference in enzymatic assays.[2][3]
Table 2: Overestimation of Protein Concentration by Quercetin in a BCA Protein Assay
| BSA Concentration (µg/mL) | Quercetin Concentration (µM) | Apparent Protein Concentration (% Overestimation) |
| 125 | 1 | ~150% |
| 125 | 10 | ~390% |
| 500 | 1 | ~56% |
| 500 | 10 | ~96% |
Data adapted from Singh et al. (2020) on flavonoid interference in protein assays.[4][5]
Experimental Protocols
Protocol 1: Luciferase Inhibition Counter-Screen Assay
Objective: To determine if this compound directly inhibits firefly luciferase.
Materials:
-
Purified recombinant firefly luciferase
-
Luciferin substrate solution
-
Luciferase assay buffer (e.g., Tris-HCl, pH 7.8, with MgCl2 and ATP)
-
This compound stock solution (in DMSO)
-
Opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of this compound in the luciferase assay buffer. Include a vehicle control (DMSO).
-
Add 50 µL of the diluted compound or control to the wells of the 96-well plate.
-
Add 25 µL of the purified firefly luciferase solution to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 25 µL of the luciferin substrate solution to each well.
-
Immediately measure the luminescence using a luminometer.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
Protocol 2: Fluorescence Quenching Assay
Objective: To determine if this compound quenches the fluorescence of a reporter molecule.
Materials:
-
Fluorescent reporter molecule (the product of your primary enzymatic assay)
-
Assay buffer from your primary assay
-
This compound stock solution (in DMSO)
-
Black 96-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer. Include a vehicle control (DMSO).
-
Add 50 µL of the diluted compound or control to the wells of the 96-well plate.
-
Add 50 µL of the fluorescent reporter molecule (at a concentration similar to that produced in your primary assay) to each well.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the percent decrease in fluorescence for each concentration of this compound relative to the vehicle control.
Visualizations
Caption: Troubleshooting workflow for suspected assay interference.
Caption: Potential interference points in a kinase assay.
References
- 1. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Interference of flavonoids with enzymatic assays for the determination of free fatty acid and triglyceride levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interference of flavonoids with enzymatic assays for the determination of free fatty acid and triglyceride levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavonoids interference in common protein assays: Effect of position and degree of hydroxyl substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Electrospray Ionization for Pterosin D 3-O-glucoside
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the electrospray ionization (ESI) mass spectrometry analysis of Pterosin D 3-O-glucoside.
Troubleshooting Guide
This guide addresses common issues encountered during the ESI-MS analysis of this compound in a question-and-answer format.
Question: I am observing a weak or no signal for this compound. What are the potential causes and solutions?
Answer: Low signal intensity is a common challenge. Here are several factors to investigate:
-
Suboptimal Ionization Mode: While pterosin analysis can be performed in both positive and negative ion modes, the positive ion mode is often more effective for detecting pterosins due to the formation of characteristic fragment ions.[1] If you are using negative ion mode and experiencing low sensitivity, switching to positive ion mode is recommended.
-
Inappropriate Solvent Composition: The choice of solvent significantly impacts ESI efficiency.
-
Ensure you are using high-purity, LC-MS grade solvents such as acetonitrile, methanol, and water to minimize background noise and the formation of adducts.
-
The addition of a small percentage of an acid, such as 0.1% formic acid or acetic acid, to the mobile phase can enhance protonation in positive ion mode, leading to a stronger signal.[2]
-
-
Incorrect Instrument Settings: Verify and optimize the ESI source parameters. Refer to the tables below for recommended starting points and optimization ranges.
-
Sample Degradation: this compound, like many natural products, can be susceptible to degradation. Ensure proper sample handling and storage.
Question: I am seeing excessive fragmentation, particularly the loss of the glucoside moiety, in the full scan MS spectrum (in-source fragmentation). How can I minimize this?
Answer: In-source fragmentation (ISF) is a known phenomenon, especially for glycosylated compounds, where fragmentation occurs in the ESI source before mass analysis.[1][3][4] To minimize this:
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Reduce Cone/Fragmentor Voltage: This is one of the most effective ways to decrease in-source fragmentation. Lowering the voltage reduces the energy imparted to the ions as they enter the mass spectrometer.
-
Optimize Source Temperature: High source temperatures can contribute to the thermal degradation of labile molecules. Experiment with lowering the desolvation gas temperature.
-
Gentler Ionization Conditions: If available on your instrument, consider using a "soft" ionization setting.
Question: My mass spectrum is dominated by adduct ions (e.g., [M+Na]⁺, [M+K]⁺) instead of the protonated molecule [M+H]⁺. How can I control adduct formation?
Answer: Adduct formation is common in ESI-MS, especially for compounds with oxygen atoms that can chelate with metal cations.[5][6] To minimize sodium and potassium adducts:
-
Use High-Purity Solvents and Reagents: Sodium and potassium are ubiquitous contaminants. Use ultra-pure water and high-grade solvents.
-
Properly Clean Glassware: Avoid using glassware that has been washed with detergents containing sodium salts. If possible, use polypropylene vials.
-
Mobile Phase Additives: The addition of ammonium formate or ammonium acetate to the mobile phase can sometimes suppress sodium and potassium adduct formation by providing a competing cation (NH₄⁺).
-
Optimize Cone Voltage: In some cases, adjusting the cone voltage can influence the relative abundance of different adducts.
Question: I am having difficulty achieving consistent and reproducible results. What factors should I check?
Answer: Poor reproducibility can stem from various sources:
-
Inconsistent Sample Preparation: Ensure your sample preparation protocol is well-defined and consistently followed.
-
Fluctuating Instrument Conditions: Regularly check and calibrate your mass spectrometer. Monitor for any drift in parameters like gas flows and temperatures.
-
Mobile Phase Instability: Ensure your mobile phases are fresh and properly degassed. Over time, the composition of the mobile phase can change, affecting retention times and ionization efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound relevant to its ESI-MS analysis?
A1: Understanding the chemical properties of this compound is crucial for method development.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₃₀O₈ | [7] |
| Molecular Weight | 410.458 Da | [7] |
| Structure | Sesquiterpenoid glycoside | |
| Key Functional Groups | Glucoside moiety, hydroxyl groups, ketone group |
The presence of the polar glucoside and hydroxyl groups makes this compound suitable for ESI. The sesquiterpenoid core is less polar.
Q2: What are the recommended starting ESI source parameters for analyzing this compound?
A2: The optimal parameters will vary depending on the specific mass spectrometer. However, the following table provides general starting points and ranges for optimization.
| Parameter | Recommended Range (Positive Ion Mode) | Recommended Range (Negative Ion Mode) | Reference |
| Capillary Voltage | 3.0 - 4.5 kV | 2.5 - 4.0 kV | [8][9] |
| Cone/Fragmentor Voltage | 20 - 60 V (lower to reduce in-source fragmentation) | 20 - 60 V | |
| Desolvation Gas Temperature | 250 - 400 °C | 250 - 400 °C | [8] |
| Desolvation Gas Flow | 600 - 1000 L/hr | 600 - 1000 L/hr | |
| Nebulizer Gas Pressure | 30 - 60 psi | 30 - 60 psi | [8] |
Q3: What are the expected fragmentation patterns for this compound in MS/MS analysis?
A3: For glycosylated natural products, the most common fragmentation is the cleavage of the glycosidic bond, resulting in the loss of the sugar moiety.[10] For this compound (MW 410.458), you can expect to see:
-
Neutral Loss of Glucose: A loss of 162.05 Da, corresponding to the glucose moiety (C₆H₁₀O₅). This would result in a fragment ion corresponding to the Pterosin D aglycone.
-
Pterosin-Specific Fragments: Further fragmentation of the Pterosin D aglycone may yield diagnostic ions. For pterosins in general, characteristic fragment ions in positive mode have been identified at m/z 156, 141, 143, 128, and 115, with m/z 128 being a key indicator of the pterosin parent nucleus.[1]
Q4: What is a suitable mobile phase composition for the LC-MS analysis of this compound?
A4: A reversed-phase liquid chromatography (RPLC) method is typically suitable for the analysis of pterosins and their glycosides.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
A gradient elution starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B is recommended to achieve good separation and peak shape.
Experimental Protocols
Sample Preparation
-
Standard Solution: Accurately weigh a known amount of this compound standard.
-
Dissolve the standard in a suitable solvent, such as methanol or a mixture of methanol and water, to prepare a stock solution of known concentration.
-
Prepare working solutions by serially diluting the stock solution with the initial mobile phase composition.
LC-MS/MS Method
This is a general method that should be optimized for your specific instrumentation and application.
| Parameter | Recommended Condition |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Acquisition | Full scan (e.g., m/z 100-600) and data-dependent MS/MS |
| Collision Energy | Ramped collision energy (e.g., 10-40 eV) for MS/MS |
Visualizations
Caption: Troubleshooting workflow for ESI-MS analysis.
Caption: General experimental workflow for LC-ESI-MS/MS.
References
- 1. Alternative Identification of Glycosides Using MS/MS Matching with an In Silico-Modified Aglycone Mass Spectra Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sodium adduct formation efficiency in ESI source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chromacademy.com [chromacademy.com]
- 9. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Pterosin D 3-O-glucoside Cell Viability Assay Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Pterosin D 3-O-glucoside in cell viability assays. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My cell viability results with this compound are inconsistent. What are the common causes?
Inconsistent results when using natural products like this compound can stem from several factors. These include variability in the compound's solubility and stability in your cell culture medium, as well as potential direct interference with the assay reagents. It is also important to consider that this compound may have biological effects that vary with cell density and exposure time.
Q2: I am observing an unexpected increase in viability at high concentrations of this compound with an MTT/MTS assay. Is this a real effect?
While not definitively reported for this compound, an apparent increase in viability with tetrazolium-based assays (MTT, MTS, XTT, WST-1) is a known artifact when testing some natural products and plant extracts.[1] This can be due to the compound directly reducing the tetrazolium salt to formazan, independent of cellular metabolic activity, leading to a false-positive signal.[2] It is crucial to perform a cell-free control experiment to test for this interference.
Q3: How can I test if this compound is directly interfering with my viability assay?
To check for direct interference, set up a cell-free assay. In a multi-well plate, add your complete cell culture medium, this compound at the same concentrations used in your experiment, and the viability assay reagent (e.g., MTT or MTS). Incubate for the same duration as your cellular experiment and measure the absorbance or fluorescence. A significant signal in the absence of cells indicates direct interference.
Q4: What alternative cell viability assays can I use if I suspect interference with my tetrazolium-based assay?
If you confirm interference, consider switching to an assay with a different detection principle. Good alternatives include:
-
ATP-based assays (e.g., CellTiter-Glo®): These measure the ATP level in viable cells, which is a robust indicator of cell health and is less prone to interference from colored or reducing compounds.[3]
-
LDH release assays: These measure cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from damaged cells.
-
Live/dead cell staining with microscopy or flow cytometry: Using dyes like trypan blue, propidium iodide (for dead cells), and calcein-AM (for live cells) provides a direct count of viable and non-viable cells.
-
Crystal Violet Assay: This assay stains the DNA of adherent cells and provides an indication of cell number.
Q5: What is the potential mechanism of action of this compound that might affect my cell viability results?
While research on this compound is ongoing, studies on structurally similar pterosins, like Pterosin A, suggest they can influence key cellular metabolic pathways. Pterosins have been shown to affect the AMPK and Akt signaling pathways, which are central regulators of cellular energy homeostasis, proliferation, and survival.[1][4][5] Therefore, observed changes in viability may be a true biological effect of the compound on cellular metabolism rather than an assay artifact.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background in no-cell control wells | This compound is colored or autofluorescent. | Subtract the absorbance/fluorescence value of a "compound only" well from your experimental wells. |
| This compound is directly reducing the assay reagent (e.g., MTT, MTS).[2] | Perform a cell-free assay to confirm interference. If confirmed, switch to a non-tetrazolium-based assay like an ATP-based assay or a live/dead cell stain.[3] | |
| Inconsistent readings between replicate wells | Poor solubility of this compound, leading to uneven distribution. | Ensure complete solubilization of the compound. This compound is soluble in DMSO, acetone, and other organic solvents.[6] Prepare a concentrated stock and dilute it in the culture medium, ensuring thorough mixing. A brief sonication of the stock solution may also help. |
| Incomplete formazan crystal solubilization (MTT assay).[7] | After MTT incubation, ensure complete dissolution of formazan crystals by vigorous pipetting or using an orbital shaker.[7] Visually inspect wells under a microscope before reading the plate. | |
| Cell viability does not show a clear dose-response | The compound may have complex biological effects, such as hormesis. | Expand the concentration range tested. Consider that some natural compounds can have biphasic effects. |
| The chosen assay endpoint is not appropriate for the compound's mechanism of action. | If this compound affects cellular metabolism, an ATP-based assay might provide a more sensitive readout.[3] Consider assays that measure different aspects of cell health, such as membrane integrity (LDH assay). | |
| High variability between experiments | Inconsistent cell seeding density. | Ensure a uniform and optimal cell number is seeded in each well. Create a cell suspension with a homogenous density and mix it between plating rows. |
| Variations in compound incubation time. | Standardize the incubation time with this compound across all experiments. |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is adapted for screening natural products and includes critical quality control steps.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[8]
-
Absorbance Reading: Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[8] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a blank well (medium and MTT only). Express cell viability as a percentage of the vehicle-treated control.
Cell-Free Interference Control Protocol
-
Plate Setup: In a 96-well plate, add 100 µL of complete cell culture medium to several wells.
-
Compound Addition: Add the same concentrations of this compound as used in the main experiment to the medium-containing wells.
-
Reagent Addition: Add the cell viability assay reagent (e.g., MTT, MTS) to each well.
-
Incubation and Reading: Incubate and read the plate following the same procedure as the cellular assay. A significant signal indicates direct interference.
Visualizing Potential Mechanisms and Workflows
Potential Signaling Pathways Affected by Pterosins
Pterosin compounds may influence cell viability by modulating key signaling pathways involved in metabolism and cell survival.
Caption: Potential mechanism of this compound affecting cell viability.
Troubleshooting Workflow for Unexpected Viability Results
This workflow guides researchers through a logical sequence of steps to diagnose unexpected results in cell viability assays.
Caption: Troubleshooting workflow for unexpected cell viability assay results.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug Discovery of Plausible Lead Natural Compounds That Target the Insulin Signaling Pathway: Bioinformatics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Antidiabetic Effects of Pterosin A, a Small-Molecular-Weight Natural Product, on Diabetic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Cyanidin-3-o-Glucoside Pharmacologically Inhibits Tumorigenesis via Estrogen Receptor β in Melanoma Mice [frontiersin.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Figure 1 from Pterosins and pterosides in bracken (Pteridium aquilinum (L.) Kuhn) | Semantic Scholar [semanticscholar.org]
Technical Support Center: Improving Chromatographic Resolution of Pterosin Isomers
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the chromatographic separation of pterosin isomers. Pterosins, a group of sesquiterpenoid indanones commonly found in bracken ferns, present unique separation challenges due to their structural similarity. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance the resolution of these compounds.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to separate pterosin isomers?
Pterosin isomers, by definition, have identical atomic compositions and molecular weights, leading to very similar physicochemical properties.[1] This structural similarity results in close elution times in standard chromatographic systems, making their separation and accurate quantification difficult.[1] Factors such as the position of functional groups (positional isomers) or the spatial arrangement of atoms (stereoisomers) require highly selective chromatographic conditions to achieve baseline resolution.
Q2: What are the common types of pterosin isomers I might encounter?
Researchers typically encounter several types of pterosin isomers, including:
-
Positional Isomers: Differ in the position of substituents on the indanone core (e.g., hydroxyl or methyl groups).
-
Stereoisomers: Have the same connectivity but differ in the three-dimensional arrangement of atoms. This includes enantiomers (non-superimposable mirror images) and diastereomers.
-
Cis/Trans Isomers: Differ in the spatial arrangement of substituents around a double bond or a ring structure.
-
Glycosidic Isomers (Pterosides): Pterosins can be conjugated with sugars, and isomers can arise from different sugar moieties, linkage positions, or stereochemistry of the glycosidic bond.
Q3: Which type of HPLC column is best suited for pterosin isomer separation?
The ideal column depends on the specific isomers being separated. Here are some recommendations based on isomer type:
-
For Positional Isomers: Phenyl-based columns (e.g., Phenyl-Hexyl) can provide enhanced resolution through π-π interactions with the aromatic rings of the pterosins.[2]
-
For Diastereomers and cis/trans Isomers: C18 columns with embedded polar groups or cholesterol-based columns can offer shape selectivity that aids in separation.
-
For Enantiomers: Chiral stationary phases (CSPs) are necessary.[3][4][5][6] Derivatized cyclodextrin or polysaccharide-based chiral columns are common choices.[4][5]
Troubleshooting Guide
Problem: Poor or No Resolution of Pterosin Isomers
Initial Steps:
If you are observing co-elution or very poor resolution of your pterosin isomers, consider the following systematic approach to troubleshoot and optimize your separation.
Caption: Troubleshooting workflow for improving pterosin isomer separation.
Detailed Troubleshooting Steps:
-
Symptom: Peaks are completely co-eluting.
-
Possible Cause: The stationary phase lacks the necessary selectivity for the isomers. A standard C18 column may not be sufficient.
-
Solution: Switch to a column with a different stationary phase chemistry. For aromatic positional isomers, a phenyl-based column is a good first choice. For stereoisomers, a chiral column is required.
-
-
Symptom: Peaks are partially resolved (significant overlap).
-
Possible Cause 1: The mobile phase composition is not optimal.
-
Solution 1: Change the organic modifier. Acetonitrile and methanol interact differently with analytes and the stationary phase, which can alter selectivity. Also, consider adjusting the pH of the aqueous portion of the mobile phase, as this can influence the ionization state of pterosins and affect retention.
-
Possible Cause 2: The gradient is too steep, causing the isomers to elute too closely together.
-
Solution 2: Decrease the slope of the gradient during the elution window of the isomers. Alternatively, introduce an isocratic hold at a specific mobile phase composition to increase the separation time between the critical pair.
-
-
Symptom: Poor peak shape (tailing or fronting).
-
Possible Cause: Secondary interactions with the stationary phase, or column overload.
-
Solution: Ensure the sample is fully dissolved in the mobile phase. Consider adding a small amount of an acidic modifier like formic acid (0.1%) to the mobile phase to improve peak shape for acidic analytes. Reduce the sample injection volume or concentration to check for overloading effects.
-
-
Symptom: Inconsistent retention times.
-
Possible Cause: Insufficient column equilibration or fluctuations in column temperature.
-
Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. Use a column thermostat to maintain a constant and controlled temperature throughout the analysis.
-
Data and Methodologies
Table 1: Chromatographic Conditions for Pterosin Analysis
This table summarizes various HPLC and UPLC conditions reported for the analysis of pterosins and related compounds. Note that these methods may not be optimized for isomer resolution but provide a good starting point.
| Parameter | Method 1: (2S)-Pterosin A Analysis | Method 2: Pterosin B & Ptaquiloside | Method 3: Chiral Pterin Separation |
| Instrumentation | HPLC | UPLC-MS/MS | HPLC |
| Column | Phenomenex Prodigy ODS3 (250 x 4.6 mm, 5 µm)[7] | Waters ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) | Reversed-phase column |
| Mobile Phase A | 0.1% Formic Acid in Water[7] | 10 mM Ammonium Acetate in Water | Water with D-phenylalanine and Cu(II)[3] |
| Mobile Phase B | Methanol[7] | Acetonitrile | Not specified |
| Gradient | Not specified in detail[7] | Gradient elution[8] | Isocratic |
| Flow Rate | 1.0 mL/min[7] | 0.4 mL/min | Not specified |
| Temperature | Not specified | 40°C | 12°C[3] |
| Detection | UV at 260 nm[7] | Tandem Mass Spectrometry (MS/MS)[8] | Fluorescence[3] |
Experimental Protocols
Protocol 1: General Screening Method for Pterosin Isomers by RP-HPLC
This protocol provides a starting point for developing a separation method for a mixture of pterosin isomers (e.g., Pterosin A, B, C).
1. Instrumentation and Columns:
-
HPLC or UPLC system with a UV/PDA or Mass Spectrometric detector.
-
Recommended columns for initial screening:
-
Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 3.5 µm) for positional isomers.
-
Standard C18 column (e.g., 150 x 4.6 mm, 3.5 µm) as a baseline.
-
2. Reagents:
-
Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) formic acid in HPLC-grade acetonitrile.
-
Sample Solvent: 50:50 (v/v) mixture of Mobile Phase A and B.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID column.
-
Column Temperature: 35°C.
-
Injection Volume: 5-10 µL.
-
UV Detection: 220 nm and 260 nm.
-
Gradient Program:
-
Start at 20% B.
-
Linear gradient from 20% to 60% B over 20 minutes.
-
Increase to 95% B over 2 minutes and hold for 3 minutes.
-
Return to 20% B over 1 minute and re-equilibrate for 5 minutes.
-
4. Sample Preparation:
-
Accurately weigh and dissolve the pterosin isomer standard or sample extract in the sample solvent to a final concentration of approximately 0.1-0.5 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
5. Analysis and Optimization:
-
Inject the prepared sample and evaluate the resolution of the isomers.
-
If co-elution occurs, consider switching the organic modifier to methanol (with 0.1% formic acid) and re-running the gradient.
-
Adjust the gradient slope to improve the separation of closely eluting peaks. A shallower gradient over a longer time will generally improve resolution.
Signaling Pathways and Workflows
Biochemical Relationship of Pterosides and Pterosins
Pterosins are often found in nature as glycosides, known as pterosides. The enzymatic or acidic hydrolysis of the sugar moiety from a pteroside yields the corresponding pterosin aglycone. This relationship is important in analytical studies, as sample preparation methods can inadvertently cause this conversion.
Caption: Hydrolysis of a pteroside to its corresponding pterosin.
This guide provides a foundational framework for addressing the common challenges associated with the chromatographic separation of pterosin isomers. Successful resolution will often require a systematic approach to method development, starting with the appropriate column selection and followed by careful optimization of mobile phase and other chromatographic parameters.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. separation of positional isomers - Chromatography Forum [chromforum.org]
- 3. Determination of the stereoconfiguration of natural pterins by chiral high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. sfera.unife.it [sfera.unife.it]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. UPLC-MS/MS determination of ptaquiloside and pterosin B in preserved natural water - PubMed [pubmed.ncbi.nlm.nih.gov]
Pterosin D 3-O-glucoside quality control and purity assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pterosin D 3-O-glucoside. The information provided is designed to address common challenges encountered during quality control (QC) and purity assessment experiments.
Frequently Asked Questions (FAQs)
1. What are the typical purity specifications for commercially available this compound?
Commercially available this compound is typically offered at a purity of ≥95%. However, it is crucial to verify the purity upon receipt and before use in experiments.[1]
| Parameter | Typical Specification | Analysis Method |
| Purity | ≥95% | HPLC, LC-MS |
| Identification | Conforms to structure | ¹H-NMR, ¹³C-NMR, MS |
| Appearance | White to off-white powder | Visual Inspection |
| Solubility | Soluble in methanol, ethanol | Visual Inspection |
2. What are the recommended storage conditions for this compound?
To ensure stability, this compound should be stored at 2-8°C, protected from light and moisture. Improper storage can lead to degradation, affecting experimental outcomes.
3. Which analytical techniques are most suitable for assessing the purity of this compound?
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and reliable method for purity assessment. For more detailed analysis and impurity identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended. While not explicitly documented for this compound, methods used for similar compounds like ptaquiloside and pterosin B, such as UPLC-MS/MS, can be adapted.[2]
Troubleshooting Guides
Issue 1: Inconsistent Purity Results between Batches
Possible Causes:
-
Lot-to-lot variability: Purity can vary between different synthesis or purification batches.
-
Degradation: The compound may have degraded due to improper handling or storage.
-
Analytical error: Inconsistencies in the analytical method or instrument calibration.
Troubleshooting Steps:
-
Verify Certificate of Analysis (CoA): Always compare the CoA for each batch.
-
Re-analyze: Perform a side-by-side analysis of the different batches using a validated HPLC or LC-MS method.
-
Assess Stability: If degradation is suspected, analyze a freshly opened sample against an older one.
-
Instrument Calibration: Ensure the analytical instrument is properly calibrated.
Issue 2: Unexpected Peaks in Chromatogram
Possible Causes:
-
Impurities: The sample may contain impurities from the synthesis or degradation products.
-
Contamination: Contamination from solvents, vials, or the analytical system.
-
Column Bleed: Signal arising from the degradation of the HPLC column stationary phase.
Troubleshooting Steps:
-
Run a Blank: Inject a blank solvent to check for system contamination.
-
Mass Spectrometry Analysis: Use LC-MS to obtain the mass of the unexpected peaks to help in their identification.
-
Check for Degradation: Analyze a freshly prepared sample to see if the unexpected peaks are present. The stability of other glucosides is known to be affected by pH, temperature, and light.[3][4]
-
Column Conditioning: If column bleed is suspected, flush the column with an appropriate solvent.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol is a general guideline and may require optimization.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Example: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a known amount of this compound in methanol to a final concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
Visualizations
Below are diagrams illustrating a typical quality control workflow and a hypothetical signaling pathway that could be investigated.
References
Minimizing batch-to-batch variability of Pterosin D 3-O-glucoside effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize batch-to-batch variability when studying the effects of Pterosin D 3-O-glucoside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological effects?
This compound is a naturally occurring bioactive compound, primarily sourced from certain fern species.[1] It is a glucoside derivative of the pterosin class of compounds and is recognized for a variety of biological activities.[1] Its effects are thought to be mediated through interactions with various cellular pathways, potentially influencing anti-inflammatory and antioxidative processes.[1] It is often used in research to investigate metabolic pathways and cellular stress responses.[1]
Q2: What are the primary causes of batch-to-batch variability when working with this compound?
Batch-to-batch variability of natural compounds like this compound can stem from several factors:
-
Purity of the Compound: As a natural product, the purity of this compound can differ between batches, which can significantly impact its observed potency and biological effects.
-
Source and Extraction Method: The geographical source of the plant material and the extraction and purification methods used can lead to variations in the compound's profile and the presence of minor impurities.
-
Compound Stability and Handling: The stability of this compound in solution is not extensively documented. Improper storage, such as repeated freeze-thaw cycles, can lead to degradation and loss of activity.
-
Experimental Conditions: Minor variations in experimental parameters, including cell line passage number, cell density, and incubation times, can contribute to inconsistent results.
Q3: What are the potential signaling pathways modulated by this compound?
While direct studies on this compound are limited, research on the related compound, pterosin A, and other natural glucosides suggests potential involvement of key signaling pathways in its anti-inflammatory and metabolic effects. These may include:
-
AMPK (AMP-activated protein kinase) Pathway: Pterosin A has been shown to enhance AMPK phosphorylation, which is a central regulator of metabolism.[2]
-
Akt Signaling Pathway: Pterosin A has also been observed to reverse the decrease in Akt phosphorylation in diabetic models, suggesting a role in insulin signaling and cell survival.[2]
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Many natural anti-inflammatory compounds, such as other glucosides, exert their effects by inhibiting the NF-κB pathway.[3][4][5][6]
-
MAPK (Mitogen-activated protein kinase) Pathway: The MAPK pathway is another crucial regulator of inflammation and cellular stress that is often modulated by natural bioactive compounds.[4][7]
-
PI3K/Akt/mTOR Pathway: This pathway is critical for cell growth, proliferation, and survival and is a known target for many natural compounds with anticancer potential.[8][9][10][11]
Troubleshooting Guides
Guide 1: Inconsistent Anti-Inflammatory Effects
Problem: High variability in the inhibition of inflammatory markers (e.g., cytokines, nitric oxide) between different batches of this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Purity & Integrity | 1. Verify the purity of each new batch using techniques like HPLC. 2. Prepare fresh stock solutions for each experiment. 3. Aliquot stock solutions and store at -80°C to avoid freeze-thaw cycles. | Consistent IC50 values for inhibition of inflammatory markers across experiments. |
| Cell-Based Assay Variability | 1. Use a consistent cell line and passage number. 2. Optimize and standardize cell seeding density. 3. Ensure consistent incubation times with the compound and inflammatory stimulus. | Reduced variability in baseline and stimulated inflammatory responses. |
| Assay-Specific Issues | 1. Confirm the optimal concentration of the inflammatory stimulus (e.g., LPS). 2. Include a positive control (e.g., a known anti-inflammatory drug) in every assay. | A clear and reproducible inflammatory response and consistent inhibition by the positive control. |
Guide 2: Variable Antioxidant Activity
Problem: Discrepancies in the measured antioxidant capacity (e.g., using DPPH or ABTS assays) of different this compound batches.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Concentration | 1. Accurately determine the concentration of each stock solution using a calibrated spectrophotometer. 2. Perform a serial dilution for each new batch to establish a dose-response curve. | A clear and consistent dose-dependent antioxidant effect. |
| Assay Conditions | 1. Ensure the reaction buffer is at the correct pH. 2. Control the reaction time and temperature as specified in the protocol. 3. Use fresh radical solutions for each experiment. | Reproducible and stable readings for the positive control and blank. |
| Solvent Effects | 1. Use the same high-purity solvent to dissolve all batches of the compound. 2. Include a solvent-only control in the assay. | Minimal interference from the solvent in the antioxidant measurement. |
Experimental Protocols
Protocol 1: In Vitro Anti-Inflammatory Assay (Nitric Oxide Production)
This protocol is designed to assess the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
This compound
-
RAW 264.7 macrophage cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
LPS (Lipopolysaccharide)
-
Griess Reagent
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in DMEM to achieve final concentrations (e.g., 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration is ≤ 0.1%.
-
Treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition compared to the LPS-only treated cells.
Protocol 2: DPPH Radical Scavenging Assay (Antioxidant Activity)
This protocol measures the free radical scavenging activity of this compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well plate
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve this compound in methanol to prepare a stock solution. Create a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for ascorbic acid.
-
Assay:
-
In a 96-well plate, add 180 µL of the DPPH solution to each well.
-
Add 20 µL of the different concentrations of this compound or ascorbic acid to the wells.
-
For the blank, add 20 µL of methanol.
-
-
Incubation: Shake the plate and incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Visualizations
References
- 1. This compound | 84299-80-9 | JDA29980 [biosynth.com]
- 2. Drug Discovery of Plausible Lead Natural Compounds That Target the Insulin Signaling Pathway: Bioinformatics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyanidin-3-O-glucoside and Peonidin-3-O-glucoside-Rich Fraction of Black Rice Germ and Bran Suppresses Inflammatory Responses from SARS-CoV-2 Spike Glycoprotein S1-Induction In Vitro in A549 Lung Cells and THP-1 Macrophages via Inhibition of the NLRP3 Inflammasome Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyanidin-3-O-Glucoside Ameliorates Lipopolysaccharide-Induced Injury Both In Vivo and In Vitro Suppression of NF-κB and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Delphinidin-3-O-glucoside in vitro suppresses NF-κB and changes the secretome of mesenchymal stem cells affecting macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyanidin-3-O-glucoside inhibits NF-kB signalling in intestinal epithelial cells exposed to TNF-α and exerts protective effects via Nrf2 pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental cell models of insulin resistance: overview and appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cyanidin-3-O-Glucoside Rescues Zearalenone-Induced Apoptosis via the ITGA7-PI3K-AKT Signaling Pathway in Porcine Ovarian Granulosa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
Unveiling the Cytotoxic Potential of Pterosin Derivatives in Cancer Therapy
A Comparative Analysis of Pterosin D 3-O-glucoside Analogs and Standard Chemotherapeutic Agents
Comparative Cytotoxicity of Pterosin Derivatives
Recent studies have investigated the cytotoxic properties of several pterosin glucosides and their aglycones, revealing a range of potencies against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency in inhibiting biological or biochemical functions, serves as the primary metric for comparison.
A study on compounds isolated from Pteris ensiformis demonstrated that 2R,3R-pterosin L 3-O-β-D-glucopyranoside exhibited significant cytotoxicity against human leukemia (HL 60) cells with an IC50 value of 3.7 µg/mL.[1][2] In the same study, its aglycone counterpart, pterosin B, showed a higher IC50 value of 8.7 μg/mL against the same cell line, suggesting that the glucoside moiety may play a role in its cytotoxic activity.[1][2]
Further investigations into other pterosin derivatives from Pteris cretica and Pteris multifida have expanded our understanding of their anti-cancer potential. For instance, creticolactone A and 13-hydroxy-2(R),3(R)-pterosin L, isolated from Pteris cretica, displayed cytotoxicity against human colon carcinoma (HCT-116) cells with IC50 values of 22.4 μM and 15.8 μM, respectively.[3] Another pterosin glycoside, (2S,3S)-pterosin C 3-O-β-d-(4’-(E)-caffeoyl)-glucopyranoside from Pteris multifida, showed moderate activity against HCT116 cells with an IC50 of 8.0±1.7μM.[4]
The following table summarizes the cytotoxic activities of these pterosin derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 Value | Source Organism |
| 2R,3R-pterosin L 3-O-β-D-glucopyranoside | HL 60 | 3.7 µg/mL | Pteris ensiformis |
| Pterosin B | HL 60 | 8.7 µg/mL | Pteris ensiformis |
| Creticolactone A | HCT-116 | 22.4 µM | Pteris cretica |
| 13-hydroxy-2(R),3(R)-pterosin L | HCT-116 | 15.8 µM | Pteris cretica |
| (2S,3S)-pterosin C 3-O-β-d-(4’-(E)-caffeoyl)-glucopyranoside | HCT116 | 8.0 ± 1.7 µM | Pteris multifida |
Benchmarking Against Standard Chemotherapeutics
To contextualize the cytotoxic potential of pterosin derivatives, it is essential to compare their IC50 values with those of widely used anti-cancer drugs. Doxorubicin and Cisplatin are two such cornerstone chemotherapeutic agents. It is important to note that IC50 values for these drugs can vary significantly depending on the cancer cell line and the specific experimental conditions.
| Drug | Cancer Cell Line | IC50 Value (µM) |
| Doxorubicin | MCF-7 (Breast) | 2.50 |
| HepG2 (Liver) | 12.18 | |
| A549 (Lung) | > 20 | |
| HCT116 (Colon) | 24.30 µg/ml | |
| PC3 (Prostate) | 2.64 µg/ml | |
| Cisplatin | A549 (Lung) | 7.49 - 10.91 |
| Ovarian Carcinoma | 0.1 - 0.45 µg/ml |
Experimental Protocols
The evaluation of the cytotoxic effects of the aforementioned pterosin compounds was primarily conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard and reliable method for assessing cell metabolic activity, which serves as an indicator of cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 × 10^4 cells/well) and allowed to adhere overnight in a suitable culture medium.
-
Compound Treatment: The following day, the cells are treated with various concentrations of the test compound (e.g., this compound analogs) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a defined period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for an additional 1-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
References
- 1. New Benzoyl Glucosides and Cytotoxic Pterosin Sesquiterpenes from Pteris ensiformis Burm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxic pterosins from Pteris multifida roots against HCT116 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pterosin D 3-O-glucoside and Pterosin B for Drug Development Professionals
An objective guide for researchers and scientists on the biological activities and mechanisms of two promising pterosin compounds.
Introduction
Pterosins, a class of sesquiterpenoids primarily isolated from bracken ferns of the Pteridium genus, have garnered significant interest in the scientific community for their diverse biological activities. Among these, Pterosin D 3-O-glucoside and its aglycone form, Pterosin B, have emerged as compounds of interest for their potential therapeutic applications. This guide provides a comprehensive comparative analysis of this compound and Pterosin B, focusing on their cytotoxic, anti-inflammatory, and antioxidant properties, supported by available experimental data. Detailed experimental protocols are also provided to facilitate further research and validation.
Chemical Structures
This compound is a glycosylated form of Pterosin D, where a glucose molecule is attached at the 3-O position. The presence of the glucoside moiety generally increases the water solubility of the compound.
Pterosin B is an indanone derivative, characterized by its core chemical structure. It is a well-studied pterosin with a range of documented biological effects.
Comparative Biological Activity
A direct comparison of the biological activities of this compound and Pterosin B is crucial for understanding their potential as drug candidates. The following sections summarize the available data on their cytotoxicity, anti-inflammatory, and antioxidant effects.
Cytotoxicity
The cytotoxic potential of both compounds has been evaluated against various cancer cell lines. Notably, studies on the human leukemia (HL-60) cell line provide a basis for direct comparison.
| Compound | Cell Line | IC50 Value | Reference |
| This compound | HL-60 | 3.7 µg/mL | [1] |
| Pterosin B | HL-60 | 8.7 µg/mL | [1] |
| Pterosin B | HCT-116 | 50.1 µM | [2] |
| Pterosin B | H9c2 | No significant cytotoxicity up to 50 µM | [3] |
Based on the available data, this compound exhibits more potent cytotoxicity against HL-60 cells compared to Pterosin B, with a lower IC50 value indicating greater efficacy.[1] Pterosin B has also been evaluated against other cell lines, showing moderate cytotoxicity against HCT-116 colon cancer cells and low toxicity towards H9c2 cardiomyocyte cells at concentrations up to 50 µM.[2][3]
Anti-inflammatory Activity
Both this compound and Pterosin B have been reported to possess anti-inflammatory properties. Pterosin B has been shown to exert its anti-inflammatory effects by promoting the polarization of microglia from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype.[2] It also inhibits the NF-κB signaling pathway, a key regulator of inflammation.[3]
Antioxidant Activity
The antioxidant potential of these compounds is another area of interest. Pterosin B has been demonstrated to reduce intracellular reactive oxygen species (ROS) in angiotensin II-treated cardiomyocytes.[3]
This compound is also believed to have antioxidative properties, though quantitative data from common antioxidant assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are not extensively documented. A direct comparison of their radical scavenging activities awaits further experimental validation.
Mechanisms of Action
Pterosin B: A SIK3 Inhibitor
A significant aspect of Pterosin B's mechanism of action is its role as a specific inhibitor of Salt-Inducible Kinase 3 (SIK3).[2][4] SIK3 is involved in various cellular processes, and its inhibition by Pterosin B has been linked to several of the compound's observed biological effects, including its influence on gluconeogenesis and chondrocyte hypertrophy.[1][2]
The signaling pathway below illustrates the role of Pterosin B as a SIK3 inhibitor.
Caption: Pterosin B inhibits SIK3, modulating downstream pathways and biological effects.
This compound: Awaiting Elucidation
The precise mechanism of action for this compound is not as well-defined as that of Pterosin B. It is hypothesized that its biological activities may be attributed to either the glycoside form itself or to its aglycone, Pterosin D, and other metabolites following in vivo hydrolysis. The glucoside moiety may primarily influence its pharmacokinetic properties, such as absorption and distribution.
Experimental Protocols
To facilitate comparative studies, detailed protocols for key in vitro assays are provided below.
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Workflow:
Caption: Workflow for determining cytotoxicity using the MTT assay.
Methodology:
-
Cell Seeding: Plate cells (e.g., HL-60, HCT-116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and Pterosin B in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value using non-linear regression analysis.
Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Pterosin B for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Calculation: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value.
Antioxidant Assay (DPPH Radical Scavenging Assay)
This assay evaluates the free radical scavenging activity of a compound.
Methodology:
-
Sample Preparation: Prepare various concentrations of this compound and Pterosin B in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of each sample concentration to 100 µL of a 0.2 mM methanolic solution of DPPH.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample. Determine the IC50 value.[3][5]
Conclusion
Both this compound and Pterosin B demonstrate promising biological activities that warrant further investigation for drug development. This compound shows superior cytotoxicity against HL-60 cells compared to Pterosin B.[1] Pterosin B, on the other hand, is a well-characterized SIK3 inhibitor with demonstrated anti-inflammatory and antioxidant effects in cellular models.[2][3][4]
A significant gap in the current knowledge is the lack of quantitative data on the anti-inflammatory and antioxidant properties of this compound. Future research should focus on conducting direct comparative studies using standardized assays to elucidate the structure-activity relationship and determine which compound holds greater therapeutic potential for specific indications. The provided experimental protocols can serve as a foundation for these crucial next steps in the evaluation of these intriguing natural products.
References
A Comparative Analysis of Natural Anti-Inflammatory Agents: Curcumin, Resveratrol, and Quercetin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inflammation is a critical biological response to harmful stimuli, but its chronic dysregulation is a key factor in the pathogenesis of numerous diseases. The search for potent and safe anti-inflammatory agents has led to a growing interest in natural compounds. This guide provides a comparative overview of the anti-inflammatory properties of three well-studied natural agents: curcumin, resveratrol, and quercetin. Due to a lack of available experimental data, Pterosin D 3-O-glucoside is not included in the quantitative comparisons. This document is intended to serve as a resource for researchers and professionals in drug development by presenting key experimental data, outlining common methodologies, and illustrating relevant biological pathways.
Introduction to Natural Anti-Inflammatory Agents
Natural products have long been a source of therapeutic agents.[1] Compounds such as flavonoids, terpenoids, and polyphenols are known to possess anti-inflammatory and immunomodulatory effects.[1] These molecules often target key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) and cyclooxygenase (COX) pathways, and can modulate the production of pro-inflammatory cytokines.[1] This guide focuses on curcumin, resveratrol, and quercetin, three polyphenolic compounds that have garnered significant attention for their potent anti-inflammatory activities.
Quantitative Comparison of Anti-Inflammatory Activity
The following tables summarize key quantitative data on the anti-inflammatory effects of curcumin, resveratrol, and quercetin from various in vitro and in vivo studies. This data provides a basis for comparing their potency and mechanisms of action.
Table 1: Inhibition of Cyclooxygenase (COX) Enzymes
| Compound | Enzyme | Assay System | IC50 Value |
| Curcumin | COX-2 | Not Specified | 0.48 µM |
| Resveratrol | COX-2 | Not Specified | >100 µM |
| Quercetin | COX-2 | Gene Expression in RAW264.7 cells | ~10 µM[2] |
IC50: Half-maximal inhibitory concentration. A lower IC50 value indicates greater potency.
Table 2: Inhibition of Pro-Inflammatory Cytokines and Mediators
| Compound | Mediator | Cell/Animal Model | Concentration/Dose | % Inhibition / Effect |
| Curcumin | TNF-α, IL-6 | High glucose-treated U937 monocytes | 0.01–1 µM | Significant inhibition[3] |
| TNF-α, IL-1β, IL-6 | Lipopolysaccharide (LPS)-stimulated BV2 microglia | Not Specified | Inhibition of production[4] | |
| Resveratrol | IL-6, IL-8, MCP-1 | Macrophage-conditioned medium-treated SGBS adipocytes | 100 µM | >80% reduction in mRNA levels[5] |
| TNF-α, IL-1β | Renal ischemia/reperfusion in diabetic rats | Not Specified | Inhibition of expression[6] | |
| Quercetin | TNF-α | Human peripheral blood mononuclear cells (PBMCs) | 50 µM | 39.30% inhibition of protein expression[7] |
| IL-1β, IL-6, IL-8, TNF-α | LPS-stimulated human gingival fibroblasts | 5-20 µM | Significant inhibition[8] |
Signaling Pathways in Inflammation
The anti-inflammatory effects of many natural compounds are mediated through their interaction with key signaling pathways that regulate the inflammatory response. The diagram below illustrates a simplified overview of the NF-κB and MAPK signaling cascades, common targets for anti-inflammatory agents.
References
- 1. inotiv.com [inotiv.com]
- 2. Radical-scavenging and Anti-inflammatory Activity of Quercetin and Related Compounds and Their Combinations Against RAW264.7 Cells Stimulated with Porphyromonas gingivalis Fimbriae. Relationships between Anti-inflammatory Activity and Quantum Chemical Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Curcumin Supplementation Lowers TNF-α, IL-6, IL-8, and MCP-1 Secretion in High Glucose-Treated Cultured Monocytes and Blood Levels of TNF-α, IL-6, MCP-1, Glucose, and Glycosylated Hemoglobin in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curcumin: an orally bioavailable blocker of TNF and other pro-inflammatory biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Obesity and inflammation: reduced cytokine expression due to resveratrol in a human in vitro model of inflamed adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resveratrol inhibits TNF-α-induced inflammation to protect against renal ischemia/reperfusion injury in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
Validating the Antioxidant Capacity of Pterosin D 3-O-glucoside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant capacity of Pterosin D 3-O-glucoside against established antioxidant standards. Due to the limited direct experimental data on this compound, this document leverages available data on related pterosin compounds and standardized antioxidant assays to provide a valuable reference for researchers.
Comparative Analysis of Antioxidant Capacity
The antioxidant capacity of a compound is its ability to neutralize reactive oxygen species (ROS), which are implicated in numerous pathological conditions. This capacity is commonly evaluated using various in vitro assays, with the results often compared against standard antioxidants like Vitamin C (Ascorbic Acid), Trolox (a water-soluble analog of Vitamin E), and Quercetin (a flavonoid).
For a comprehensive comparison, the following table summarizes the antioxidant capacities of common standards. It is important to note that the antioxidant activity of any compound can vary significantly depending on the assay used[6].
| Compound | Assay | IC50 / ORAC Value | Reference |
| Vitamin C (Ascorbic Acid) | DPPH | ~5 µg/mL | [7] |
| ABTS | ~2.5 µg/mL | [8] | |
| ORAC | ~1.5-2.0 µmol TE/µmol | [9] | |
| Trolox | DPPH | ~8 µg/mL | [10] |
| ABTS | Standard (TEAC) | [8][11][12] | |
| ORAC | Standard (µmol TE/g) | [11] | |
| Quercetin | DPPH | ~2-4 µg/mL | [8] |
| ABTS | ~1.5 µg/mL | [8] | |
| ORAC | ~4-5 µmol TE/µmol | [9] | |
| Pterosin A | ROS Reduction | Dose-dependent reduction | [4][5] |
| Flavonoid Fraction (Pteridium aquilinum) | Various | Significant, dose-dependent | [1] |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant capacity. ORAC (Oxygen Radical Absorbance Capacity) values are typically expressed as Trolox Equivalents (TE). The data presented are approximate values from various sources and should be used for comparative purposes.
Experimental Protocols
Accurate and reproducible assessment of antioxidant capacity is crucial. The following are detailed methodologies for three widely used antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a common spectrophotometric method for determining the antioxidant activity of compounds[7][13][14][15]. It is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured by a decrease in absorbance[7][15].
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light[13][14].
-
Sample Preparation: Dissolve the test compound (e.g., this compound) and standard antioxidants (e.g., Vitamin C, Trolox, Quercetin) in a suitable solvent to prepare a stock solution. From the stock solution, prepare a series of dilutions.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the sample or standard solution at different concentrations to the wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of the solvent instead of the sample. For the control, add 100 µL of the solvent and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes[13][14].
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is then determined by plotting the percentage of scavenging against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically[10][16][17].
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm[18].
-
Sample Preparation: Prepare various concentrations of the test compound and standards in a suitable solvent.
-
Assay Procedure:
-
Add 20 µL of the sample or standard solution to a 96-well microplate.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
Incubate the plate at room temperature for 6 minutes[8].
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the sample.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)[19][20]. The antioxidant capacity is quantified by the area under the fluorescence decay curve[9].
Protocol:
-
Reagent Preparation:
-
Prepare a working solution of fluorescein (e.g., 10 nM) in 75 mM phosphate buffer (pH 7.4).
-
Prepare a solution of AAPH (e.g., 240 mM) in the same buffer.
-
Prepare a series of Trolox standards (e.g., 6.25–100 µM) and the test compound solutions.
-
-
Assay Procedure (96-well plate format):
-
Measurement: Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm[20][21].
-
Calculation: Calculate the area under the curve (AUC) for each sample, standard, and the blank. The net AUC for each sample is calculated by subtracting the AUC of the blank. The ORAC value is then determined by comparing the net AUC of the sample to the net AUC of the Trolox standards and is expressed as µmol of Trolox Equivalents (TE) per gram or liter of the sample.
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, created using the DOT language, illustrate a key antioxidant signaling pathway and a typical experimental workflow for validating antioxidant capacity.
Caption: Nrf2-ARE signaling pathway for cellular antioxidant response.
Caption: General workflow for in vitro antioxidant capacity validation.
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Constituents Analysis and Antidiabetic Activity Validation of Four Fern Species from Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
- 13. acmeresearchlabs.in [acmeresearchlabs.in]
- 14. mdpi.com [mdpi.com]
- 15. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. researchgate.net [researchgate.net]
- 18. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices | MDPI [mdpi.com]
- 20. activeconceptsllc.com [activeconceptsllc.com]
- 21. kamiyabiomedical.com [kamiyabiomedical.com]
A Comparative Analysis of Pterosin Glucoside Cytotoxicity Across Various Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic activity of Pterosin D 3-O-glucoside and its analogs against a panel of human cancer cell lines. The data presented herein is compiled from recent phytochemical studies, offering insights into the compound's selective efficacy and potential as a targeted therapeutic agent.
Pterosins are a class of sesquiterpenoids primarily isolated from ferns, and their derivatives are being investigated for various bioactivities, including anti-cancer properties. Glycosylation, the attachment of a sugar moiety, can significantly alter the pharmacological properties of a compound. This guide focuses on the cytotoxic effects of pterosin glucosides, comparing their performance in different cancer cell types and against related compounds.
Comparative Cytotoxicity Data
The primary focus of this guide is the compound 2R,3R-pterosin L 3-O-β-D-glucopyranoside , a structurally related analog of this compound. Experimental data reveals a notable selective cytotoxic activity against human leukemia cells (HL-60), while showing minimal effect on a range of other cancer cell lines. For comparison, Pterosin B, a well-known related sesquiterpene, was evaluated in parallel.
The table below summarizes the 50% inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Cell Type | IC50 (µg/mL) | IC50 (µM)¹ | Activity |
| 2R,3R-pterosin L 3-O-β-D-glucopyranoside | HL-60 | Human Leukemia | 3.7[1][2] | ~9.0 | Active |
| Pterosin B (Alternative) | HL-60 | Human Leukemia | 8.7[1][2] | ~38.0 | Active |
| 2R,3R-pterosin L 3-O-β-D-glucopyranoside | Hep G2 | Human Liver Cancer | > 100 | > 243 | Inactive |
| 2R,3R-pterosin L 3-O-β-D-glucopyranoside | A549 | Human Lung Carcinoma | > 100 | > 243 | Inactive |
| 2R,3R-pterosin L 3-O-β-D-glucopyranoside | MDA-MB-231 | Breast Carcinoma | > 100 | > 243 | Inactive |
| 2R,3R-pterosin L 3-O-β-D-glucopyranoside | MCF-7 | Breast Carcinoma | > 100 | > 243 | Inactive |
| 2R,3R-pterosin L 3-O-β-D-glucopyranoside | Ca9-22 | Oral Squamous Carcinoma | > 100 | > 243 | Inactive |
¹Approximate IC50 in µM is calculated based on a molecular weight of 410.5 g/mol for the pterosin glucoside and 230.3 g/mol for Pterosin B.
The data clearly indicates that while both the pterosin glucoside and Pterosin B exhibit cytotoxicity against HL-60 cells, the glucoside form is significantly more potent.[1][2] Furthermore, the pterosin glucoside's lack of activity against the other five tested cancer cell lines highlights its high degree of selectivity.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison.
1. Cell Culture and Maintenance
-
Cell Lines: HL-60, Hep G2, A549, MDA-MB-231, MCF-7, and Ca9-22 cells were used.
-
Culture Medium: Cells were maintained in RPMI-1640 medium (for HL-60) or DMEM (for other cell lines), supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation Conditions: Cells were cultured in a humidified incubator at 37°C with an atmosphere of 5% CO2.
2. Cytotoxicity Assay (MTT Assay) The cytotoxic activity of the compounds was determined using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay, which measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Adherent cells (all except HL-60) were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight. Suspension cells (HL-60) were seeded at 1 x 10⁴ cells per well immediately before drug addition.
-
Compound Treatment: The test compounds (Pterosin L 3-O-glucoside and Pterosin B) were dissolved in DMSO to create stock solutions and then diluted with the culture medium to various concentrations. Cells were treated with these concentrations for 48-72 hours. A vehicle control (DMSO) was also included.
-
MTT Reagent Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 value was determined from the dose-response curve.
Visualized Workflow and Potential Signaling Pathway
To aid in the conceptualization of the experimental process and potential mechanisms, the following diagrams are provided.
Caption: Workflow for the MTT Cell Viability Assay.
While the precise mechanism of action for Pterosin L 3-O-glucoside has not been fully elucidated in the available literature, cytotoxic compounds often induce apoptosis (programmed cell death). The diagram below illustrates a generalized apoptotic signaling pathway that could be investigated in future studies.
References
No Data Available on the Synergistic Effects of Pterosin D 3-O-glucoside with Chemotherapy Drugs
A comprehensive search for scientific literature and experimental data regarding the synergistic effects of Pterosin D 3-O-glucoside in combination with chemotherapy drugs has yielded no specific results. At present, there is a lack of published research on this particular topic, making it impossible to provide a comparison guide with the required quantitative data, experimental protocols, and signaling pathway visualizations.
The focus of current research on natural compounds that exhibit synergistic effects with chemotherapy appears to be on other molecules. For instance, a significant body of research exists for Cyanidin-3-O-glucoside (C3G) , an anthocyanin found in various fruits and vegetables. Studies have demonstrated the synergistic potential of C3G with conventional chemotherapy agents such as cisplatin and 5-fluorouracil in various cancer cell lines, including cervical and lung cancer.[1][2][3][4]
This research on C3G highlights the potential of natural compounds to enhance the efficacy of chemotherapy, often through mechanisms that include the induction of apoptosis, inhibition of proliferation, and modulation of key signaling pathways like PI3K/AKT/mTOR.[3][4]
Unfortunately, similar investigations into this compound have not been identified in the available scientific literature. Therefore, the creation of a detailed comparison guide as requested, with experimental data, protocols, and pathway diagrams for this compound, cannot be fulfilled at this time due to the absence of primary research data.
Researchers, scientists, and drug development professionals interested in the synergistic potential of natural compounds with chemotherapy are encouraged to explore the existing literature on other promising molecules like Cyanidin-3-O-glucoside. Future research may yet uncover the potential of this compound in combination cancer therapy.
References
- 1. The anticancer effects of cyanidin 3-O-glucoside combined with 5-fluorouracil on lung large-cell carcinoma in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combination of cyanidin-3-O-glucoside and cisplatin induces oxidative stress and apoptosis in HeLa cells by reducing activity of endogenous antioxidants, increasing bax/bcl-2 mRNA expression ratio, and downregulating Nrf2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyanidin-3-O-glucoside and cisplatin inhibit proliferation and downregulate the PI3K/AKT/mTOR pathway in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparing the bioactivity of glycosylated vs. non-glycosylated pterosins
For Researchers, Scientists, and Drug Development Professionals
The functional role of glycosylation in modulating the therapeutic potential of natural compounds is a critical area of investigation in drug discovery. Pterosins, a class of sesquiterpenoids primarily found in ferns of the Pteridium genus, have demonstrated a range of biological activities, including cytotoxic, anti-inflammatory, and neuroprotective effects. The presence of a glycosidic moiety can significantly alter the pharmacokinetic and pharmacodynamic properties of these molecules. This guide provides an objective comparison of the bioactivity of glycosylated versus non-glycosylated pterosins, supported by available experimental data, to aid in the development of novel therapeutic agents.
Comparative Bioactivity Data
The following table summarizes the cytotoxic activity of various glycosylated and non-glycosylated pterosins against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound Class | Compound | Cell Line | Bioactivity (IC50) | Reference |
| Glycosylated Pterosins | (2S,3S)-pterosin C 3-O-β-d-(4'-(E)-caffeoyl)-glucopyranoside | HCT116 | 8.0 ± 1.7 μM | [1] |
| (2S,3S)-pterosin C 3-O-β-d-(6'-(E)-p-coumaroyl)-glucopyranoside | HCT116 | > 40 μM | [1] | |
| Spelosin 3-O-β-d-glucopyranoside | SH-SY5Y, SGC-7901, HCT-116, Lovo | > 100 μM | [2] | |
| 2R,3R-pterosin L 3-O-β-D-glucopyranoside | HL-60 | 3.7 μg/mL | [3] | |
| Non-Glycosylated Pterosins | Pterosin A | HCT-116 | 21.3 ± 1.5 μM | [1] |
| Pterosin B | HCT-116 | 50.1 μM | [4] | |
| Pterosin B | HL-60 | 8.7 μg/mL | [3] | |
| Pterosin C | HCT-116 | 15.4 ± 1.2 μM | [1] | |
| Creticolacton A | HCT-116 | 22.4 μM | [2] | |
| 13-hydroxy-2(R),3(R)-pterosin L | HCT-116 | 15.8 μM | [2] |
Signaling Pathways
The bioactivity of pterosins is mediated through their interaction with various cellular signaling pathways. The following diagrams illustrate the proposed mechanisms of action for their cytotoxic, anti-inflammatory, and neuroprotective effects.
Cytotoxic Signaling Pathway of Pterosins in Cancer Cells
Caption: Proposed cytotoxic pathway of pterosins in cancer cells.
Anti-inflammatory Signaling Pathway of Pterosins
Caption: Proposed anti-inflammatory pathway of pterosins.
Neuroprotective Signaling Pathway of Pterosins
Caption: Proposed neuroprotective pathway of pterosins.
Experimental Protocols
Cytotoxicity Assay using MTT
This protocol is used to assess the cytotoxic effects of pterosins on cancer cell lines.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of the pterosin compound (glycosylated or non-glycosylated) in dimethyl sulfoxide (DMSO).
-
Prepare serial dilutions of the pterosin compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the pterosin compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
3. MTT Assay:
-
Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
4. Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production
This protocol measures the effect of pterosins on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).
1. Cell Seeding and Treatment:
-
Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of pterosin compounds for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated controls and LPS-only controls.
2. Griess Assay for Nitrite Measurement:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
3. Data Analysis:
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples, which reflects the amount of NO produced.
-
Determine the inhibitory effect of the pterosins on NO production.
Neuroprotection Assay against Oxidative Stress
This protocol assesses the ability of pterosins to protect neuronal cells (e.g., SH-SY5Y) from oxidative stress-induced cell death.
1. Cell Seeding and Treatment:
-
Seed SH-SY5Y cells in a 96-well plate and differentiate them into a neuronal phenotype using retinoic acid or other appropriate agents.
-
Pre-treat the differentiated cells with different concentrations of pterosin compounds for 24 hours.
2. Induction of Oxidative Stress:
-
Induce oxidative stress by exposing the cells to a neurotoxic agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) for a specified period (e.g., 24 hours). Include untreated controls and neurotoxin-only controls.
3. Assessment of Cell Viability:
-
Measure cell viability using the MTT assay as described in the cytotoxicity protocol.
4. Data Analysis:
-
Calculate the percentage of neuroprotection using the following formula:
-
% Neuroprotection = [(Viability of pterosin + neurotoxin) - (Viability of neurotoxin alone)] / [(Viability of control) - (Viability of neurotoxin alone)] x 100
-
-
Determine the effective concentration of the pterosin that provides significant neuroprotection.
References
- 1. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Four New Pterosins from Pteris cretica and Their Cytotoxic Activities [mdpi.com]
- 3. New Benzoyl Glucosides and Cytotoxic Pterosin Sesquiterpenes from Pteris ensiformis Burm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of Pterosin Compounds from Pteris Species for Drug Development
For Researchers, Scientists, and Drug Development Professionals
The genus Pteris, a diverse group of ferns, has long been a source of traditional medicine. Modern phytochemical investigations have unveiled a class of sesquiterpenoids known as pterosins as some of their most significant bioactive constituents. These compounds have garnered considerable interest in the scientific community for their wide range of pharmacological activities, including cytotoxic, anti-inflammatory, neuroprotective, antioxidant, and antimicrobial effects. This guide provides a comprehensive head-to-head comparison of various pterosin compounds isolated from different Pteris species, supported by experimental data to aid in research and drug development endeavors.
Data Presentation: A Comparative Overview of Pterosin Bioactivities
The following tables summarize the quantitative data on the biological activities of various pterosin compounds. The data has been compiled from numerous studies to provide a clear and concise comparison.
Table 1: Cytotoxic Activity of Pterosin Compounds against Various Cancer Cell Lines
| Pterosin Compound | Pteris Species Source | Cancer Cell Line | IC50 (µM) | Reference |
| Creticolacton A | Pteris cretica | HCT-116 (Colon) | 22.4 | [1][2] |
| 13-hydroxy-2(R),3(R)-pterosin L | Pteris cretica | HCT-116 (Colon) | 15.8 | [1][2] |
| (2S,3S)-pterosin C 3-O-β-d-(4'-(E)-caffeoyl)-glucopyranoside | Pteris multifida | HCT-116 (Colon) | 8.0 ± 1.7 | [3] |
| Pterosin C 3-O-beta-D-glucopyrannoside | Pteris multifida | KB (Oral Epidermoid Carcinoma) | 2.35 | [4] |
| Dehydropterosin B | Pteris multifida | PANC-1 (Pancreatic), NCI-H446 (Lung) | 4.27 - 14.63 | [5] |
| Pterosin (unspecified) | Pteris multifida | PANC-1 (Pancreatic), NCI-H446 (Lung) | 4.27 - 14.63 | [5] |
| Multifidoside A | Pteris multifida | HepG2 (Liver) | < 10 | [4] |
| Multifidoside B | Pteris multifida | HepG2 (Liver) | < 10 | [4] |
| 2R,3R-13-hydroxy-pterosin L 3-O-β-d-glucopyranoside | Pteris multifida | HL-60 (Leukemia) | 14.6 | [4] |
| 2R,3S-acetylpterosin C | Pteris multifida | HL-60 (Leukemia) | 48.3 | [4] |
| 2S,3S-acetylpterosin C | Pteris multifida | HL-60 (Leukemia) | 35.7 | [4] |
| Decrescensin A | Pteris decrescens | SW480 (Colon) | 0.46 | [6] |
Table 2: Anti-inflammatory, Neuroprotective, and Antimicrobial Activities of Pterosin Compounds
| Pterosin Compound | Biological Activity | Assay/Model | Result | Reference |
| Pterosin B | Neuroprotective | Glutamate-induced excitotoxicity in neuronal cells | Enhanced cell viability from 43.8% to 105% | [7][8] |
| Pterosin B | Anti-inflammatory | LPS-induced inflammation in neuronal cells | Increased cell survival from 46.75% to 58.5% | [7][8] |
| Pterosin F | Antioxidant | DPPH radical scavenging assay | Moderate to good activity | [9] |
| (2S,3S)-12-hydroxypterosin Q | Antimicrobial (Antitubercular) | Mycobacterium tuberculosis H37Rv | MIC 6.25 µg/ml | [8] |
| Pterosin C | Antimicrobial | General antimicrobial screening | Active principle in Pteris biaurita extract | [10][11] |
Experimental Protocols: Methodologies for Key Experiments
To ensure the reproducibility and critical evaluation of the cited data, this section provides an overview of the methodologies used in the key experiments.
Cytotoxicity Assays (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
General Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the pterosin compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (usually around 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Antioxidant Activity (DPPH Radical Scavenging Assay)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common antioxidant assay. DPPH is a stable free radical that has a deep violet color in solution. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, colorless molecule.
General Protocol:
-
Sample Preparation: Pterosin compounds are prepared in a suitable solvent at various concentrations.
-
Reaction Mixture: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared. The pterosin solution is added to the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm).
-
Scavenging Activity Calculation: The percentage of DPPH radical scavenging activity is calculated. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.
Neuroprotective Activity Assay
This assay evaluates the ability of a compound to protect neuronal cells from damage induced by neurotoxins.
General Protocol:
-
Cell Culture: Neuronal cells (e.g., PC12, SH-SY5Y, or primary neurons) are cultured.
-
Induction of Neurotoxicity: A neurotoxin (e.g., glutamate, H2O2, or amyloid-beta) is added to the cell culture to induce cell death.
-
Compound Treatment: The cells are co-treated with the neurotoxin and the test compound (pterosin) or pre-treated with the compound before the addition of the neurotoxin.
-
Cell Viability Assessment: Cell viability is assessed using methods like the MTT assay or by measuring lactate dehydrogenase (LDH) release.
-
EC50 Calculation: The half-maximal effective concentration (EC50), the concentration of the compound that provides 50% of the maximum neuroprotective effect, is determined.
Antimicrobial Activity (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
General Protocol:
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.
-
Serial Dilutions: The pterosin compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways modulated by pterosin compounds and a general workflow for their isolation.
References
- 1. mdpi.com [mdpi.com]
- 2. Four New Pterosins from Pteris cretica and Their Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic pterosins from Pteris multifida roots against HCT116 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pterisolic Acid B is a Nrf2 Activator by Targeting C171 within Keap1-BTB Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic and anticoagulative diterpenoid glycosides from Pteris decrescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pterosin sesquiterpenoids from Pteris laeta Wall. ex Ettingsh. protect cells from glutamate excitotoxicity by modulating mitochondrial signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Pterostilbene-mediated Nrf2 activation: Mechanistic insights on Keap1:Nrf2 interface - PubMed [pubmed.ncbi.nlm.nih.gov]
Pterosin D 3-O-glucoside and its Aglycone: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of Pterosin D 3-O-glucoside and its aglycone, Pterosin D. Due to a lack of direct comparative studies, this document synthesizes available data for each compound and related analogues to offer insights into their potential therapeutic applications.
Introduction
Pterosins are a class of sesquiterpenoids found predominantly in ferns of the Pteris genus. Pterosin D and its glycosylated form, this compound, are of interest for their potential pharmacological activities. Glycosylation can significantly impact the bioavailability, solubility, and biological activity of a compound. This guide aims to collate the existing experimental data to facilitate a comparative understanding of these two molecules.
Comparative Biological Activity
While direct comparative data is limited, the available research on individual compounds and their close analogues provides preliminary insights. Generally, the aglycone form of a flavonoid is more potent in in-vitro assays than its glycoside counterpart, though this may not directly translate to pterosins[1][2][3].
Cytotoxicity
Limited data is available for the direct cytotoxic comparison of Pterosin D and its 3-O-glucoside. However, studies on related pterosin glucosides and Pterosin D against various cancer cell lines offer some perspective.
Table 1: Cytotoxicity Data for Pterosin D, this compound Analogues, and Other Related Pterosins
| Compound | Cell Line | Assay | IC50 Value | Reference |
| (2S,3S)-pterosin C 3-O-β-d-(4'-(E)-caffeoyl)-glucopyranoside | HCT116 (Human colon cancer) | MTT | 8.0 ± 1.7 μM | [4][5] |
| 2R,3R-pterosin L 3-O-β-D-glucopyranoside | HL-60 (Human leukemia) | MTT | 3.7 µg/mL | [6][7] |
| Pterosin B | HL-60 (Human leukemia) | MTT | 8.7 µg/mL | [6][7] |
| Creticolactone A (Pterosin analogue) | HCT-116 (Human colon cancer) | MTT | 22.4 μM | [8] |
| 13-hydroxy-2(R),3(R)-pterosin L | HCT-116 (Human colon cancer) | MTT | 15.8 μM | [8] |
Note: Direct IC50 values for Pterosin D and this compound against the same cell line from a single study are not currently available in the reviewed literature.
Neuroprotective Activity
Pterosin D has been identified as a potential therapeutic agent for Alzheimer's disease.
Table 2: Neuroprotective Activity of Pterosin D
| Compound | Activity | Mechanism | Model | Reference |
| Pterosin D | Mitigation of Alzheimer's disease symptoms | Direct activation of Protein Kinase A (PKA) | 5xFAD mice | [9] |
There is currently no available data on the neuroprotective activity of this compound.
Anti-diabetic Activity
Pterosin A, a closely related compound, has demonstrated significant anti-diabetic effects. While this data is not directly on Pterosin D, it suggests a potential area of investigation for both Pterosin D and its glucoside.
Table 3: Anti-diabetic Activity of Pterosin A
| Compound | Activity | Mechanism | Model | Reference |
| Pterosin A | Improved hyperglycemia and glucose intolerance | Activation of AMP-activated protein kinase (AMPK) | Diabetic mice models | [10] |
Anti-inflammatory and Antioxidant Activity
Direct experimental data on the anti-inflammatory and antioxidant activities of Pterosin D and its 3-O-glucoside are not well-documented in the available literature. However, the anti-inflammatory potential of other pterosins and the general antioxidant properties of related phenolic compounds suggest these as areas for future research[11][12]. Pterosin A has been shown to reduce nitric oxide (NO) production in certain contexts, which can be indicative of anti-inflammatory action[10].
Signaling Pathways
The mechanisms of action for pterosins appear to involve key cellular signaling pathways.
PKA Signaling Pathway in Neuroprotection by Pterosin D
Pterosin D has been shown to directly activate Protein Kinase A (PKA), a key player in cognition and memory, suggesting a therapeutic potential in Alzheimer's disease[9].
Caption: Pterosin D activation of the PKA signaling pathway.
AMPK Signaling Pathway in Anti-diabetic Effects of Pterosin A
Pterosin A, an analogue of Pterosin D, exerts its anti-diabetic effects through the activation of the AMP-activated protein kinase (AMPK) pathway[10].
Caption: Pterosin A activation of the AMPK signaling pathway.
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow:
Caption: MTT assay experimental workflow.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of Pterosin D or this compound and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Antioxidant Capacity: DPPH Radical Scavenging Assay
This assay evaluates the free radical scavenging activity of a compound.
Workflow:
Caption: DPPH assay experimental workflow.
Detailed Protocol:
-
Sample Preparation: Prepare serial dilutions of Pterosin D or this compound in methanol.
-
Reaction Mixture: Add 100 µL of each dilution to a 96-well plate. Add 100 µL of 0.2 mM DPPH in methanol to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes[13].
-
Absorbance Measurement: Measure the absorbance at 517 nm[13]. The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100.
Anti-inflammatory Activity: Nitric Oxide Synthase (NOS) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide by NOS, an enzyme involved in inflammation.
Workflow:
Caption: NOS inhibition assay workflow.
Detailed Protocol:
-
Reaction Setup: In a 96-well plate, add the reaction buffer, inducible nitric oxide synthase (iNOS), and necessary cofactors (e.g., FAD, FMN, BH4, NADPH).
-
Inhibitor Addition: Add various concentrations of Pterosin D or this compound.
-
Reaction Initiation: Start the reaction by adding L-arginine.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Nitrite Measurement: Stop the reaction and measure the amount of nitrite produced using the Griess reagent, which forms a colored azo dye. Measure the absorbance at 540 nm[14].
Conclusion and Future Directions
The currently available data suggests that Pterosin D and its related glucosides possess promising cytotoxic and neuroprotective activities. The aglycone, Pterosin D, has shown potential as a direct activator of PKA, relevant for neurodegenerative diseases. While data on this compound is scarce, related pterosin glucosides have demonstrated significant cytotoxicity against cancer cell lines.
A direct comparative study of Pterosin D and this compound across a range of biological assays is crucial to fully elucidate their structure-activity relationship. Future research should focus on:
-
Direct Comparative Studies: Performing side-by-side evaluations of the cytotoxicity, anti-inflammatory, antioxidant, and enzyme inhibitory activities of both compounds.
-
In Vivo Studies: Investigating the bioavailability and efficacy of both compounds in animal models to understand the in vivo effects of glycosylation.
-
Mechanism of Action: Further elucidating the signaling pathways modulated by both the aglycone and the glucoside to identify specific molecular targets.
This guide serves as a foundational resource for researchers interested in the therapeutic potential of pterosins and highlights the critical need for further investigation into the comparative bioactivities of Pterosin D and its 3-O-glucoside.
References
- 1. Angiotensin-Converting Enzyme Inhibitory Activity of Selected Phenolic Acids, Flavonoids, Their O-Glucosides, and Low-Molecular-Weight Phenolic Metabolites in Relation to Their Oxidation Potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxic pterosins from Pteris multifida roots against HCT116 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New Benzoyl Glucosides and Cytotoxic Pterosin Sesquiterpenes from Pteris ensiformis Burm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Four New Pterosins from Pteris cretica and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pterosin D-activated protein kinase A mitigates Alzheimer's disease in 5xFAD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antidiabetic Effects of Pterosin A, a Small-Molecular-Weight Natural Product, on Diabetic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Potential of Pteropodine in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular basis of the anti-inflammatory effects of terpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nitric oxide synthase inhibition and oxidative stress in cardiovascular diseases: possible therapeutic targets? - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Published Pterosin D 3-O-glucoside Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported biological activities of Pterosin D 3-O-glucoside with functionally related, alternative compounds. The aim is to offer a clear perspective on the existing experimental data and to highlight areas where further independent validation for this compound is warranted. While this compound is suggested to possess anti-inflammatory and antioxidant properties, the available quantitative data is limited compared to other well-researched molecules.[1] This guide summarizes the current state of knowledge to aid researchers in designing robust validation studies.
Data Presentation: Comparative Efficacy
The following tables summarize the available quantitative data for this compound and its comparators. A significant disparity in the level of detail exists, underscoring the need for more rigorous investigation into this compound.
Table 1: Anti-inflammatory Activity
| Compound | Assay | Cell Line/Model | Concentration | Effect | Reference |
| This compound | - | - | - | General anti-inflammatory activity reported, but no quantitative data is publicly available. | [1] |
| Pterosin D | - | - | - | No direct anti-inflammatory data available. | |
| Pelargonidin-3-O-glucoside | LPS-stimulated whole blood | Human | 0.08 µM | Increased IL-10 production. No significant effect on TNF-α, IL-1β, IL-6, IL-8. | [2] |
| Cyanidin-3-O-glucoside | LPS-stimulated macrophages | THP-1 | 120 µg/ml | Reduced levels of TNF-α, IL-1β, IL-6, and IL-8. | [3][4] |
Table 2: Cytotoxicity/Anti-cancer Activity
| Compound | Cell Line | IC50 Value | Reference |
| This compound | - | Data not available | |
| Pterosin D | HCT-116 | 15.8 µM (as Creticolactone A, a Pterosin D derivative) | [5] |
| Cyanidin-3-O-glucoside | MDA-MB-231 (TNBC) | Growth inhibition observed at 5 and 10 µM over 7 days. | [6] |
| Cyanidin-3-O-glucoside | H661 (Lung LCC) xenograft | 40 mg/kg bw | 40.49% tumor inhibition. |
Table 3: Antioxidant Activity
| Compound | Assay | Result | Reference |
| This compound | - | General antioxidant activity reported, but no quantitative data (e.g., ORAC, DPPH) is publicly available. | [1] |
| Patuletin 3-O-β-D-glucopyranoside | DPPH | SC50 of ~31.9 µg/mL | [7] |
| Patuletin 3-O-β-D-glucopyranoside | ORAC | 4581 µmol of Trolox equivalents/g of extract | [7] |
| Various Flavonoids | DPPH | IC50 values ranging from 19.13 to 96.03 µM for active compounds. | [8] |
| Various Flavonoids | ORAC | Values ranging from 4.07 to 12.85 µmol TE/µmol for active compounds. | [8] |
Table 4: Anti-diabetic Activity
| Compound | Model | Dosage | Key Findings | Reference |
| This compound | - | - | No data available. | |
| Pterosin A | STZ-induced and db/db diabetic mice | 10-100 mg/kg (oral) | Improved glucose intolerance and insulin resistance. Reversed reduced muscle GLUT-4 translocation and decreased phosphorylation of AMPK and Akt. | [9][10] |
| Pterosin Analogs | C2C12 myocytes | 1 µM | Increased glucose uptake. | [11] |
Experimental Protocols
Detailed experimental protocols for the validation of this compound's biological activities are crucial. Below are generalized, yet detailed, methodologies for key assays based on published research for similar compounds. These can serve as a starting point for designing validation studies.
Anti-inflammatory Activity Assay (Cytokine Production)
This protocol is adapted from studies on Pelargonidin-3-O-glucoside and Cyanidin-3-O-glucoside.[2][3]
-
Cell Culture: Human THP-1 monocytes are differentiated into macrophages by incubation with phorbol 12-myristate 13-acetate (PMA).
-
Treatment: Differentiated macrophages are pre-treated with varying concentrations of this compound for a specified time (e.g., 2 hours).
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture media.
-
Cytokine Measurement: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-8) and anti-inflammatory cytokines (IL-10) are measured using a cytometric bead array kit or ELISA.
-
Data Analysis: The reduction in pro-inflammatory cytokine levels and increase in anti-inflammatory cytokine levels in the presence of this compound, compared to the LPS-only control, would indicate anti-inflammatory activity.
Antioxidant Capacity Assays
These protocols are based on standard methods for determining antioxidant activity.[8][12][13]
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
A solution of DPPH in methanol is prepared.
-
Varying concentrations of this compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature.
-
The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).
-
The percentage of DPPH radical scavenging activity is calculated. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
-
-
ORAC (Oxygen Radical Absorbance Capacity) Assay:
-
A fluorescent probe (e.g., fluorescein) is mixed with varying concentrations of this compound.
-
A peroxyl radical generator (e.g., AAPH) is added to initiate the reaction.
-
The fluorescence decay is monitored over time.
-
The antioxidant capacity is quantified by comparing the protection of the fluorescent probe by the test compound to a standard antioxidant (e.g., Trolox). The results are expressed as Trolox equivalents.
-
In Vitro Cytotoxicity Assay
This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.[5]
-
Cell Culture: A human cancer cell line (e.g., HCT-116 for colon cancer) is cultured under standard conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound.
-
Incubation: The cells are incubated for a set period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as MTT or WST-1.
-
Data Analysis: The absorbance is measured, and the percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the validation of this compound.
References
- 1. This compound | 84299-80-9 | JDA29980 [biosynth.com]
- 2. Pelargonidin-3-O-glucoside and its metabolites have modest anti-inflammatory effects in human whole blood cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyanidin-3-O-glucoside and Peonidin-3-O-glucoside-Rich Fraction of Black Rice Germ and Bran Suppresses Inflammatory Responses from SARS-CoV-2 Spike Glycoprotein S1-Induction In Vitro in A549 Lung Cells and THP-1 Macrophages via Inhibition of the NLRP3 Inflammasome Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Four New Pterosins from Pteris cretica and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, in vitro and in vivo biological evaluation of pterostilbene derivatives for anti-inflammation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antidiabetic Effects of Pterosin A, a Small-Molecular-Weight Natural Product, on Diabetic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chemical Constituents Analysis and Antidiabetic Activity Validation of Four Fern Species from Taiwan | MDPI [mdpi.com]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
- 13. ORAC and DPPH assay comparison to assess antioxidant capacity of tea infusions: relationship between total polyphenol and individual catechin content - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Solvent Efficiency in the Extraction of Pterosin D 3-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficiency of various solvents for the extraction of Pterosin D 3-O-glucoside, a naturally occurring sesquiterpenoid glycoside found in several fern species of the Pteris and Pteridium genera. The selection of an appropriate solvent system is a critical first step in the isolation and subsequent analysis of this potentially bioactive compound. This document outlines common experimental protocols and discusses the principles of solvent selection based on the polarity of this compound.
Understanding the Analyte: this compound
This compound is a glycosylated form of Pterosin D. The presence of the glucose moiety significantly increases its polarity compared to the aglycone. This characteristic is the primary determinant for the choice of effective extraction solvents.
Comparative Analysis of Extraction Solvents
While direct quantitative comparisons of extraction efficiency for this compound across a range of solvents are not extensively documented in publicly available literature, a qualitative and principle-based comparison can be made based on the solvent's polarity and its documented use in the extraction of similar pterosin glycosides from fern matrices.
Table 1: Qualitative Comparison of Solvents for this compound Extraction
| Solvent | Polarity | Suitability for Initial Extraction | Suitability for Fractionation/Purification | Rationale & Notes |
| Water | High | Good (especially hot water) | Poor | Effective for extracting highly polar glycosides. Often used in combination with alcohols to modulate polarity. |
| Methanol | High | Excellent | Good | A common solvent for the initial extraction of polar glycosides from plant material. |
| Ethanol | High | Excellent | Good | A widely used, less toxic alternative to methanol for the initial extraction of polar compounds. Aqueous ethanol (e.g., 70-80%) is often employed to enhance efficiency. |
| Acetone | Medium | Moderate | Good | Can be used for both initial extraction and fractionation. Often used as an aqueous mixture. |
| Ethyl Acetate | Medium | Poor | Excellent | Due to its medium polarity, it is highly effective for partitioning and purifying pterosin glycosides from the initial polar extract. |
| Dichloromethane | Low | Poor | Good | Primarily used in fractionation steps to remove less polar compounds from the crude extract. |
| n-Butanol | Medium-High | Fair | Excellent | Particularly effective for partitioning and concentrating pterosin glycosides from an aqueous extract. Several studies report high concentrations of pterosins in the n-butanol fraction. |
| Petroleum Ether/Hexane | Very Low | Not Suitable | Good (for defatting) | Used in initial steps to remove non-polar constituents like fats and waxes from the plant material before the main extraction. |
Experimental Protocols
The following protocols are generalized from methodologies reported in the phytochemical analysis of ferns containing pterosin glycosides.
Protocol 1: General Extraction and Fractionation
This protocol is a common starting point for the isolation of this compound.
-
Sample Preparation: Air-dried and powdered fronds of the fern (e.g., Pteris cretica or Pteridium aquilinum) are used as the starting material.
-
Defatting (Optional): To remove non-polar compounds, the powdered plant material is first macerated or percolated with a non-polar solvent such as petroleum ether or hexane. The solid residue is then dried.
-
Initial Extraction: The defatted (or initial) plant material is extracted exhaustively with a polar solvent. Commonly, 70-80% aqueous ethanol or methanol is used at room temperature or with gentle heating under reflux for several hours. This process is typically repeated multiple times to ensure complete extraction.
-
Concentration: The resulting hydroalcoholic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning (Fractionation): The crude extract is then suspended in water and sequentially partitioned with solvents of increasing polarity. A typical sequence would be:
-
Dichloromethane: to remove non-polar and medium-polarity compounds.
-
Ethyl Acetate: to isolate compounds of intermediate polarity, which may include some pterosin aglycones and less polar glycosides.
-
n-Butanol: this fraction is often enriched with polar glycosides like this compound.
-
-
Purification: Each fraction is then subjected to further chromatographic purification techniques such as column chromatography (using silica gel or Sephadex) and High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.
Protocol 2: Quantification via HPLC
For the quantitative comparison of extraction efficiency, a validated HPLC method is necessary.
-
Standard Preparation: A certified reference standard of this compound is used to prepare a series of standard solutions of known concentrations.
-
Sample Extraction: A precise amount of the powdered fern material is extracted with a defined volume of each solvent being tested (e.g., methanol, 80% ethanol, water) under identical conditions (e.g., temperature, extraction time, agitation).
-
Sample Preparation for HPLC: The extracts are filtered (e.g., through a 0.45 µm filter) and diluted as necessary to fall within the concentration range of the calibration curve.
-
HPLC Analysis: The prepared samples are injected into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector. The mobile phase composition and gradient are optimized to achieve good separation of this compound from other components in the extract.
-
Quantification: A calibration curve is generated by plotting the peak area of the standard against its concentration. The concentration of this compound in the sample extracts is then determined by interpolating their peak areas on the calibration curve. The extraction efficiency is reported as the mass of this compound extracted per mass of the dry plant material.
Visualizing the Workflow
The following diagrams illustrate the generalized experimental workflow and the logical relationship in solvent selection.
Caption: Generalized workflow for the extraction and isolation of this compound.
Caption: Logical relationship for solvent selection based on compound polarity.
Comparative In Vitro Analysis of Pterosin D 3-O-glucoside and Related Pterosin Compounds: A Guide for Researchers
A comprehensive evaluation of the in vitro biological activities of Pterosin D 3-O-glucoside remains a developing area of research. However, studies on structurally related pterosin compounds have revealed a range of promising bioactivities, from anticancer to anti-inflammatory and metabolic regulatory effects. This guide provides a comparative overview of the available in vitro data for various pterosins and juxtaposes their performance with established alternative compounds, offering a valuable resource for researchers and drug development professionals.
While direct experimental data for this compound is limited, this guide will focus on the known in vitro activities of its parent compound, Pterosin D, and other notable members of the pterosin family, including Pterosin A, Pterosin B, and Pterosin L 3-O-glucoside.
Cytotoxic Activity of Pterosins
Certain pterosin derivatives have demonstrated notable cytotoxic effects against cancer cell lines, suggesting their potential as novel anticancer agents.
A study on Pteris ensiformis Burm. revealed that 2R,3R-pterosin L 3-O-β-D-glucopyranoside exhibited significant cytotoxicity against human leukemia (HL-60) cells, with an IC50 value of 3.7 μg/mL. In the same study, Pterosin B also showed activity against HL-60 cells, with an IC50 of 8.7 μg/mL.
Comparative Analysis of Cytotoxicity: Pterosins vs. Doxorubicin
To contextualize the cytotoxic potential of pterosins, their activity is compared with Doxorubicin, a widely used chemotherapeutic agent.
| Compound | Cell Line | IC50 (μg/mL) | IC50 (μM)¹ |
| 2R,3R-pterosin L 3-O-β-D-glucopyranoside | HL-60 | 3.7 | ~8.9 |
| Pterosin B | HL-60 | 8.7 | ~37.5 |
| Doxorubicin | HL-60 | 0.01 - 0.1 | 0.018 - 0.18 |
¹ Molar concentrations are estimated based on molecular weights.
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of these compounds is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Methodology:
-
Cell Seeding: Cancer cells (e.g., HL-60) are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (Pterosins, Doxorubicin) and incubated for another 24-48 hours.
-
MTT Addition: 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Experimental Workflow for Cytotoxicity Screening
Caption: A streamlined workflow of the MTT assay for evaluating cytotoxicity.
Modulation of Signaling Pathways by Pterosins
Recent studies have highlighted the ability of certain pterosins to modulate key cellular signaling pathways, suggesting their therapeutic potential in a broader range of diseases.
Pterosin D and Protein Kinase A (PKA) Activation
Pterosin D has been identified as a direct activator of Protein Kinase A (PKA), a crucial enzyme in cognitive function and memory. This finding suggests a potential role for Pterosin D in neurodegenerative diseases like Alzheimer's.
Pterosin A and AMP-activated Protein Kinase (AMPK) Activation
Pterosin A has been shown to exert antidiabetic effects by activating AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.
Comparative Analysis of Signaling Pathway Activation
The efficacy of pterosins in activating these pathways can be compared to well-established activators.
| Pathway | Pterosin Compound | Alternative Activator(s) | In Vitro Model |
| PKA | Pterosin D | Forskolin, Dibutyryl-cAMP | Neuronal cells, Cell-free kinase assays |
| AMPK | Pterosin A | AICAR, Metformin | Cultured muscle cells, Liver cells |
Experimental Protocols for Kinase Activation Assays
1. In Vitro PKA Kinase Activity Assay
Principle: This assay measures the transfer of a radiolabeled phosphate group from ATP to a specific PKA substrate peptide (e.g., Kemptide) by the catalytic subunit of PKA.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing the PKA enzyme, the substrate peptide, ATP (including γ-³²P-ATP), and the test compound (Pterosin D or Forskolin).
-
Incubation: The reaction is incubated at 30°C for a defined period (e.g., 10-30 minutes).
-
Reaction Termination: The reaction is stopped by adding a solution like trichloroacetic acid (TCA).
-
Separation: The phosphorylated substrate is separated from the free ATP, often by spotting the mixture onto phosphocellulose paper.
-
Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter, which is proportional to the PKA activity.
2. In Vitro AMPK Kinase Activity Assay
Principle: Similar to the PKA assay, this method quantifies the phosphorylation of a specific AMPK substrate (e.g., SAMS peptide) by the AMPK enzyme.
Methodology:
-
Cell Lysis: Cells (e.g., muscle or liver cells) are treated with the test compound (Pterosin A, AICAR, or Metformin) and then lysed to extract proteins.
-
Immunoprecipitation: AMPK is immunoprecipitated from the cell lysates using an anti-AMPK antibody.
-
Kinase Reaction: The immunoprecipitated AMPK is incubated with the SAMS peptide and ATP (containing γ-³²P-ATP) in a kinase assay buffer.
-
Separation and Quantification: The phosphorylated SAMS peptide is separated, and the incorporated radioactivity is quantified to determine AMPK activity.
Alternatively, non-radioactive methods using phospho-specific antibodies in Western blotting to detect the phosphorylation of AMPK (at Thr172) or its downstream targets (like ACC) are commonly employed.
Signaling Pathways Modulated by Pterosins
Caption: Pterosin D activates the PKA pathway, while Pterosin A activates the AMPK pathway.
Conclusion
The Pterosin family of natural compounds presents a compelling area for further investigation in drug discovery. While direct in vitro data for this compound is currently lacking, the diverse biological activities of its congeners, including cytotoxicity and modulation of key signaling pathways, underscore the therapeutic potential of this chemical scaffold. This guide provides a foundational comparison to stimulate and inform future research aimed at fully elucidating the pharmacological profile of this compound and its derivatives. Researchers are encouraged to utilize the provided experimental frameworks to replicate and expand upon these initial findings.
Comparative Analysis of the Cytotoxic Activity of Pterosin Analogs
A detailed guide for researchers and drug development professionals on the bioactivity of recently discovered pterosin compounds, with a focus on their cytotoxic effects against human colon cancer cells.
While specific quantitative data on the biological activity of Pterosin D 3-O-glucoside remains limited in publicly accessible research, recent studies on other pterosin analogs isolated from the fern Pteris cretica have revealed promising cytotoxic potential. This guide provides a comparative overview of the in vitro activity of two such analogs, creticolacton A and 13-hydroxy-2(R),3(R)-pterosin L, against the HCT-116 human colon cancer cell line.[1]
Quantitative Comparison of Cytotoxic Activity
The cytotoxic effects of newly isolated pterosin analogs were evaluated using the MTT assay, a colorimetric method to assess cell viability. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound that inhibits 50% of cell growth, were determined for each analog against the HCT-116 cell line.[1]
| Compound Name | Molecular Formula | Test Cell Line | IC50 (µM) |
| Creticolacton A | C15H16O4 | HCT-116 | 22.4 |
| 13-hydroxy-2(R),3(R)-pterosin L | C15H20O5 | HCT-116 | 15.8 |
| Creticoside A | C21H28O8 | HCT-116 | > 100 |
| Spelosin 3-O-β-d-glucopyranoside | C21H30O8 | HCT-116 | > 100 |
Table 1: Cytotoxic activity of pterosin analogs isolated from Pteris cretica against the HCT-116 human colon cancer cell line. Lower IC50 values indicate higher cytotoxic potency.[1]
Experimental Protocols
The following is a detailed methodology for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to determine the cytotoxic activity of the pterosin analogs. This protocol is based on standard MTT assay procedures.[2][3][4]
1. Cell Culture and Seeding:
-
HCT-116 human colon cancer cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
The pterosin analogs are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Serial dilutions of the stock solutions are prepared in the culture medium to achieve a range of final concentrations.
-
The culture medium from the 96-well plates is replaced with the medium containing the different concentrations of the test compounds. Control wells containing medium with the solvent and medium alone are also included.
-
The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
3. MTT Assay:
-
Following the incubation period, a solution of MTT (e.g., 5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours to allow viable cells to metabolize the MTT into formazan crystals.
-
The medium containing MTT is then removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
The plates are gently agitated to ensure complete dissolution of the formazan.
4. Data Acquisition and Analysis:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
The cell viability is calculated as a percentage of the control (untreated cells).
-
The IC50 values are determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Molecular Pathways and Experimental Processes
To aid in the understanding of the potential mechanisms and experimental design, the following diagrams have been generated.
Caption: A hypothetical signaling cascade for pterosin-induced cytotoxicity.
Caption: Workflow of the MTT assay for determining cytotoxicity.
References
- 1. Four New Pterosins from Pteris cretica and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
Evaluating the Off-Target Profile of Pterosin D 3-O-glucoside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pterosin D 3-O-glucoside, a natural compound, has garnered interest for its potential therapeutic activities. Emerging research suggests its on-target effects are mediated through the activation of Protein Kinase A (PKA), a crucial enzyme in cellular signaling. However, a comprehensive understanding of any therapeutic candidate requires a thorough evaluation of its off-target effects to predict potential side effects and ensure safety and efficacy.
This guide provides a comparative framework for evaluating the off-target profile of this compound. Due to the current lack of publicly available off-target screening data for this compound, this document will compare it with two well-characterized PKA activators: Forskolin and Dibutyryl-cAMP . The off-target profiles of these alternatives will serve as a benchmark for the types of interactions that should be investigated for this compound.
Furthermore, this guide details essential experimental protocols for determining the off-target effects of novel compounds, providing researchers with the necessary methodologies to conduct their own investigations.
On-Target Activity: PKA Activation
Studies on the parent compound, Pterosin D, have indicated that it directly activates Protein Kinase A (PKA), a key regulator of numerous cellular processes. This activation is central to the proposed therapeutic benefits. The PKA signaling pathway is initiated by the binding of cyclic AMP (cAMP), which causes the dissociation of the regulatory subunits from the catalytic subunits of PKA, leading to the phosphorylation of downstream targets.
Figure 1: Simplified PKA Signaling Pathway.
Comparative Analysis of Off-Target Effects
A comprehensive evaluation of a drug candidate's selectivity is crucial. The following table summarizes the known off-target profiles of Forskolin and Dibutyryl-cAMP. It is important to note that no such data is currently available for this compound. This comparison is intended to be illustrative of the data that needs to be generated.
| Compound | Primary Target | Known Off-Target Interactions | Potential Implications of Off-Target Effects |
| This compound | Protein Kinase A (PKA) | Data not publicly available. | Unknown. |
| Forskolin | Adenylyl Cyclase (AC) | - Voltage-gated K+ channels[1]- Nicotinic acetylcholine receptors[2][3]- Glucose transporters[4] | - Altered neuronal excitability and muscle function.- Modulation of neurotransmission.- Effects on glucose metabolism. |
| Dibutyryl-cAMP | Protein Kinase A (PKA) | - Phosphodiesterases (PDEs)[5][6][7][8] | - Broad, non-specific elevation of cAMP levels, potentially leading to widespread cellular effects. |
Experimental Protocols for Off-Target Profiling
To determine the off-target profile of this compound, a multi-pronged approach employing various experimental techniques is recommended. The following are detailed protocols for key assays.
Figure 2: Experimental Workflow for Off-Target Profiling.
Kinase Selectivity Screening
This assay evaluates the inhibitory activity of a compound against a broad panel of kinases.
Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Kinase Panel: Utilize a commercial kinase screening service that offers a panel of several hundred kinases.
-
Assay Performance: The service provider will typically perform the assay using a radiometric (32P or 33P) or fluorescence-based method to measure the phosphorylation of a substrate by each kinase in the presence of the test compound at one or more concentrations.[9]
-
Data Analysis: The percentage of inhibition for each kinase is calculated relative to a vehicle control. The results are often visualized as a dendrogram or a "scan" plot. IC50 values are determined for any significant "hits".
Cellular Thermal Shift Assay (CETSA®)
CETSA® assesses target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.[10][11][12][13]
Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat the cells with this compound or vehicle control for a specified time.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the aggregated (denatured) proteins by centrifugation.
-
Protein Detection: Analyze the amount of the target protein in the soluble fraction using Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve of a protein to a higher temperature in the presence of the compound indicates target engagement.
Proteome Microarray
This high-throughput method screens for protein-small molecule interactions against thousands of purified proteins immobilized on a microarray slide.[14][15][16]
Protocol:
-
Compound Labeling: If required by the platform, label this compound with a fluorescent dye or a tag (e.g., biotin).
-
Microarray Incubation: Incubate the labeled compound with the proteome microarray.
-
Washing: Wash the microarray to remove non-specific binding.
-
Detection: Scan the microarray to detect the signals from the labeled compound bound to specific proteins.
-
Data Analysis: Identify the proteins that show significant binding to the compound. These are potential off-targets that require further validation.
Conclusion
While this compound shows promise as a PKA activator, a thorough investigation of its off-target effects is a critical step in its development as a potential therapeutic agent. The comparative data for Forskolin and Dibutyryl-cAMP highlight the importance of such an evaluation. By employing the detailed experimental protocols outlined in this guide, researchers can systematically characterize the selectivity profile of this compound, paving the way for a more complete understanding of its biological activities and a safer path toward clinical application.
References
- 1. Effect of forskolin on voltage-gated K+ channels is independent of adenylate cyclase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forskolin alters acetylcholine receptor gating by a mechanism independent of adenylate cyclase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forskolin modulates acetylcholine receptor gating by interacting with the small extracellular loop between the M2 and M3 transmembrane domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. healthline.com [healthline.com]
- 5. Dibutyryl cyclic AMP increases phosphodiesterase activity in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleck.co.jp [selleck.co.jp]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Effects of adenylate cyclase inhibitors, phosphodiesterase inhibitors, and dibutyryl cyclic AMP on spontaneous and various stimuli-induced acetylcholine release from guinea pig ileum myenteric plexus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. benchchem.com [benchchem.com]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 14. Overview of Protein Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Small-molecule microarrays as tools in ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Profiling protein function with small molecule microarrays - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling Pterosin D 3-O-glucoside
Personal Protective Equipment (PPE)
When working with Pterosin D 3-O-glucoside, a comprehensive approach to personal protection is crucial to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE.
| PPE Category | Item | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents direct skin contact with the compound.[1] |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from potential splashes or airborne particles.[1] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if there is a risk of generating dust or aerosols.[1] | Minimizes inhalation of the compound. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is vital for both personal safety and the integrity of your research.
-
Preparation : Before handling, ensure the work area, preferably a chemical fume hood, is clean and uncluttered. All necessary equipment and reagents should be readily accessible.
-
Donning PPE : Put on all required personal protective equipment as outlined in the table above.
-
Weighing : To minimize the generation of airborne particles, carefully weigh the solid compound in a chemical fume hood or a well-ventilated area.
-
Dissolution : If dissolving the compound, add the solvent slowly and carefully to the solid to avoid splashing.
-
Handling : Use appropriate laboratory equipment (e.g., spatulas, pipettes) to handle the compound and its solutions. Avoid direct contact at all times.
-
Post-Handling : After handling, thoroughly clean the work area and any equipment used.
-
Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items properly.
-
Hygiene : Wash hands thoroughly with soap and water after handling is complete.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not discard down the drain. |
| Contaminated Materials (e.g., gloves, wipes) | Place in a designated, sealed container for chemical waste disposal.[1] |
| Empty Containers | Rinse thoroughly with an appropriate solvent. The rinsed container can then be disposed of as regular laboratory waste, following institutional guidelines. |
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[1] |
In all cases of exposure, seek immediate medical attention.
Workflow for Safe Handling and Disposal
The following diagram outlines the key steps for the safe handling and disposal of this compound.
Caption: Workflow for this compound Handling and Disposal.
References
Retrosynthesis Analysis
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
